molecular formula C14H11BrN4O3S B045639 CDK2-IN-3

CDK2-IN-3

カタログ番号: B045639
分子量: 395.23 g/mol
InChIキー: IWDDMLCHUYBHHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cdk2 Inhibitor II is a potent, selective, and cell-permeable ATP-competitive inhibitor of cyclin-dependent kinase 2 (Cdk2). This compound exhibits high specificity for Cdk2/cyclin E, making it an essential pharmacological tool for dissecting the intricate roles of Cdk2 in cell cycle progression, particularly during the G1 to S phase transition. By selectively inhibiting Cdk2 activity, researchers can effectively probe mechanisms of DNA replication, cell cycle checkpoint control, and the dysregulation of these pathways in various disease models, most notably in oncology.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDMLCHUYBHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CDK2-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details its biochemical and cellular activities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a critical role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a common feature in many human cancers, making it a compelling target for therapeutic intervention. This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for CDK2, positioning it as a valuable tool for cancer research and a potential candidate for further drug development. This guide elucidates the core mechanism by which this compound exerts its biological effects.

Biochemical Activity and Selectivity

This compound is an ATP-competitive inhibitor that targets the active site of CDK2, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its high selectivity for CDK2.

Kinase TargetIC50 (nM)
CDK260
CDK1/cyclin B>1000
CDK4/cyclin D1>1000
CDK5/p25~100
CDK9/cyclin T>1000

Table 1: Biochemical IC50 values of this compound against a panel of cyclin-dependent kinases. Data is representative of publicly available information.

Experimental Protocol: Radiometric Filter Binding Kinase Assay

The half-maximal inhibitory concentration (IC50) of this compound against CDK2 and other kinases is typically determined using a radiometric filter binding assay.

Objective: To quantify the potency of this compound in inhibiting the kinase activity of purified CDK2.

Materials:

  • Purified recombinant CDK2/Cyclin E or CDK2/Cyclin A complex

  • Histone H1 (as a substrate)

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • P81 phosphocellulose filter paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate (e.g., Histone H1), and varying concentrations of this compound in the kinase reaction buffer. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot an aliquot of each reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Wash the filter papers multiple times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP. Follow with a final wash in acetone.

  • Quantification: Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Mechanism of Action

This compound exerts its effects on cells primarily by inducing cell cycle arrest at the G1/S transition, thereby inhibiting DNA synthesis and cell proliferation.

G1/S Cell Cycle Arrest

By inhibiting CDK2, this compound prevents the phosphorylation of key substrates required for entry into S phase, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for DNA replication.

Signaling Pathway Diagram:

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases CyclinE_Expression Transcription of Cyclin E E2F->CyclinE_Expression activates DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Expression->CyclinE_CDK2 activates CyclinE_CDK2->pRb_E2F hyperphosphorylates pRb_p Hyperphosphorylated pRb CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Cell Cycle Analysis by BrdU Incorporation and Flow Cytometry

The induction of G1/S arrest by this compound can be quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA, followed by flow cytometric analysis.

Objective: To determine the effect of this compound on the cell cycle distribution of human diploid fibroblasts.

Materials:

  • Human diploid fibroblasts

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixation/Permeabilization buffer

  • DNase I solution

  • Anti-BrdU antibody (FITC-conjugated)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed human diploid fibroblasts in 6-well plates and allow them to adhere. Treat the cells with this compound (e.g., 7.5 µM) for a specified duration (e.g., 6 hours).[1]

  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 30-60 minutes to allow incorporation into newly synthesized DNA.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Denaturation and Staining: Treat the fixed cells with an acid solution (e.g., 2N HCl) to denature the DNA, followed by neutralization. Incubate the cells with a FITC-conjugated anti-BrdU antibody.

  • Total DNA Staining: Resuspend the cells in a solution containing a DNA intercalating dye such as Propidium Iodide (PI) or 7-AAD to stain for total DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The FITC signal (BrdU) will identify cells in S phase, while the PI/7-AAD signal will determine the DNA content (G1, S, G2/M phases).

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G1 population and a decrease in the S and G2/M populations in this compound-treated cells indicates a G1/S arrest.

Experimental Workflow Diagram:

Cell_Cycle_Workflow Start Start Seed_Cells Seed Human Diploid Fibroblasts Start->Seed_Cells Treat_Cells Treat with this compound (e.g., 7.5 µM for 6h) Seed_Cells->Treat_Cells BrdU_Label Pulse with BrdU (30-60 min) Treat_Cells->BrdU_Label Harvest_Fix Harvest and Fix Cells (70% Ethanol) BrdU_Label->Harvest_Fix Denature_Stain Denature DNA and Stain with Anti-BrdU-FITC Harvest_Fix->Denature_Stain PI_Stain Stain with Propidium Iodide Denature_Stain->PI_Stain Flow_Cytometry Analyze by Flow Cytometry PI_Stain->Flow_Cytometry Analyze_Data Quantify Cell Cycle Distribution Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell cycle analysis using BrdU and flow cytometry.

Cytoprotective Effects

This compound has been shown to protect cells from the cytotoxic effects of various chemotherapeutic agents. By inducing a temporary cell cycle arrest, this compound makes the cells less susceptible to DNA-damaging agents that primarily target rapidly dividing cells.

Quantitative Data: this compound (12 µM) significantly protects CCL64 mink lung epithelial cells from cytotoxic damage induced by various chemotherapy drugs, including Taxol, Etoposide, Cisplatin, 5-FU, and Doxorubicin (B1662922), following a 24-hour treatment.[1]

Experimental Protocol: Cell Viability Assay (MTT)

The cytoprotective effect of this compound can be assessed using a cell viability assay, such as the MTT assay.

Objective: To determine if this compound can protect CCL64 mink lung epithelial cells from doxorubicin-induced cytotoxicity.

Materials:

  • CCL64 mink lung epithelial cells

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed CCL64 cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with:

    • Vehicle control (DMSO)

    • This compound alone (e.g., 12 µM)

    • Doxorubicin alone (at a cytotoxic concentration)

    • A combination of this compound and Doxorubicin.

  • Incubation: Incubate the plates for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. An increase in viability in the co-treatment group compared to the doxorubicin-alone group indicates a cytoprotective effect of this compound.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a preclinical model of chemotherapy-induced alopecia.

Prevention of Chemotherapy-Induced Alopecia

Topical application of this compound has been shown to significantly reduce hair loss in a neonatal rat model of chemotherapy-induced alopecia.[1][2] This effect is attributed to the induction of temporary cell cycle arrest in the rapidly dividing hair follicle cells, making them less sensitive to the cytotoxic effects of chemotherapy.

Quantitative Data: Topical application of this compound (2.5-250 µg, once daily for one week) effectively prevented alopecia in 50% of neonatal rats treated with a combination of cyclophosphamide (B585) and doxorubicin, and provided partial protection in an additional 20% of the animals.[1]

Experimental Protocol: Neonatal Rat Model of Chemotherapy-Induced Alopecia

Objective: To evaluate the efficacy of topically applied this compound in preventing chemotherapy-induced hair loss in neonatal rats.

Animal Model: Neonatal Sprague-Dawley rats (13 days old).[1]

Materials:

  • This compound

  • Vehicle for topical formulation (e.g., a simple ointment base)

  • Cyclophosphamide and Doxorubicin for induction of alopecia

  • Clippers for hair removal

Procedure:

  • Animal Preparation: Gently clip the hair from the dorsal region of the neonatal rats.

  • Chemotherapy Administration: Administer a combination of cyclophosphamide and doxorubicin to induce alopecia.

  • Topical Treatment: Prepare a topical formulation of this compound at various concentrations (e.g., 2.5 µg to 250 µg per application).[1] Apply the formulation or vehicle control to a defined area on the clipped dorsal skin once daily for one week.

  • Observation and Scoring: Visually assess the degree of hair loss in the treated and control areas daily. At the end of the study, score the alopecia based on a predefined scale (e.g., no hair loss, partial hair loss, complete hair loss).

  • Data Analysis: Compare the alopecia scores between the this compound-treated groups and the vehicle control group to determine the protective effect of the inhibitor.

Conclusion

This compound is a potent and selective inhibitor of CDK2 that demonstrates clear on-target effects in both biochemical and cellular assays. Its mechanism of action is centered on the inhibition of CDK2 kinase activity, leading to a G1/S cell cycle arrest. This mechanism translates to anti-proliferative effects and the potential for cytoprotection in normal rapidly dividing cells, as demonstrated by its efficacy in a preclinical model of chemotherapy-induced alopecia. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

A Technical Guide to PF-06873600 (Ebvaciclib): A Potent and Selective CDK2/4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While CDK4/6 inhibitors have shown significant success in the treatment of hormone receptor-positive (HR+) breast cancer, resistance mechanisms often emerge. One key mechanism of resistance involves the upregulation of Cyclin E-CDK2 activity. This has spurred the development of inhibitors that also target CDK2.

This technical guide provides an in-depth overview of PF-06873600 (Ebvaciclib), a potent, orally bioavailable, and selective inhibitor of CDK2, CDK4, and CDK6. PF-06873600 has demonstrated the potential to overcome resistance to CDK4/6 inhibitors and has been evaluated in clinical trials for various cancer types.

Biochemical and Cellular Activity

PF-06873600 exhibits high potency against CDK2, CDK4, and CDK6. The inhibitory activity has been characterized by its inhibition constant (Ki) and its half-maximal effective concentration (EC50) in cellular assays.

Target Inhibition Constant (K i ) Reference
CDK20.09 nM[1][2][3]
CDK40.13 nM - 1.2 nM[1][2][4][5]
CDK60.16 nM - 0.1 nM[1][2][4]
Cell Line Cancer Type Assay EC50 Reference
OVCAR-3Ovarian CancerCell Proliferation19 nM and 45 nM[4]

Clinical Development: A First-in-Human Phase I/IIa Study

A first-in-human, Phase I/IIa, open-label, multicenter study (NCT03519178) was conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of PF-06873600, both as a single agent and in combination with endocrine therapy.[6][7][8]

Parameter Details Reference
Study Identifier NCT03519178[8][9]
Phase I/IIa[7][8]
Patient Population Advanced or metastatic breast cancer (including HR+/HER2- and triple-negative), and advanced platinum-resistant ovarian cancer.[6][7]
Dosing Dose escalation from 1 mg to 50 mg twice daily. The Recommended Phase 2 Dose (RP2D) was determined to be 25 mg twice daily.[7][10]
Most Common Adverse Events Nausea (62.9%), anemia (44.4%), and fatigue (43.7%).[7]
Preliminary Efficacy Partial responses were observed in patients with HR+/HER2- metastatic breast cancer, including those who had previously progressed on CDK4/6 inhibitors. The overall disease control rate was 56% for single-agent PF-06873600 and 88% for the combination therapy.[10]

Signaling Pathways and Mechanism of Action

PF-06873600 functions as an ATP-competitive inhibitor of CDK2, CDK4, and CDK6. By blocking the activity of these kinases, it prevents the phosphorylation of key substrates, leading to cell cycle arrest and inhibition of tumor cell proliferation.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb-E2F Rb-E2F Cyclin D-CDK4/6->Rb-E2F phosphorylates Rb Rb E2F E2F Cyclin E Cyclin E E2F->Cyclin E promotes transcription DNA_Replication DNA Replication E2F->DNA_Replication promotes pRb pRb Rb-E2F->pRb pRb->E2F releases pRb->E2F releases Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->pRb hyperphosphorylates PF-06873600 PF-06873600 PF-06873600->CDK4/6 PF-06873600->CDK2

CDK2/4/6 Signaling Pathway and Inhibition by PF-06873600.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the inhibitory activity of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of PF-06873600 in DMSO Dispense_Compound Dispense compound dilutions into a 384-well plate Compound_Dilution->Dispense_Compound Enzyme_Prep Prepare CDK2/Cyclin E enzyme solution Add_Enzyme Add CDK2/Cyclin E enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare substrate (e.g., Histone H1) and ATP solution Start_Reaction Add ATP/substrate mix to initiate the kinase reaction Substrate_Prep->Start_Reaction Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubate compound and enzyme Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate at room temperature Start_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent to stop the reaction and deplete ATP Incubate_2->Stop_Reaction Incubate_3 Incubate for 40 minutes Stop_Reaction->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_3->Add_Detection_Reagent Incubate_4 Incubate for 30 minutes Add_Detection_Reagent->Incubate_4 Read_Luminescence Measure luminescence with a plate reader Incubate_4->Read_Luminescence Calculate_Inhibition Calculate percent inhibition relative to DMSO control Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value by fitting data to a dose-response curve Calculate_Inhibition->Determine_IC50

Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Methodology:

  • Compound Preparation: Prepare a serial dilution of PF-06873600 in 100% DMSO.

  • Assay Plate Preparation: Dispense the diluted compound into a 384-well assay plate.

  • Kinase Reaction: Add the CDK2/Cyclin E enzyme and a suitable substrate (e.g., a peptide derived from Histone H1) to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting model.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis Seed_Cells Seed cancer cells (e.g., OVCAR-3) into a 96-well plate Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_Compound Prepare serial dilutions of PF-06873600 in culture medium Adhere->Prepare_Compound Treat_Cells Add compound dilutions to the cells Prepare_Compound->Treat_Cells Incubate Incubate for a specified period (e.g., 72 hours) Treat_Cells->Incubate Equilibrate Equilibrate the plate to room temperature Incubate->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent to each well Equilibrate->Add_Reagent Lyse_Cells Mix on an orbital shaker to induce cell lysis Add_Reagent->Lyse_Cells Stabilize Incubate at room temperature to stabilize the signal Lyse_Cells->Stabilize Measure_Luminescence Measure luminescence with a plate reader Stabilize->Measure_Luminescence Calculate_Viability Calculate percent cell viability relative to vehicle control Measure_Luminescence->Calculate_Viability Determine_EC50 Determine EC50 value from the dose-response curve Calculate_Viability->Determine_EC50

Workflow for a Cell Proliferation Assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.[11][12]

  • Compound Treatment: Treat the cells with a range of concentrations of PF-06873600 and incubate for a desired period (e.g., 72 hours).[11]

  • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and initiates a luminescent reaction proportional to the amount of ATP present.[11][12][13]

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the EC50 value.

Western Blot Analysis of Downstream Target Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as the Retinoblastoma (Rb) protein, a key downstream target of CDK2.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_detection_analysis Detection and Analysis Cell_Treatment Treat cells with PF-06873600 for a specified time Cell_Lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors Cell_Treatment->Cell_Lysis Protein_Quantification Determine protein concentration using a BCA assay Cell_Lysis->Protein_Quantification Sample_Loading Load equal amounts of protein onto an SDS-PAGE gel Protein_Quantification->Sample_Loading Gel_Electrophoresis Separate proteins by size Sample_Loading->Gel_Electrophoresis Protein_Transfer Transfer proteins to a PVDF membrane Gel_Electrophoresis->Protein_Transfer Blocking Block the membrane with 5% BSA or milk in TBST Protein_Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-Rb) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab ECL_Detection Add ECL substrate and capture chemiluminescent signal Secondary_Ab->ECL_Detection Data_Analysis Quantify band intensity and normalize to a loading control ECL_Detection->Data_Analysis

Workflow for Western Blot Analysis.

Detailed Methodology:

  • Cell Treatment and Lysis: Treat cells with PF-06873600. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Rb). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein phosphorylation.

Conclusion

PF-06873600 (Ebvaciclib) is a potent inhibitor of CDK2, CDK4, and CDK6 with promising anti-tumor activity, particularly in cancers that have developed resistance to CDK4/6 inhibitors. This technical guide provides a comprehensive overview of its biochemical and clinical profile, along with detailed protocols for its preclinical evaluation. The provided methodologies and workflows serve as a valuable resource for researchers in the field of oncology and drug discovery who are investigating CDK inhibitors. Further clinical development will be crucial to fully elucidate the therapeutic potential of PF-06873600 in various cancer indications.

References

CDK2-IN-3: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. CDK2-IN-3 is a potent and selective small molecule inhibitor of CDK2 that has demonstrated potential in preclinical cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental methodologies for its investigation.

Core Data Summary

Chemical Properties
PropertyValue
Chemical Name 3-(6-((4-(Aminosulfonyl)phenyl)amino)-9-cyclopentyl-9H-purin-2-yl)amino)-1-propanol
Molecular Formula C14H11BrN4O3S
Molecular Weight 395.23 g/mol
CAS Number 222035-13-4
In Vitro Efficacy

This compound is a potent inhibitor of CDK2. The half-maximal inhibitory concentration (IC50) has been determined in biochemical assays.

TargetIC50Assay Conditions
CDK260 nM[1]Not specified
His-tagged CDK2/cyclin E31 nMRadiometric filter binding assay using histone H1 as a substrate in the presence of [gamma-33P]-ATP.[1]
Selectivity Profile

While this compound is described as a selective CDK2 inhibitor, a comprehensive quantitative kinase selectivity panel with IC50 or Ki values against a broad range of kinases is not publicly available. The development of highly selective CDK2 inhibitors is an ongoing challenge due to the high degree of homology in the ATP-binding sites of cyclin-dependent kinases.

Pharmacokinetic Profile

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound is not currently available in the public domain.

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle. A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis.

The activation of the CDK2/cyclin E complex leads to the hyperphosphorylation of Rb. This phosphorylation event causes a conformational change in Rb, leading to the release of E2F. Liberated E2F then activates the transcription of S-phase genes, committing the cell to DNA replication.

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK2, preventing the transfer of a phosphate (B84403) group from ATP to its substrates, including Rb. By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state. This maintains the Rb-E2F complex, thereby blocking the expression of S-phase genes and inducing cell cycle arrest at the G1/S checkpoint.[2][3]

Signaling Pathway Diagram

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Active - Represses Transcription) CyclinD_CDK46->pRb_E2F phosphorylates pRb_hypo p-pRb (hypo) E2F E2F (Active Transcription Factor) pRb_hypo->E2F releases pRb_hyper p-pRb (hyper) (Inactive) CyclinE_transcription Cyclin E Transcription E2F->CyclinE_transcription activates S_Phase_Entry S Phase Entry E2F->S_Phase_Entry promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_transcription->CyclinE_CDK2 promotes formation of CyclinE_CDK2->pRb_hypo hyper-phosphorylates pRb_hyper->E2F maintains release of CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits

CDK2 Signaling Pathway and the Point of Inhibition by this compound.

Key Preclinical Findings

In Vitro Studies
  • Cell Cycle Arrest: this compound at a concentration of 7.5 µM for 6 hours significantly blocks the G1/S transition and inhibits DNA synthesis in human diploid fibroblasts.[1]

  • Cytoprotection: Treatment with 12 µM of this compound for 24 hours has been shown to significantly protect CCL64 mink lung epithelial cells from cytotoxic damage induced by various chemotherapy drugs, including Taxol, Etoposide, Cisplatin, 5-FU, and Doxorubicin.[1]

In Vivo Studies
  • Prevention of Chemotherapy-Induced Alopecia: In a neonatal rat model, topical application of this compound (2.5-250 µg, once daily for one week) significantly reduced the incidence of alopecia induced by a combination of cyclophosphamide (B585) and doxorubicin. It effectively prevented alopecia in 50% of the rats and provided partial protection in an additional 20%.[1][4]

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. The following sections provide detailed, generalized methodologies for the key types of experiments in which this compound has been shown to be effective.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the IC50 of an inhibitor against CDK2.

Materials:

  • Recombinant active CDK2/Cyclin E or CDK2/Cyclin A

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 1 mM DTT)

  • CDK substrate (e.g., Histone H1 or a specific peptide)

  • [γ-³³P]ATP or unlabeled ATP and an ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • 96-well or 384-well assay plates

  • Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

    • Add a master mix containing the CDK2/Cyclin complex and the substrate to each well.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add ATP (radiolabeled or unlabeled) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Add_Inhibitor Add Inhibitor/Vehicle to Assay Plate Serial_Dilution->Add_Inhibitor Add_Kinase_Substrate Add Kinase/Substrate Mix Add_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction_Detect Stop Reaction & Detect Signal (Radiometric or Luminescence) Incubate->Stop_Reaction_Detect Analyze_Data Analyze Data (Calculate IC50) Stop_Reaction_Detect->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro kinase inhibition assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 50-60% confluency.

  • Compound Treatment: Prepare dilutions of this compound in complete medium. A typical concentration range to test would be from 10 nM to 10 µM. Include a vehicle control (DMSO). Replace the medium with the drug-containing medium and incubate for the desired time (e.g., 24, 48 hours).

  • Harvesting:

    • Collect the culture medium (containing floating/dead cells).

    • Wash adherent cells with PBS and detach using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in a small volume of cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate gating to exclude debris and doublets.

    • Acquire data for at least 10,000 single-cell events.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow Start Start: Seed Cells Treat_Cells Treat Cells with this compound (and Vehicle Control) Start->Treat_Cells Incubate Incubate for Desired Time (e.g., 24, 48h) Treat_Cells->Incubate Harvest_Cells Harvest Cells (Trypsinize) Incubate->Harvest_Cells Fix_Cells Fix Cells in 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide/RNase A Fix_Cells->Stain_Cells Analyze_Flow Analyze by Flow Cytometry Stain_Cells->Analyze_Flow Quantify Quantify Cell Cycle Phases (G1, S, G2/M) Analyze_Flow->Quantify End End Quantify->End

References

CDK2-IN-3: A Targeted Approach to Mitigating Chemotherapy-Induced Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chemotherapy-induced alopecia (CIA) remains a significant and distressing side effect for many cancer patients, often impacting their quality of life and willingness to undergo treatment. The underlying mechanism of CIA involves the indiscriminate targeting of rapidly dividing cells by cytotoxic agents, which includes the highly proliferative keratinocytes of the hair follicle. A promising strategy to counteract this off-target effect is the temporary induction of cell cycle arrest in hair follicle cells, rendering them less susceptible to the damaging effects of chemotherapy. This technical guide explores the preclinical evidence, mechanism of action, and experimental methodologies supporting the use of CDK2-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in the prevention of CIA.

Introduction: The Rationale for CDK2 Inhibition in CIA

The cell cycle of hair follicle epithelial cells is a tightly regulated process, with the anagen (growth) phase characterized by rapid cell division. Chemotherapeutic agents, particularly those that are cell-cycle active, do not differentiate between malignant cells and these healthy, rapidly proliferating cells, leading to apoptosis and hair shaft dystrophy, culminating in alopecia.[1][2][3]

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[4] Inhibition of CDK2 can induce a temporary and reversible cell cycle arrest, effectively shielding the hair follicle keratinocytes from the cytotoxic impact of chemotherapy.[1][5] this compound has emerged as a potent small molecule inhibitor of CDK2, demonstrating significant potential in preclinical models of CIA.[6][7]

Quantitative Data on the Efficacy of this compound

Preclinical studies utilizing a neonatal rat model have provided quantitative evidence for the protective effects of topically applied this compound against CIA. The following tables summarize the key findings from these studies.

Table 1: In Vitro Activity of this compound
ParameterValueReference
Target Cyclin-Dependent Kinase 2 (CDK2)[6][7]
IC50 60 nM[6][7]
Cellular Effect Blocks G1/S transition, reduces DNA synthesis[6]
Table 2: In Vivo Efficacy of this compound in a Neonatal Rat Model of CIA
Chemotherapy RegimenThis compound Dose (Topical)EfficacyReference
EtoposideNot SpecifiedReduced hair loss by 50% at the site of application[8]
Cyclophosphamide (B585) + Doxorubicin (B1662922)2.5-250 µg (once daily for 1 week)Effectively prevented alopecia in 50% of rats; provided partial protection in an additional 20%[6]
Not SpecifiedNot SpecifiedReduced hair loss at the site of application in 33% to 50% of animals[1][2]

Mechanism of Action: CDK2-Mediated Cell Cycle Control in Hair Follicles

The protective effect of this compound is rooted in its ability to modulate the cell cycle of hair follicle keratinocytes. During the anagen phase, the progression from the G1 phase to the S phase is driven by the activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. These complexes phosphorylate key substrates, including the Retinoblastoma protein (pRb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of pRb by CDK2 releases E2F, allowing for the transcription of genes necessary for DNA replication and S-phase entry.

By inhibiting CDK2, this compound prevents the phosphorylation of pRb, keeping it in its active, E2F-binding state. This leads to a halt in the cell cycle at the G1/S checkpoint. Cells arrested in G1 are less susceptible to the cytotoxic effects of many chemotherapy drugs that primarily target cells undergoing DNA synthesis (S phase) or mitosis (M phase).

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb CyclinE_Gene Cyclin E Gene CDK2_CyclinE CDK2 / Cyclin E CyclinE_Gene->CDK2_CyclinE produces Cyclin E for CDK2_CyclinE->pRb_p phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F E2F pRb_p->E2F releases E2F->CyclinE_Gene activates transcription of S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK2_CyclinA CDK2 / Cyclin A S_Phase_Genes->CDK2_CyclinA promotes transition to DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication promotes Chemotherapy Chemotherapy DNA_Replication->Chemotherapy sensitive to CDK2_IN_3 This compound CDK2_IN_3->CDK2_CyclinE inhibits CDK2_IN_3->CDK2_CyclinA inhibits CDK2_IN_3->Cell_Cycle_Arrest leads to Cell_Cycle_Arrest->Chemotherapy less sensitive to Hair_Follicle_Protection Hair Follicle Protection Cell_Cycle_Arrest->Hair_Follicle_Protection results in

Figure 1: CDK2 Signaling Pathway in Hair Follicle Cell Cycle and the Mechanism of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound for the prevention of CIA.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

  • Method: A standard in vitro kinase assay, such as a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay, is performed.

  • Procedure:

    • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme is incubated with a known substrate (e.g., Histone H1) and ATP.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays for G1/S Arrest
  • Objective: To confirm that this compound induces G1 cell cycle arrest in a relevant cell line.

  • Cell Line: Human diploid fibroblasts (HDFs) or keratinocytes.

  • Method: Flow cytometry analysis of DNA content using propidium (B1200493) iodide (PI) staining.

  • Procedure:

    • Cells are seeded and allowed to attach overnight.

    • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • Cells are harvested, fixed in ethanol, and stained with a solution containing PI and RNase.

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • An increase in the percentage of cells in the G1 phase and a decrease in the S and G2/M phases indicate G1 arrest.

Neonatal Rat Model of Chemotherapy-Induced Alopecia
  • Objective: To evaluate the in vivo efficacy of topically applied this compound in preventing CIA.

  • Animal Model: Neonatal Sprague-Dawley rats (typically 7-9 days old, in the anagen phase of the hair cycle).

  • Chemotherapy:

    • Etoposide (intraperitoneal injection).

    • Combination of cyclophosphamide and doxorubicin (intraperitoneal injection).

  • This compound Administration:

    • Topical application to a defined area on the dorsum of the rats.

    • Typically administered once daily for a week, starting before or concurrently with chemotherapy.

  • Assessment of Alopecia:

    • Visual scoring of hair loss in the treated and untreated areas. A common scoring system ranges from 0 (no hair loss) to 4 (complete hair loss).

    • Histological analysis of skin biopsies to assess hair follicle morphology and damage.

    • Quantitative analysis of hair growth can be performed using image analysis software to measure the area of hair coverage.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy Study Kinase_Assay CDK2 Kinase Assay (Determine IC50) Cell_Cycle_Assay Cell Cycle Analysis (Confirm G1 Arrest) Kinase_Assay->Cell_Cycle_Assay Animal_Model Neonatal Rat Model Cell_Cycle_Assay->Animal_Model Proceed to In Vivo Treatment_Groups Treatment Groups: - Vehicle Control - Chemotherapy Only - Chemotherapy + this compound Animal_Model->Treatment_Groups Topical_Application Topical Application of this compound Treatment_Groups->Topical_Application Chemo_Admin Chemotherapy Administration (i.p.) Topical_Application->Chemo_Admin Alopecia_Assessment Assessment of Alopecia: - Visual Scoring - Histology Chemo_Admin->Alopecia_Assessment Data_Analysis Data Analysis and Comparison Alopecia_Assessment->Data_Analysis

Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound.

Future Directions and Considerations

The preclinical data for this compound in the prevention of CIA are promising. However, several aspects require further investigation before clinical translation:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the penetration, distribution, and duration of action of topically applied this compound in the skin and hair follicles.

  • Safety and Toxicology: Thorough safety assessments, including potential local and systemic side effects, are crucial.

  • Combination Therapies: The efficacy of this compound could be explored in combination with other CIA prevention strategies, such as scalp cooling.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in cancer patients undergoing chemotherapy.

Conclusion

This compound represents a targeted and rational approach to mitigating chemotherapy-induced alopecia. By inducing a temporary G1 cell cycle arrest in the rapidly dividing cells of the hair follicle, this compound can protect them from the cytotoxic effects of chemotherapy. The robust preclinical data, supported by a clear mechanism of action, provide a strong foundation for the further development of this compound as a potential therapeutic to improve the quality of life for cancer patients. This technical guide provides a comprehensive overview of the current knowledge and a framework for future research in this promising area.

References

An In-depth Technical Guide to CDK2-IN-3 and its Role in G1/S Phase Transition Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a frequent event in a multitude of human cancers, making it a compelling target for therapeutic intervention. CDK2-IN-3 has been identified as a potent and selective inhibitor of CDK2, capable of inducing cell cycle arrest at the G1/S boundary. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing key experimental protocols for its characterization, and visualizing the underlying biological pathways and experimental workflows.

Introduction to CDK2 and the G1/S Phase Transition

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and subsequent division. This process is tightly orchestrated by the sequential activation of cyclin-dependent kinases (CDKs). In late G1 phase, the Cyclin D/CDK4/6 complex initiates the phosphorylation of the Retinoblastoma protein (pRb). This initial phosphorylation event leads to the partial release of the E2F transcription factor, which in turn drives the expression of genes required for S phase entry, including Cyclin E.

Cyclin E then binds to and activates CDK2, forming the Cyclin E/CDK2 complex. This complex further phosphorylates pRb, leading to its complete inactivation and the full release of E2F, creating a positive feedback loop that robustly drives the cell into S phase. Subsequently, the Cyclin A/CDK2 complex maintains pRb phosphorylation and is essential for the initiation and progression of DNA synthesis. Given its central role, inhibition of CDK2 presents a direct mechanism to halt this transition and prevent the proliferation of cancer cells. This compound is a small molecule inhibitor designed to target the ATP-binding pocket of CDK2, thereby blocking its kinase activity and inducing a G1/S phase arrest.

Quantitative Data for this compound and Analogs

Quantitative data for this compound is primarily focused on its biochemical potency. Comprehensive kinase selectivity panels and broad anti-proliferative data for this compound are not extensively available in the public domain. The following tables summarize the known data for this compound and provide representative data from closely related, highly selective CDK2 inhibitors to offer a contextual understanding of its expected performance.

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (nM)Assay Type
This compoundCDK260Radiometric

Data sourced from publicly available information.

Table 2: Representative Kinase Selectivity Profile of a Selective CDK2 Inhibitor Scaffold

Disclaimer: The following data is for a representative analog from a highly selective CDK2 inhibitor series, as specific public data for a broad kinase panel screening of this compound is unavailable.

KinaseIC50 (nM)
CDK2/CycE < 10
CDK1/CycB> 2000
CDK4/CycD1> 2000
CDK5/p25180
CDK6/CycD3> 2000
CDK7/CycH1> 2000
CDK9/CycT1480

Table 3: Representative Anti-proliferative Activity of a Selective CDK2 Inhibitor

Disclaimer: The following GI50 (50% growth inhibition) values are for a representative selective CDK2 inhibitor in various cancer cell lines to illustrate the expected cellular potency. Specific GI50 data for this compound across a broad panel of cell lines is not publicly available.

Cell LineCancer TypeGI50 (nM)
OVCAR-3Ovarian50 - 100
HCT116Colon100 - 250
MCF7Breast250 - 500
A549Lung> 1000
U2OSOsteosarcoma150 - 300

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in G1/S Phase Transition

The following diagram illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition and the mechanism of action for a CDK2 inhibitor like this compound.

G1_S_Transition Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Releases CyclinE_exp Cyclin E Transcription E2F->CyclinE_exp Activates S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DHFR) E2F->S_Phase_Genes Activates Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_exp->CyclinE_CDK2 Forms complex with constitutively expressed CDK2 CyclinE_CDK2->pRb_E2F Hyper-phosphorylates (Positive Feedback) S_Phase S-Phase Entry & DNA Replication S_Phase_Genes->S_Phase CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 Inhibits p21_p27 p21 / p27 p21_p27->CyclinD_CDK46 Inhibits p21_p27->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase progression.

Experimental Workflow for Characterizing this compound

The diagram below outlines a typical experimental workflow for evaluating the cellular effects of a CDK2 inhibitor.

Experimental_Workflow start Start: Select Cancer Cell Line (e.g., OVCAR-3, HCT116) treat Treat cells with This compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability western Western Blot Analysis (p-Rb, Total Rb, Cyclin E) treat->western flow Cell Cycle Analysis (Flow Cytometry, PI Staining) treat->flow data_analysis Data Analysis: Determine GI50, Confirm Target Engagement, Quantify G1 Arrest viability->data_analysis western->data_analysis flow->data_analysis end End: Characterize Phenotype data_analysis->end

Caption: General experimental workflow for cell-based inhibitor studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of CDK2 inhibitors like this compound.

Biochemical Kinase Assay (Radiometric Filter Binding)

This assay directly measures the enzymatic activity of CDK2 and its inhibition by a test compound.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin E complex

    • Histone H1 (as substrate)

    • [γ-³³P]-ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Stop solution (e.g., 3% phosphoric acid)

    • P81 phosphocellulose filter plates

    • Microplate scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add the diluted inhibitor, CDK2/Cyclin E enzyme, and Histone H1 substrate.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding the stop solution.

    • Transfer the reaction mixture to a P81 filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium. Include a vehicle control.

    • Treat the cells with the diluted compound and incubate for a desired period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Reagents and Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 phase is the expected outcome of CDK2 inhibition.

Western Blot Analysis of pRb Phosphorylation

This assay measures the functional consequence of CDK2 inhibition by assessing the phosphorylation status of its key substrate, pRb.

  • Reagents and Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Denature equal amounts of protein and separate by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control. A decrease in the p-Rb/Total Rb ratio indicates target engagement.

Conclusion

This compound is a potent inhibitor of CDK2 that effectively blocks the G1/S phase transition in the cell cycle. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the biochemical and cellular effects of this compound and other related inhibitors. While comprehensive public data on the selectivity and anti-proliferative profile of this compound is limited, the available information, supplemented with data from close analogs, strongly supports its utility as a valuable tool for dissecting the role of CDK2 in cancer biology and for the development of novel anti-cancer therapeutics. Further studies are warranted to fully elucidate its in vivo efficacy and potential for clinical translation.

A Technical Guide to CDK2-IN-3 and its Role in Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a critical regulator of the cell cycle, particularly during the transition from the G1 to S phase.[1] In conjunction with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates to drive DNA replication.[1][2] Dysregulation of CDK2 activity is a frequent characteristic of many cancers, leading to uncontrolled cellular proliferation, which establishes CDK2 as a significant target for cancer therapy.[1]

CDK2 inhibitors are a class of small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and, subsequently, apoptosis (programmed cell death).[1] CDK2-IN-3 is identified as a potent and selective CDK2 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 60 nM.[3] While detailed public domain literature specifically elucidating the complete apoptotic mechanism of this compound is limited, this guide synthesizes data and methodologies from research on various well-characterized CDK2 inhibitors to provide a representative technical framework for understanding its anticipated role in inducing apoptosis.

Core Mechanism of Action: From Cell Cycle Arrest to Apoptosis

The primary mechanism by which CDK2 inhibitors induce apoptosis is initiated by triggering a sustained cell cycle arrest at the G1/S checkpoint.[1][4]

  • Inhibition of pRb Phosphorylation: A primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (pRb).[4][5] In a normal proliferative state, CDK2 phosphorylates pRb.

  • Sequestration of E2F: Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes essential for S-phase entry and DNA synthesis.[5]

  • Induction of G1 Arrest: CDK2 inhibitors like this compound block the phosphorylation of pRb. Hypophosphorylated pRb remains bound to E2F, preventing the activation of S-phase genes. This leads to a halt in cell cycle progression at the G1/S boundary.[1][5]

  • Apoptosis Induction: A prolonged G1 arrest can trigger downstream cellular stress responses that culminate in the activation of apoptotic pathways.[4] This transition from cytostatic to cytotoxic effects is a key therapeutic goal of CDK2 inhibition.

cluster_0 G1/S Transition Control cluster_1 Apoptotic Induction CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases pRb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates E2F->S_Phase_Genes transcription blocked G1_Arrest G1 Cell Cycle Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis prolonged arrest leads to CDK2_IN_3 This compound CDK2_IN_3->CDK2 inhibits CDK2_IN_3->pRb prevents phosphorylation

Figure 1: Core mechanism of this compound leading to G1 arrest and apoptosis.

Key Signaling Pathways in CDK2-Mediated Apoptosis

The inhibition of CDK2 can trigger the intrinsic (mitochondria-mediated) pathway of apoptosis, often involving the p53 tumor suppressor and the Bcl-2 family of proteins.[2][6]

  • p53-Dependent Pathway : In response to cellular stress from cell cycle arrest, the tumor suppressor protein p53 can be stabilized.[6] While some studies suggest p53 is downstream of CDK2, the exact hierarchy can be context-dependent.[2][6] Activated p53 can act as a transcription factor for pro-apoptotic genes.

  • Bcl-2 Family Regulation : A key target of p53 is the pro-apoptotic protein Bax.[2][6] CDK2 inhibition can lead to the upregulation and activation of Bax.[6] Bax translocates to the mitochondria, where it antagonizes anti-apoptotic proteins like Bcl-2 and promotes Mitochondrial Outer Membrane Permeabilization (MOMP).[2]

  • Caspase Activation Cascade : MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates the initiator caspase-9.[7] Active caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[7] These executioner caspases dismantle the cell by cleaving critical cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis.[7][8]

CDK2_Inhibitor This compound CDK2 CDK2 CDK2_Inhibitor->CDK2 inhibits Stress Cellular Stress (G1 Arrest) CDK2->Stress inhibition leads to p53 p53 Activation Stress->p53 Bax Bax Activation p53->Bax upregulates Mito Mitochondrion Bax->Mito translocates to CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cleaves substrates

Figure 2: Intrinsic apoptosis pathway activated by CDK2 inhibition.

Quantitative Data on CDK2 Inhibitors

The following tables summarize representative quantitative data from studies on various CDK2 inhibitors, illustrating their biochemical potency and effects on cell viability in different cancer cell lines.

Table 1: Biochemical Potency of Selected CDK2 Inhibitors

Compound Target IC₅₀ (nM) Reference
This compound CDK2 60 [3]
CDK2-IN-23 (proxy) CDK2 0.29 [9]
CDK2-IN-14-d3 CDK2/Cyclin E < 1 [10]
CDK2/Cyclin A < 5 [10]
CDK1/Cyclin B > 500 [10]

| | CDK4/Cyclin D1 | > 1000 |[10] |

Note: IC₅₀ (half-maximal inhibitory concentration) values in biochemical assays measure the direct inhibition of the purified enzyme.

Table 2: Cellular Anti-proliferative Activity of CDK2 Inhibitors

Cell Line Cancer Type Compound GI₅₀ (nM) Apoptosis Induction Reference
OVCAR3 Ovarian INX-315* 10 - 64 - [9]
HCT116 Colon INX-315* 159 - 3560 - [9]
A549 Lung CDK2-IN-25 280 43.1% (at 280 nM) [11]

| CCL64 | Mink Lung Epithelial | this compound | 12 µM** | Protection from Chemo |[3] |

*Data for INX-315 is used as a proxy for a selective CDK2 inhibitor, categorized by CCNE1 amplification status.[9] *Concentration used to show protection from cytotoxic damage, not a GI₅₀ value.[3] GI₅₀ (half-maximal growth inhibition) values reflect the compound's potency in a cellular context.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of CDK2 inhibitors.

Protocol 1: Cell Viability (MTT/CCK-8) Assay

This assay determines the effect of a compound on cell proliferation and viability.[1][10]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS) or CCK-8 solution

    • Solubilization buffer (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for attachment.[9][10]

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common test range is 1 nM to 10 µM.[9] Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO).

    • Incubation: Incubate the plate for a desired duration (e.g., 48 or 72 hours).[10]

    • Assay:

      • For MTT: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[9][10]

      • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1][9]

    • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Seed 1 x 10⁵ to 5 x 10⁵ cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.[1]

    • Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at low speed (e.g., 500 x g) for 5 minutes.[1][11]

    • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[1]

    • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[1][11]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[1]

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway, such as caspases and PARP.[4][8][13]

  • Materials:

    • Cell culture dishes (e.g., 10 cm)

    • This compound

    • RIPA lysis buffer with protease/phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE equipment and reagents

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Sample Preparation: Treat cells with this compound for a specified time (e.g., 24, 48 hours). Lyse cells in ice-cold RIPA buffer.[4][5]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.[5]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4][5]

    • Detection: Add ECL substrate and visualize the protein bands using an imaging system. An increase in cleaved caspase-3 and cleaved PARP fragments indicates apoptosis activation.[4][8]

cluster_workflow General Experimental Workflow for Apoptosis Assessment Start Start: Seed Cancer Cells (e.g., 6-well or 96-well plates) Treat Treat cells with this compound (Dose-response & time-course) Start->Treat Harvest Harvest Cells Treat->Harvest Endpoint Endpoint Assays Harvest->Endpoint Viability Cell Viability Assay (MTT / CCK-8) Endpoint->Viability ApoptosisAssay Apoptosis Quantification (Annexin V / PI Staining) Endpoint->ApoptosisAssay WB Molecular Analysis (Western Blot) Endpoint->WB GI50 Determine GI₅₀ Viability->GI50 PercentApop Quantify Apoptotic Cells ApoptosisAssay->PercentApop ProteinLevels Analyze Protein Cleavage (Caspase-3, PARP) WB->ProteinLevels

References

An In-depth Technical Guide to CDK2-IN-3 (Cdk2 Inhibitor III, CVT-313) and Its Effect on DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S transition, making it a compelling target for anti-cancer therapeutics. This technical guide provides a comprehensive overview of the potent and selective CDK2 inhibitor, CDK2-IN-3, also known as Cdk2 Inhibitor III and CVT-313. We delve into its mechanism of action, its impact on DNA synthesis through the disruption of the CDK2/Cyclin E/Retinoblastoma (Rb) pathway, and its effects on the cell cycle in various cancer cell lines. This document includes detailed experimental protocols for assessing the activity of this compound and presents quantitative data in a structured format to facilitate understanding and further research.

Introduction to CDK2 and Its Role in Cell Cycle Progression

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). CDK2 is a key member of this family, and its activity is essential for the transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs. The activity of CDK2 is tightly regulated by its association with cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental in initiating the G1/S transition by phosphorylating the Retinoblastoma protein (pRb).

Phosphorylation of pRb by CDK4/6 and subsequently by CDK2/cyclin E leads to the release of the E2F family of transcription factors. Once liberated, E2F transcription factors activate the expression of genes necessary for DNA synthesis, thereby committing the cell to a new round of division. Given this critical role, the dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation.

This compound: A Potent and Selective CDK2 Inhibitor

This compound, also identified as Cdk2 Inhibitor III or CVT-313, is a cell-permeable purine (B94841) analog that functions as a potent, selective, and ATP-competitive inhibitor of CDK2.

Chemical Properties
  • Synonyms: Cdk2 Inhibitor III, CVT-313, 2-(bis-(Hydroxyethyl)amino)-6-(4-methoxybenzylamino)-9-isopropyl-purine

  • CAS Number: 199986-75-9

  • Molecular Formula: C₂₀H₂₈N₆O₃

  • Molecular Weight: 400.47 g/mol

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of CDK2, preventing the transfer of a phosphate (B84403) group to its substrates. This direct inhibition of CDK2's kinase activity disrupts the downstream signaling cascade that leads to DNA synthesis. The primary mechanism involves the prevention of pRb hyperphosphorylation, which keeps pRb in its active, hypophosphorylated state. In this state, pRb remains bound to E2F transcription factors, thereby repressing the transcription of S-phase-promoting genes. This leads to a blockage at the G1/S checkpoint of the cell cycle, inhibiting DNA replication and, consequently, cell proliferation.

Signaling Pathway and Experimental Workflows

CDK2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical CDK2 signaling pathway at the G1/S transition and the point of intervention by this compound.

CDK2_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->pRb_E2F phosphorylates pRb_hypo Hypophosphorylated pRb pRb_E2F->pRb_hypo CyclinE_CDK2 Cyclin E / CDK2 pRb_hyper Hyperphosphorylated pRb pRb_hypo->pRb_hyper CyclinE_CDK2->pRb_hypo hyperphosphorylates E2F E2F pRb_hyper->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Western Blot Transfer (PVDF) SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (p-Rb, Total Rb) Transfer->Immunoblot Detection 7. Detection (ECL) Immunoblot->Detection Analysis 8. Analysis Detection->Analysis Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Fixation 3. Fixation (70% Ethanol) Harvesting->Fixation Staining 4. Staining (Propidium Iodide) Fixation->Staining Acquisition 5. Flow Cytometry Acquisition Staining->Acquisition Analysis 6. Data Analysis (Cell Cycle Phases) Acquisition->Analysis BrdU_Assay_Workflow Cell_Culture 1. Cell Culture & Treatment BrdU_Labeling 2. BrdU Labeling Cell_Culture->BrdU_Labeling Fixation_Denaturation 3. Fixation & DNA Denaturation BrdU_Labeling->Fixation_Denaturation Immunodetection 4. Immunodetection (Anti-BrdU Antibody) Fixation_Denaturation->Immunodetection Signal_Development 5. Signal Development (ELISA) Immunodetection->Signal_Development Measurement 6. Absorbance Measurement Signal_Development->Measurement Analysis 7. Data Analysis Measurement->Analysis

An In-Depth Technical Guide to the Biological Function of CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, primarily governing the G1/S phase transition. Its dysregulation is a frequent hallmark of oncogenesis, rendering it a compelling target for therapeutic intervention. CDK2-IN-3 is a potent and selective inhibitor of CDK2, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its effects on cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to CDK2 and its Role in the Cell Cycle

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is contingent upon their association with regulatory protein subunits called cyclins. The CDK2/cyclin E and CDK2/cyclin A complexes are instrumental in driving the cell from the G1 (first gap) phase into the S (synthesis) phase, where DNA replication occurs.

A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and inhibiting the expression of genes required for S-phase entry. Upon phosphorylation by CDK4/6 and subsequently by CDK2/cyclin E, pRb releases E2F, leading to the transcription of target genes and commitment to a new round of cell division. Given this critical role, the inhibition of CDK2 presents a rational strategy for inducing cell cycle arrest and impeding the proliferation of cancer cells.

This compound: A Potent and Selective CDK2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for CDK2. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and preventing the transfer of phosphate (B84403) to its substrates.

Biochemical Profile

The primary biochemical characteristic of this compound is its potent inhibition of CDK2 kinase activity.

Kinase TargetIC50 (nM)
CDK260
Table 1: In vitro inhibitory activity of this compound against CDK2.

While a comprehensive kinase selectivity panel for this compound is not publicly available, the following table presents data for a similar selective CDK2 inhibitor, INX-315, to provide a representative selectivity profile.

Kinase TargetIC50 (nM) (Biochemical)Fold Selectivity vs. CDK2/cyclin E1
CDK2/cyclin E12.41
CDK1/cyclin B1>1000>417
CDK4/cyclin D1>1000>417
CDK5/p2513054
CDK6/cyclin D3>1000>417
CDK7/cyclin H>1000>417
CDK9/cyclin T1480200
Table 2: Representative kinase selectivity profile for a selective CDK2 inhibitor (INX-315). This data is provided for illustrative purposes due to the lack of a publicly available comprehensive panel for this compound.

Mechanism of Action and Biological Functions

The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1/S transition. By inhibiting CDK2, the inhibitor prevents the hyperphosphorylation of pRb, thereby maintaining the pRb-E2F complex and blocking the transcription of S-phase-promoting genes.

Cell Cycle Arrest

Studies have shown that treatment of human diploid fibroblasts with this compound leads to a significant block in the G1/S transition and a reduction in DNA synthesis.[1]

Cell LineTreatmentEffect
Human Diploid Fibroblasts7.5 µM this compound for 6 hoursSignificant block of G1/S transition and inhibition of DNA synthesis.[1]
Table 3: Cellular effects of this compound on cell cycle progression.
Apoptosis Induction

While direct quantitative data on apoptosis induction by this compound is limited, the broader class of CDK2 inhibitors is known to induce apoptosis in various cancer cell lines. The sustained cell cycle arrest caused by CDK2 inhibition can trigger programmed cell death, particularly in cells that are highly dependent on CDK2 activity for survival. In some contexts, such as in MYCN-amplified neuroblastoma or small cell lung cancer with RB1 and TP53 mutations, inhibition of CDK2 has been shown to be synthetically lethal, leading to a robust apoptotic response.

In Vivo Efficacy: Prevention of Chemotherapy-Induced Alopecia

A significant preclinical application of this compound has been in the prevention of chemotherapy-induced alopecia (CIA). By inducing a temporary cell cycle arrest in the rapidly dividing hair follicle cells, CDK2 inhibitors can protect them from the cytotoxic effects of chemotherapy.

Animal ModelTreatmentOutcome
Neonatal RatTopical application of 2.5-250 µg this compound once daily for one week, in combination with cyclophosphamide (B585) and doxorubicin (B1662922).[1]Effectively prevented alopecia in 50% of rats and provided partial protection in an additional 20%.[1]
Table 4: In vivo efficacy of this compound in a chemotherapy-induced alopecia model.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition and the point of intervention for this compound.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 promotes expression of Cyclin E E2F E2F pRb->E2F inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis activates transcription for CyclinE_CDK2->pRb hyper-phosphorylates CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound like this compound against its target kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents reaction_setup Set up Kinase Reaction (Incubate Kinase with Inhibitor) prepare_reagents->reaction_setup initiate_reaction Initiate Reaction (Add Substrate and ATP) reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., Radioactivity, Fluorescence) stop_reaction->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for a kinase inhibition assay.

Experimental Workflow: Cell Cycle Analysis

This diagram illustrates the process of analyzing the effect of this compound on the cell cycle using flow cytometry.

Cell_Cycle_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with this compound (and vehicle control) seed_cells->treat_cells incubation Incubate for a Defined Period (e.g., 24, 48 hours) treat_cells->incubation harvest_cells Harvest Cells (Trypsinization) incubation->harvest_cells fix_cells Fix Cells (e.g., 70% Ethanol) harvest_cells->fix_cells stain_dna Stain DNA (e.g., Propidium Iodide) fix_cells->stain_dna flow_cytometry Analyze by Flow Cytometry stain_dna->flow_cytometry data_analysis Quantify Cell Cycle Phases (G1, S, G2/M) flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Detailed Experimental Protocols

Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 value of this compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E or A

  • Histone H1 (substrate)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) to each well.

  • Add 20 µL of a master mix containing the CDK2/Cyclin complex and Histone H1 to each well.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of [γ-³³P]ATP solution.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Protocol for Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Human cell line of interest (e.g., human diploid fibroblasts, cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases using appropriate software.

Protocol for In Vivo Chemotherapy-Induced Alopecia Model

Objective: To evaluate the efficacy of topical this compound in preventing CIA in neonatal rats.

Materials:

  • Pregnant Sprague-Dawley rats

  • Neonatal rat pups (7-9 days old)

  • Cyclophosphamide

  • Doxorubicin

  • This compound formulation for topical application (e.g., in a suitable vehicle like acetone (B3395972) or ethanol)

  • Clippers

Procedure:

  • On day 7 postpartum, clip the dorsal hair of the neonatal rat pups.

  • Administer a combination of cyclophosphamide and doxorubicin intraperitoneally to induce alopecia.

  • Prepare different concentrations of this compound for topical application.

  • Apply a defined volume of the this compound formulation or vehicle control to a specific area on the clipped dorsal skin of the pups.

  • Repeat the topical application once daily for 7 consecutive days.

  • Visually score the degree of hair loss in the treated and control areas daily for up to 21 days.

  • At the end of the study, skin biopsies can be taken for histological analysis to assess the morphology of the hair follicles.

Conclusion

This compound is a potent and selective inhibitor of CDK2 that effectively induces a G1/S cell cycle arrest. Its biological activity has been demonstrated in vitro through the inhibition of DNA synthesis and in vivo by preventing chemotherapy-induced alopecia in a preclinical model. This technical guide provides a comprehensive overview of the available data and detailed methodologies to support further investigation into the therapeutic potential of this compound and other CDK2 inhibitors in oncology and other relevant fields. The provided diagrams and protocols serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of CDK2-targeted therapies.

References

CDK2-IN-3: A Technical Guide for Cell Cycle Regulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CDK2-IN-3, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), for its application in studying cell cycle regulation. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and workflows.

Introduction to CDK2 and Cell Cycle Regulation

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the transition from the G1 to the S phase. The activity of CDK2 is tightly regulated by its association with cyclin E and cyclin A. The CDK2/cyclin E complex is crucial for initiating the G1/S transition, while the CDK2/cyclin A complex is required for progression through the S phase. A primary substrate of these complexes is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6 and subsequently by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.

This compound is a potent and selective inhibitor of CDK2. By targeting the ATP-binding site of CDK2, it prevents the phosphorylation of key substrates, leading to cell cycle arrest at the G1/S checkpoint. This makes this compound a valuable tool for researchers studying cell cycle control and for professionals in drug development exploring novel anti-cancer therapies.

Quantitative Data Presentation

This section summarizes the available quantitative data for this compound and provides a comparative look at other notable CDK2 inhibitors to offer a broader context for its potential selectivity and efficacy.

Table 1: In Vitro Potency of this compound
CompoundTargetIC50 (nM)
This compoundCDK260[1]
Table 2: Comparative In Vitro Selectivity of Various CDK2 Inhibitors
InhibitorCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK9 IC50 (nM)Fold Selectivity (CDK1/CDK2)
Compound 32 Potent>10-fold less potentMinimally InhibitedNot Specified12
AZD8421 27-34 (EdU)17-82-fold less potent>100-fold less potent43-75-fold less potent17-82
NU6102 5.0250Not SpecifiedNot Specified50
Milciclib 45398160-~8.8
Table 3: In Vitro and In Vivo Effects of this compound
Assay/ModelCell Line/Animal ModelConcentration/DoseDurationObserved Effect
Cell Cycle AnalysisHuman Diploid Fibroblasts7.5 µM6 hoursSignificant block of G1/S transition and inhibition of DNA synthesis.[1]
Cytoprotection AssayCCL64 Mink Lung Epithelial Cells12 µM24 hoursSignificant protection from cytotoxic damage induced by various chemotherapy drugs (Taxol, Etoposide, Cisplatin, 5-FU, Doxorubicin).[1]
Chemotherapy-Induced Alopecia ModelNeonatal Rat2.5-250 µg (topical)Once daily for 1 weekSignificantly reduced the incidence of alopecia induced by cyclophosphamide (B585) and doxorubicin.[1]

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in G1/S Transition

The following diagram illustrates the canonical CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Inactive) CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F (Active) pRb_p->E2F releases pRb_pp pp-pRb (Hyperphosphorylated) pRb_p->pRb_pp CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_p hyper- phosphorylates pRb_pp->E2F fully releases S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits p21_p27 p21/p27 (CKIs) p21_p27->CyclinE_CDK2 inhibits

Simplified CDK2 signaling pathway at the G1/S transition.
General Experimental Workflow for Characterizing a CDK2 Inhibitor

This diagram outlines a typical workflow for the in vitro characterization of a CDK2 inhibitor like this compound.

Experimental_Workflow start Start: Compound Synthesis and Preparation biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay selectivity_profiling Kinase Selectivity Profiling (Kinome Scan) biochemical_assay->selectivity_profiling Determine IC50 cell_viability Cell-Based Assays: Cell Viability (MTT/CTG) biochemical_assay->cell_viability Select potent compounds end Data Analysis and Conclusion selectivity_profiling->end cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle target_engagement Target Engagement Assay (Western Blot for pRb) cell_cycle->target_engagement Confirm mechanism in_vivo In Vivo Efficacy Studies (Xenograft Models) target_engagement->in_vivo Select lead candidate pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo->pk_pd pk_pd->end

General experimental workflow for characterizing a CDK2 inhibitor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of characterizing CDK2 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate peptide (e.g., Histone H1-derived peptide)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control.

  • Enzyme Addition: Add the CDK2/Cyclin complex to all wells except for the "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

Objective: To determine the effect of this compound on the proliferation and viability of a chosen cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1x and 5x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected upon CDK2 inhibition.

Western Blot Analysis for pRb Phosphorylation

Objective: To examine the effect of this compound on the phosphorylation of its downstream target, pRb.

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-Actin or -Tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 6 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated pRb signal to total pRb and a loading control (e.g., Actin). A decrease in the pRb/total Rb ratio indicates target engagement.

Conclusion

This compound is a potent and selective inhibitor of CDK2 that serves as a valuable research tool for elucidating the mechanisms of cell cycle control. Its ability to induce a G1/S phase arrest provides a clear and measurable endpoint for studying CDK2 function. While comprehensive selectivity and pharmacokinetic data for this compound are not extensively published, the provided protocols and comparative data for other CDK2 inhibitors offer a robust framework for its investigation. The methodologies and data presented in this guide are intended to support researchers in designing and executing experiments to further explore the therapeutic potential of targeting the CDK2 pathway.

References

In Vitro Characterization of CDK2-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of CDK2-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details the molecule's known inhibitory activity, provides standardized experimental protocols for its characterization, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor of CDK2, a key serine/threonine kinase that regulates the G1/S phase transition and S phase progression of the cell cycle.[1] Dysregulation of CDK2 activity is a common hallmark of various cancers, making it a significant target for therapeutic intervention. This compound has been identified as a potent and selective inhibitor of CDK2, demonstrating the ability to block the cell cycle and inhibit DNA synthesis in preclinical studies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide representative data for other selective CDK2 inhibitors to illustrate the expected outcomes from various in vitro assays.

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (nM)Assay Type
This compoundCDK260Biochemical Kinase Assay

Data sourced from MedchemExpress.[1]

Table 2: Representative Selectivity Profile of a Selective CDK2 Inhibitor (Data for CDK2-IN-14 Scaffold)

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK2
CDK2/Cyclin E< 1-
CDK2/Cyclin A< 5-
CDK1/Cyclin B> 500> 500
CDK4/Cyclin D1> 1000> 1000
CDK5/p25~100~100
CDK9/Cyclin T> 1000> 1000

This table presents representative data for a highly selective CDK2 inhibitor scaffold to illustrate the expected selectivity profile. Specific selectivity data for this compound is not currently publicly available.

Table 3: Representative Anti-Proliferative Activity of a Selective CDK2 Inhibitor (Data for various CDK2 inhibitors)

Cell LineCancer TypeGI50 (nM)
OVCAR3Ovarian50 - 100
HCT116Colon100 - 250
MCF7Breast250 - 500
A549Lung> 1000
U2OSOsteosarcoma150 - 300

This table presents a range of representative GI50 values for selective CDK2 inhibitors in various cancer cell lines to illustrate the expected anti-proliferative activity. Specific GI50 data for this compound is not currently publicly available.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in G1/S Transition

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb pRb (phosphorylated) pRb_E2F->pRb E2F E2F (active) pRb_E2F->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE activates CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->pRb_E2F hyper-phosphorylates S_Phase_Entry S Phase Entry & DNA Replication CDK2_CyclinE->S_Phase_Entry promotes CDK2_IN_3 This compound CDK2_IN_3->CDK2_CyclinE inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTT or CellTiter-Glo) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (pRb, Total Rb) Cell_Culture->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis GI50_Determination GI50 Determination Proliferation_Assay->GI50_Determination CDK2_IN_3 This compound CDK2_IN_3->Kinase_Assay CDK2_IN_3->Cell_Culture

References

The Therapeutic Potential of Targeting CDK2 with CDK2-IN-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily governing the G1/S phase transition. Its dysregulation is a hallmark of numerous cancers and has been implicated in therapeutic resistance to other targeted agents, making it a compelling target for oncological drug development. CDK2-IN-3 is a potent and selective small molecule inhibitor of CDK2, demonstrating significant preclinical therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its potential applications in cancer therapy and as a cytoprotective agent.

Introduction: The Rationale for Targeting CDK2

The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In complex with their regulatory cyclin partners, CDKs phosphorylate a multitude of substrates to drive the cell through distinct phases of proliferation. CDK2, in association with cyclin E and cyclin A, plays a pivotal role in initiating DNA replication and ensuring its proper completion.[1]

In many human cancers, the CDK2 signaling pathway is hyperactivated through various mechanisms, including the amplification or overexpression of its cyclin partners, particularly cyclin E, or the loss of endogenous inhibitors such as p27Kip1.[2] This aberrant CDK2 activity leads to uncontrolled cell proliferation, a defining characteristic of cancer.[3] Furthermore, emerging evidence suggests that CDK2 activity can mediate resistance to established cancer therapies, including CDK4/6 inhibitors.[4] Consequently, the development of potent and selective CDK2 inhibitors represents a promising therapeutic strategy to address a significant unmet need in oncology.

This compound has emerged as a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for CDK2.[5] This guide aims to provide researchers with the essential technical information required to effectively study and harness the therapeutic potential of this compound.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates. The primary and most well-characterized substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK4/6 and subsequently CDK2, pRb releases E2F, leading to the expression of genes necessary for DNA synthesis.[6]

By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, maintaining it in its active, E2F-bound state. This leads to a robust cell cycle arrest at the G1/S checkpoint, preventing cancer cells from replicating their DNA and proliferating.[5]

CDK2_Pathway CDK2 Signaling Pathway and Inhibition by this compound Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases CyclinE_Expression Cyclin E Transcription E2F->CyclinE_Expression activates S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Expression->CyclinE_CDK2 forms complex CyclinE_CDK2->pRb_E2F hyper-phosphorylates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition promotes CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits

CDK2 Signaling Pathway and Inhibition by this compound

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and provide a comparative context with other selective CDK2 inhibitors.

Table 1: Biochemical Activity of this compound

ParameterValueDescription
IC50 60 nMHalf-maximal inhibitory concentration against CDK2 kinase activity in a biochemical assay.[5]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeConcentrationEffect
Human Diploid FibroblastsDNA Synthesis (BrdU incorporation)7.5 µM (6 hours)Significant inhibition of DNA synthesis and G1/S transition block.[5]
CCL64 Mink Lung Epithelial CellsCytoprotection12 µM (24 hours)Significant protection from chemotherapy-induced cytotoxic damage.[5]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentDosing RegimenOutcome
Neonatal Rat (Chemotherapy-induced alopecia)Topical application of this compound2.5-250 µg, once daily for 1 weekEffectively prevented alopecia in 50% of rats and provided partial protection in an additional 20%.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the in vitro potency of this compound against recombinant CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • CDK2 substrate (e.g., Histone H1 peptide)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control). Add 2 µL of a solution containing the CDK2/cyclin complex.

  • Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP. The final ATP concentration should be at or near the Km for CDK2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a non-linear regression model.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) Start->Prepare_Reagents Add_Inhibitor Add this compound/ Vehicle to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add CDK2/Cyclin Complex Add_Inhibitor->Add_Enzyme Initiate_Reaction Initiate with ATP/Substrate Mix Add_Enzyme->Initiate_Reaction Incubate_1 Incubate (e.g., 60 min at RT) Initiate_Reaction->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min at RT) Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min at RT) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow
Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) value.

Western Blot Analysis for pRb Phosphorylation

This protocol confirms the on-target effect of this compound by assessing the phosphorylation status of its key substrate, pRb.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-pRb, anti-total pRb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibodies.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: A decrease in the ratio of phospho-pRb to total pRb with increasing concentrations of this compound indicates target engagement.

In Vivo Model of Chemotherapy-Induced Alopecia

This protocol is a representative model to evaluate the cytoprotective effects of topical this compound.

Materials:

  • Neonatal rats (e.g., Sprague-Dawley, 7 days old)

  • Chemotherapeutic agents (e.g., a combination of cyclophosphamide (B585) and doxorubicin)

  • This compound formulated for topical application

  • Vehicle control for topical application

Procedure:

  • Induction of Alopecia: Administer the chemotherapeutic agents to the neonatal rats to induce alopecia.

  • Topical Treatment: On the day of chemotherapy administration and for the following 6 days, apply a defined amount (e.g., 2.5-250 µg) of the this compound formulation or vehicle control to a specific area of the scalp.

  • Observation and Scoring: Visually assess the degree of hair loss daily. At the end of the study (e.g., day 14), score the alopecia in the treated and control areas.

  • Histological Analysis (Optional): Collect skin biopsies from the treated and control areas for histological examination of hair follicle integrity.

Therapeutic Potential and Future Directions

The potent and selective inhibition of CDK2 by this compound presents several exciting therapeutic opportunities.

  • Oncology: As a monotherapy, this compound holds promise for the treatment of cancers with a clear dependence on CDK2 activity, such as those with CCNE1 amplification. Furthermore, its ability to overcome resistance to CDK4/6 inhibitors makes it an attractive candidate for combination therapies in breast cancer and other malignancies.[4]

  • Cytoprotection: The remarkable ability of this compound to prevent chemotherapy-induced alopecia in preclinical models suggests a broader potential for this class of inhibitors in mitigating the side effects of cytotoxic cancer treatments on rapidly dividing normal tissues, such as the bone marrow and gastrointestinal tract.[5] By transiently arresting the cell cycle of healthy cells, CDK2 inhibitors could render them less susceptible to the damaging effects of chemotherapy.

Future research should focus on:

  • Comprehensive preclinical evaluation of this compound in a wider range of cancer models, including patient-derived xenografts.

  • Investigation of synergistic combinations of this compound with other targeted therapies and chemotherapeutic agents.

  • Pharmacokinetic and toxicology studies to support its potential clinical development.

  • Elucidation of the detailed molecular mechanisms underlying its cytoprotective effects.

Conclusion

This compound is a potent and selective CDK2 inhibitor with significant therapeutic potential in oncology and as a cytoprotective agent. Its well-defined mechanism of action, coupled with promising preclinical data, provides a strong rationale for its further investigation. The experimental protocols and data presented in this technical guide offer a valuable resource for researchers dedicated to advancing our understanding of CDK2 biology and developing novel therapies targeting this critical cell cycle regulator.

References

The Discovery and Development of CDK2-IN-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition, making it a compelling target for anti-cancer therapeutics.[1][2] Dysregulation of the CDK2 signaling pathway is a common feature in various malignancies, including breast, ovarian, and prostate cancers.[1] This technical guide provides an in-depth overview of the discovery and development of CDK2-IN-3, a potent and selective inhibitor of CDK2. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental methodologies for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and kinase inhibitor research.

Introduction: The Role of CDK2 in Cell Cycle Regulation

The eukaryotic cell cycle is a tightly controlled process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[3] These kinases form active heterodimeric complexes with their regulatory partners, the cyclins.[3] CDK2, in particular, plays a pivotal role in the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[2]

During the late G1 phase, CDK2 associates with cyclin E.[2] This complex phosphorylates several key substrates, most notably the retinoblastoma protein (pRb).[3] Phosphorylation of pRb leads to its dissociation from the E2F family of transcription factors, allowing for the expression of genes necessary for DNA replication and S-phase entry.[3] Subsequently, CDK2 binds to cyclin A, a partnership required for progression through the S phase.[2] Given its central role in cell proliferation, the aberrant activity of CDK2 is frequently observed in cancer, often due to the overexpression of its cyclin partners, such as cyclin E.[4] This makes selective inhibition of CDK2 a promising therapeutic strategy.[4]

Discovery of this compound

This compound has been identified as a potent and selective inhibitor of CDK2.[5] It belongs to a class of small molecules designed to interfere with the kinase activity of CDK2, thereby inducing cell cycle arrest and preventing the proliferation of cancer cells.[6] The development of selective CDK2 inhibitors has been a significant challenge due to the high degree of homology within the ATP-binding sites of the CDK family members.[7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and preventing the transfer of phosphate (B84403) to its substrates. This inhibition of CDK2's kinase activity leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest at the G1/S checkpoint.[6] By preventing the phosphorylation of pRb, this compound maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, thus blocking the transcription of genes required for DNA synthesis.[3] This mechanism effectively halts the proliferation of cancer cells that are dependent on CDK2 activity.[6]

cluster_0 Normal Cell Cycle Progression cluster_1 Action of this compound Cyclin D/CDK4_6 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex Cyclin D/CDK4_6->pRb_E2F Phosphorylates pRb_P p-pRb pRb_E2F->pRb_P Releases E2F E2F pRb_E2F->E2F G1_S_Transition G1/S Transition pRb_P->G1_S_Transition Drives S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cyclin_E_CDK2 Cyclin E / CDK2 S_Phase_Genes->Cyclin_E_CDK2 Promotes Cyclin_E_CDK2->pRb_P Hyper-phosphorylates Cyclin_E_CDK2_Inhibited Inactive Cyclin E / CDK2 Cyclin_E_CDK2->Cyclin_E_CDK2_Inhibited CDK2_IN_3 This compound CDK2_IN_3->Cyclin_E_CDK2 Inhibits pRb_Active Active pRb Cyclin_E_CDK2_Inhibited->pRb_Active Maintains G1_Arrest G1 Arrest pRb_Active->G1_Arrest Induces

Figure 1: CDK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available information.

Parameter Value Reference
Target CDK2[5]
IC50 60 nM[5]

Table 1: In Vitro Potency of this compound

Cell Line Treatment Effect Reference
Human Diploid Fibroblasts7.5 µM, 6 hoursBlocks G1/S transition, inhibits DNA synthesis[5]
CCL64 Mink Lung Epithelial Cells12 µM, 24 hoursProtects against chemotherapy-induced cytotoxic damage[5]

Table 2: Cellular Activity of this compound

Model Treatment Effect Reference
Neonatal Rat Model2.5-250 µg, topical, daily for 1 weekReduces incidence of chemotherapy-induced alopecia[5]

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While specific, proprietary protocols for the development of this compound are not publicly available, this section outlines generalized, standard methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of CDK2 kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant CDK2/Cyclin E, and Histone H1.

  • Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle progression.

Materials:

  • Human diploid fibroblasts

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed human diploid fibroblasts in culture plates and allow them to adhere overnight.

  • Treat the cells with this compound (e.g., 7.5 µM) or vehicle control for the desired duration (e.g., 6 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Chemotherapy-Induced Alopecia Model

Objective: To evaluate the protective effect of this compound against chemotherapy-induced hair loss in an animal model.

Materials:

  • Neonatal rats (e.g., 7 days old)

  • Chemotherapeutic agents (e.g., cyclophosphamide (B585) and doxorubicin)

  • This compound formulated for topical application

  • Vehicle control

Protocol:

  • Induce alopecia in neonatal rats by administering a combination of cyclophosphamide and doxorubicin.

  • Topically apply this compound (at various doses, e.g., 2.5-250 µg) or a vehicle control to a defined area on the dorsum of the rats once daily for a specified period (e.g., 1 week).

  • Visually score the degree of alopecia at regular intervals. A grading system can be used to quantify hair loss.

  • At the end of the study, skin biopsies can be taken for histological analysis to assess the morphology of hair follicles.

  • Compare the incidence and severity of alopecia between the this compound-treated groups and the control group.

Experimental and Developmental Workflow

The discovery and development of a kinase inhibitor like this compound follows a structured workflow, from initial screening to preclinical evaluation.

cluster_workflow Drug Discovery and Development Workflow Target_ID Target Identification (CDK2) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (e.g., this compound) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization - Kinase Assays (IC50) - Selectivity Profiling - Cellular Assays Lead_Opt->In_Vitro ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Alopecia Model) In_Vitro->In_Vivo In_Vivo->ADMET Preclinical_Candidate Preclinical Candidate Selection ADMET->Preclinical_Candidate

Figure 2: Generalized Workflow for CDK2 Inhibitor Discovery.

Future Directions and Clinical Perspective

The development of selective CDK2 inhibitors like this compound holds significant promise for cancer therapy, particularly for tumors with cyclin E amplification or those that have developed resistance to CDK4/6 inhibitors.[4][8] Several selective CDK2 inhibitors are currently in clinical trials for various solid and hematologic malignancies.[9] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to CDK2 inhibition. Combination therapies, where CDK2 inhibitors are used in conjunction with other anti-cancer agents, are also an active area of investigation. While this compound itself is a research compound, the insights gained from its study contribute to the broader effort of developing clinically effective CDK2-targeted therapies.

Conclusion

This compound is a potent and selective inhibitor of CDK2 that has demonstrated efficacy in cellular and in vivo models by inducing cell cycle arrest and protecting against chemotherapy-induced alopecia.[5] This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used for its characterization. The continued exploration of CDK2 inhibitors represents a promising avenue for the development of novel cancer therapeutics.

References

An In-depth Technical Guide to the Chemical Structure and Activity of CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the cyclin-dependent kinase 2 (CDK2) inhibitor, CDK2-IN-3. It is intended for researchers, scientists, and drug development professionals engaged in oncology, cell cycle research, and medicinal chemistry. This document details the inhibitor's chemical properties, quantitative biological data, relevant experimental methodologies, and its interaction with the CDK2 signaling pathway.

Chemical Structure and Properties

This compound, also identified as compound 3 in associated literature, is a potent and selective inhibitor of CDK2.[1] It belongs to the purine (B94841) class of compounds, a common scaffold for kinase inhibitors. The definitive chemical identity is synonymous with Cdk2 Inhibitor III and CVT-313 .

  • IUPAC Name: 2-((4-methoxybenzyl)amino)-9-isopropyl-N,N-bis(2-hydroxyethyl)-9H-purin-6-amine

  • CAS Number: 199986-75-9

  • Molecular Formula: C₂₀H₂₈N₆O₃

  • Molecular Weight: 400.47 g/mol

  • SMILES: CC(C)n1cnc2c(N(CCO)CCO)nc(NCc3ccc(OC)cc3)nc21

Quantitative Biological Data

The biological activity of this compound has been characterized through various biochemical and cellular assays. The inhibitor demonstrates high potency for CDK2 and selectivity over other kinases.

TargetAssay TypeIC₅₀ ValueReference
CDK2 Radiometric Kinase Assay60 nM [1]
CDK2/Cyclin AKinase Assay0.5 µM
CDK2/Cyclin EKinase Assay0.5 µM
CDK1/Cyclin BKinase Assay4.2 µM
CDK4/Cyclin D1Kinase Assay215 µM
MAPKKinase Assay>1.25 mM
PKAKinase Assay>1.25 mM
PKCKinase Assay>1.25 mM

Note: The discrepancy between the 60 nM and 0.5 µM IC₅₀ values for CDK2 may arise from different assay conditions, such as enzyme/substrate concentrations or specific cyclin partners used.

CDK2 Signaling Pathway and Inhibition

CDK2 is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, specifically the transition from the G1 to the S phase.[2][3] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A.[4] this compound acts as an ATP-competitive inhibitor, blocking the kinase's catalytic activity and preventing the phosphorylation of its downstream substrates, which ultimately leads to cell cycle arrest.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F releases E2F E2F pRb_p_E2F->E2F CyclinE Cyclin E Transcription E2F->CyclinE promotes CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->pRb_E2F hyper-phosphorylates S_Phase S Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase promotes Inhibitor This compound Inhibitor->CDK2_CyclinE

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Radiometric Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines the method used to determine the IC₅₀ value of this compound against CDK2/Cyclin E.[1]

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilution of this compound in DMSO start->prep_inhibitor add_reagents Add to Plate: - Diluted Inhibitor - CDK2/Cyclin E Enzyme - Histone H1 Substrate prep_inhibitor->add_reagents initiate_rxn Initiate Reaction with [γ-³³P]-ATP add_reagents->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction & Spot on Filter Paper incubate->stop_rxn wash Wash Filters to Remove Unincorporated ATP stop_rxn->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Calculate % Inhibition & Determine IC₅₀ quantify->analyze end End analyze->end

Caption: General workflow for a radiometric kinase IC₅₀ assay used to measure this compound potency.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.

  • Reaction Mixture: In a microplate, combine the diluted inhibitor with recombinant His-tagged CDK2/Cyclin E enzyme and the substrate, Histone H1, in a suitable kinase buffer.

  • Reaction Initiation: Start the phosphorylation reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the amount of ³³P incorporated into the Histone H1 substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell Proliferation Assay (e.g., CellTiter-Glo®):

  • Cell Seeding: Seed human diploid fibroblasts or a cancer cell line of interest into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Measure cell viability using a luminescent-based reagent (e.g., CellTiter-Glo®) that quantifies ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition).

Cell Cycle Analysis:

  • Cell Treatment: Treat human diploid fibroblasts with this compound (e.g., 7.5 µM) or a vehicle control for a defined period (e.g., 6 hours).[1]

  • DNA Labeling: Pulse-label the cells with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to mark cells undergoing DNA synthesis (S phase).

  • Cell Harvest and Fixation: Harvest the cells and fix them using an appropriate fixative (e.g., ethanol).

  • Staining: Stain the cells with an anti-BrdU antibody and a DNA content dye (e.g., propidium (B1200493) iodide).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the proportion of BrdU-positive cells. A significant reduction in BrdU-positive cells indicates a block at the G1/S transition.[1]

References

Engaged: A Technical Guide to CDK2-IN-3 Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target engagement of CDK2-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), within cancer cells. Understanding the direct interaction of a therapeutic agent with its molecular target is a cornerstone of modern drug development. This document outlines the critical role of CDK2 in cancer, details the methodologies to quantify this compound target engagement, and presents the underlying signaling pathways.

The Central Role of CDK2 in Cancer Proliferation

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that acts as a pivotal regulator of cell cycle progression, particularly during the transition from the G1 to the S phase, a period of active DNA synthesis.[1][2] The activity of CDK2 is tightly controlled by its binding to regulatory cyclin partners, primarily Cyclin E and Cyclin A.[3] The CDK2/Cyclin E complex is instrumental in initiating the G1/S transition, while the CDK2/Cyclin A complex is crucial for S phase progression and entry into the G2 phase.[3]

In numerous human cancers, the regulation of CDK2 activity is disrupted, leading to uncontrolled cell proliferation, a hallmark of cancer.[1][4] This dysregulation can occur through various mechanisms, including the overexpression of cyclins, particularly Cyclin E, or the loss of endogenous CDK inhibitors.[1][2] The critical role of CDK2 in driving the proliferation of cancer cells makes it an attractive therapeutic target.[2][4] this compound is a potent and selective inhibitor developed to target this kinase, with a reported IC₅₀ of 60 nM.[5]

Quantitative Analysis of CDK2 Inhibitor Potency

The following tables summarize the biochemical and cellular potencies of this compound and other well-characterized CDK2 inhibitors. This data provides a comparative landscape for evaluating the efficacy and selectivity of these compounds.

Table 1: Biochemical Potency of Selected CDK2 Inhibitors

CompoundCDK2 IC₅₀ (nM)CDK1 IC₅₀ (nM)CDK4 IC₅₀ (nM)CDK9 IC₅₀ (nM)Reference
This compound 60---[5]
Roscovitine1002700>100,000800[3]
Dinaciclib1144[3]
AT75194419067<10[3]
PF-071040910.9122.5-[3]
INX-3152.3 (intracellular)374 (intracellular)-2950 (intracellular)[6]

Table 2: Cellular Potency of Selected CDK2 Inhibitors

CompoundCell LineCellular AssayEC₅₀ / IC₅₀ (nM)Reference
DinaciclibOVCAR-3Proliferation19[3]
PF-07104091OVCAR-3pRb inhibition (CDK2)12[3]
PF-07104091SKOV3pRb inhibition (CDK4)1200[3]
This compoundHuman Diploid FibroblastsDNA Synthesis Inhibition7,500 (at 6 hours)[5]

Note: EC₅₀/IC₅₀ values in cellular assays reflect the compound's effectiveness in a biological context, taking into account factors like cell permeability.

Visualizing the CDK2 Signaling Pathway and Inhibition

The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention for an inhibitor like this compound.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E CyclinE_CDK2->Rb further phosphorylates (positive feedback) p27 p27Kip1 CyclinE_CDK2->p27 phosphorylates for degradation S_Phase_Entry S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry promotes p27->CyclinE_CDK2 inhibits CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits

CDK2 signaling pathway and the point of intervention for this compound.

Experimental Protocols for Target Engagement

Confirming that a compound directly interacts with its intended target within a cellular environment is a critical step in drug development. Several biophysical and biochemical methods are employed to measure target engagement. Below are detailed protocols for two widely used assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. This change in stability can be detected by measuring the amount of soluble protein remaining after heat treatment.

Experimental Workflow for CETSA

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Cell Lysis & Fractionation cluster_3 Protein Quantification cluster_4 Data Analysis A Treat cells with This compound or vehicle B Heat cells at varying temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect supernatant (soluble fraction) D->E F Quantify soluble CDK2 (e.g., Western Blot, AlphaScreen) E->F G Generate melting curves (Soluble CDK2 vs. Temperature) F->G H Determine thermal shift (ΔTm) and ITDRF G->H

Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).[7]

  • Lysis and Fractionation: Cool the samples and lyse the cells using freeze-thaw cycles or detergents. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[7]

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble CDK2 using methods such as Western blotting or AlphaScreen®.[3][7]

  • Data Analysis: Plot the amount of soluble CDK2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3] To determine the isothermal dose-response fingerprint (ITDRF), perform the experiment at a fixed temperature with a range of this compound concentrations.[8]

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells.[3] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor).[3][9] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[3]

Experimental Workflow for NanoBRET™ Assay

NanoBRET_Workflow cluster_0 Cell Transfection cluster_1 Cell Seeding cluster_2 Compound and Tracer Addition cluster_3 Incubation cluster_4 Detection cluster_5 Data Analysis A Transfect HEK293 cells with NanoLuc-CDK2 fusion vector B Seed transfected cells into a multi-well plate A->B C Add NanoBRET™ Tracer B->C D Add serial dilutions of this compound C->D E Incubate at 37°C D->E F Add NanoBRET™ substrate E->F G Measure BRET signal F->G H Calculate IC50 value G->H

Workflow for the NanoBRET™ target engagement assay.

Detailed Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a vector encoding a CDK2-NanoLuc® fusion protein and a vector for its binding partner, Cyclin E1.[3][10]

  • Cell Seeding: Twenty-four hours post-transfection, harvest the cells and seed them into a white, tissue culture-treated 384-well plate.[3][10]

  • Tracer and Compound Addition: Prepare serial dilutions of this compound. Pre-treat the cells with the NanoBRET™ Tracer K-10, followed by the addition of the this compound dilutions.[3][10]

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.[3]

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Measure the BRET signal on a luminometer.[10]

  • Data Analysis: The BRET signal is inversely proportional to the binding of this compound. Calculate the IC₅₀ value by plotting the BRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Conclusion

The methodologies and data presented in this guide provide a robust framework for assessing the target engagement of this compound in cancer cells. By employing techniques such as CETSA and NanoBRET™, researchers can quantitatively determine the direct interaction of this inhibitor with CDK2 in a cellular context, a critical step for validating its mechanism of action and advancing its development as a potential cancer therapeutic. The visualization of the CDK2 signaling pathway further contextualizes the rationale for targeting this key cell cycle regulator. This comprehensive approach ensures a thorough understanding of how this compound engages its target to exert its anti-proliferative effects.

References

Methodological & Application

Application Notes and Protocols for CDK2-IN-3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a crucial serine/threonine protein kinase that, in partnership with its regulatory cyclins E and A, governs the G1/S phase transition and S phase progression of the cell cycle.[1][2] Dysregulation of CDK2 activity is a frequent event in various cancers, rendering it a compelling target for therapeutic intervention.[3][4] CDK2-IN-3 is a potent and selective inhibitor of CDK2, with a reported IC50 of 60 nM.[5] By competitively binding to the ATP pocket of CDK2, this compound blocks the phosphorylation of downstream substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[3][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to evaluate its biological effects.

Data Presentation

Table 1: In Vitro Potency of this compound and Representative CDK2 Inhibitors
CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compound CDK260-Biochemical[5]
AT7519CDK244-Biochemical[7]
(R)-roscovitineCDK2100-Biochemical[7]
P276-00CDK2224-Biochemical[7]
BAY-1000394CDK25-25-Biochemical[7]
FlavopiridolCDK2100-Biochemical[7]
MilciclibCDK245-Biochemical[8]
INX-315CDK2/cyclin E12.3OVCAR-3Intracellular[9][10]

Note: IC50 values can vary depending on the specific experimental conditions and assay format.

Table 2: Recommended Concentration Range for CDK2 Inhibitors in Cell-Based Assays
Cell Line CharacteristicRecommended Concentration Range (IC50)Average IC50
CCNE1 Amplified10 - 64 nM36 nM
CCNE1 Non-Amplified159 - 3560 nM1,435 nM

Data derived from studies on the selective CDK2 inhibitor INX-315 in various cancer cell lines. This table serves as a general guideline for determining the starting concentration range for this compound.[11]

Signaling Pathways and Experimental Workflow

CDK2 Signaling Pathway

The following diagram illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition and the point of inhibition by this compound.

CDK2_Signaling_Pathway CDK2 Signaling Pathway and Inhibition cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 associates Cyclin D/CDK4/6 Cyclin D / CDK4/6 CDK4/6->Cyclin D/CDK4/6 pRb-E2F pRb-E2F Complex (Active - Represses Transcription) pRb_P pRb-P (Inactive) pRb-E2F->pRb_P E2F E2F pRb-E2F->E2F releases Cyclin D/CDK4/6->pRb-E2F phosphorylates S-Phase Genes S-Phase Gene Expression Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 associates CDK2/Cyclin E CDK2 / Cyclin E Complex CDK2->CDK2/Cyclin E CDK2/Cyclin E->pRb-E2F hyper-phosphorylates pRb_P->E2F releases E2F->S-Phase Genes E2F->Cyclin E activates transcription This compound This compound This compound->CDK2/Cyclin E inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A general workflow for evaluating the effects of this compound in cell-based assays is depicted below.

Experimental_Workflow General Experimental Workflow for this compound Start Start Cell_Seeding Cell Seeding Start->Cell_Seeding Treatment This compound Treatment (Varying concentrations and durations) Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Endpoint_Assays->Cell_Viability Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Endpoint_Assays->Cell_Cycle Western_Blot Western Blot Analysis (e.g., pRb, CDK2) Endpoint_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for cell-based experiments using this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[12]

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[12]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[11]

  • Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, protected from light. If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[12]

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.[12]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound for the desired duration (e.g., 24, 48 hours). For adherent cells, use trypsinization. For suspension cells, collect the cell suspension directly.[13]

  • Cell Counting and Washing: Count the cells (aim for 1 x 10^6 cells per sample). Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.[13]

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells on ice for at least 30 minutes or at -20°C for longer storage.[13]

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS, centrifuge, and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate the cells in the dark at room temperature for 30 minutes.[9][13]

  • Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13]

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.[13]

Protocol 3: Western Blot Analysis of CDK2 Downstream Targets

This protocol is used to assess the phosphorylation status of key CDK2 substrates, such as Rb.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[6][14]

  • Centrifugation and Supernatant Collection: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube.[6]

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.[6]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

  • Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add ECL substrate to visualize the protein bands using an imaging system.[14][15]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-Actin).[15]

References

Application Notes and Protocols for CDK2-IN-3 in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CDK2-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in human cancer cell line research. This document details the mechanism of action, experimental protocols for key assays, and expected outcomes.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly at the G1/S transition and during S phase progression.[1][2] Dysregulation of CDK2 activity is a frequent event in a multitude of human cancers, making it a compelling target for therapeutic intervention.[1][3] this compound is a potent and selective inhibitor of CDK2, demonstrating significant potential as a tool for cancer research and drug development.[4]

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the G1/S transition and S phase progression by phosphorylating key substrates.[3][5] A primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes essential for DNA synthesis and cell cycle progression.[1][5]

This compound exerts its effect by binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity.[5][6] This inhibition prevents the phosphorylation of Rb, which remains in its active, hypophosphorylated state, sequestering E2F.[5] Consequently, the transcription of S-phase-promoting genes is repressed, leading to cell cycle arrest at the G1/S checkpoint and a subsequent reduction in cell proliferation.[3][5] This targeted inhibition of the CDK2 pathway makes this compound a valuable compound for investigating the consequences of CDK2 inhibition in cancer cells.

Data Presentation

Quantitative data for this compound and other representative CDK2 inhibitors are summarized below.

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (nM)
This compoundCDK260
[4]

Table 2: Representative Anti-proliferative Activity of Selective CDK2 Inhibitors in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
INX-315OVCAR-3Ovarian2.3 (intracellular)
BLU-222OVCAR-3Ovarian-
DinaciclibSKOV-3Ovarian15
DinaciclibOVCAR-3Ovarian~10-100
[7][8]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the CDK2 signaling pathway and a general experimental workflow for evaluating the effects of this compound.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D / Cdk4/6 Cyclin D / Cdk4/6 pRb-E2F Complex pRb-E2F Complex Cyclin D / Cdk4/6->pRb-E2F Complex Phosphorylates pRb-P (Inactive) pRb-P (Inactive) pRb-E2F Complex->pRb-P (Inactive) S-Phase Gene Transcription S-Phase Gene Transcription DNA Replication DNA Replication S-Phase Gene Transcription->DNA Replication This compound This compound Cdk2 / Cyclin E Cdk2 / Cyclin E This compound->Cdk2 / Cyclin E Inhibits Cdk2 / Cyclin E->pRb-E2F Complex Phosphorylates E2F E2F pRb-P (Inactive)->E2F E2F->S-Phase Gene Transcription Activates

CDK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Culture Human Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with this compound (Dose-response and Time-course) Cell_Culture->Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Cell_Viability_Assay Western_Blot Western Blot Analysis (p-Rb, Total Rb, Cyclin E, etc.) Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in human cancer cell lines.

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.[9] Include a vehicle control (e.g., 0.1% DMSO).[10] Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[9]

  • Incubation: Incubate for the desired treatment duration (e.g., 72 hours).[9]

  • MTT/MTS Assay:

    • Add 20 µL of MTS reagent or 10 µL of MTT solution (5 mg/mL) to each well.[9][11]

    • Incubate for 1-4 hours at 37°C, protected from light.[9]

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours to dissolve the formazan (B1609692) crystals.[9]

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[9] Subtract the background absorbance from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.[9]

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the phosphorylation status of Rb and the expression levels of other relevant proteins in the CDK2 signaling pathway.

Materials:

  • Human cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total Rb, anti-Cyclin E, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[1] Treat the cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1] Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[1] Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at high speed to pellet cell debris.[1][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST.[1]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.[1]

  • Detection and Analysis: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[1] Quantify the band intensities and normalize to a loading control. A decrease in the ratio of phosphorylated Rb to total Rb would indicate successful target engagement by this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Human cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24, 48 hours).[7]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a conical tube, and centrifuge.[5]

  • Fixation: Discard the supernatant and resuspend the cell pellet in cold PBS.[3] While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[5] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[5]

  • Staining: Centrifuge the fixed cells to remove the ethanol.[3] Wash the cell pellet with PBS.[3] Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[3][7]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.[7] Collect data for at least 10,000 events per sample.[7] Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content. An accumulation of cells in the G1 phase is the expected outcome of CDK2 inhibition.

References

Application of CDK2-IN-3 in Animal Models of Cancer: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. CDK2-IN-3 is a potent and selective inhibitor of CDK2 with an IC50 value of 60 nM. While specific in vivo efficacy data for this compound in cancer models is not extensively documented in publicly available literature, this document provides a comprehensive overview and generalized protocols based on the application of other selective CDK2 inhibitors in preclinical cancer models. These notes are intended to guide the design and execution of in vivo studies to evaluate the anti-tumor potential of this compound.

The primary mechanism of action for CDK2 inhibitors involves blocking the phosphorylation of key substrates, leading to cell cycle arrest, and in some contexts, induction of apoptosis or cellular senescence.[1] In cancer cells with dysregulated cell cycle control, such as those with cyclin E amplification, inhibition of CDK2 can effectively halt proliferation.[2] Preclinical studies with various CDK2 inhibitors have demonstrated promising anti-tumor activity in a range of cancer types, including breast, ovarian, and lung cancers.[3][4]

Key Considerations for In Vivo Studies:
  • Model Selection: The choice of animal model is critical. Xenograft models using human cancer cell lines with known genetic backgrounds (e.g., CCNE1 amplification) are commonly used. Patient-derived xenograft (PDX) models can offer a more clinically relevant assessment of efficacy.

  • Pharmacokinetics: Understanding the pharmacokinetic profile of this compound is essential for designing an effective dosing regimen. Key parameters to determine include bioavailability, plasma half-life, and tumor tissue distribution.

  • Pharmacodynamics: Biomarkers should be monitored in tumor tissue to confirm target engagement and downstream effects. This can include assessing the phosphorylation status of CDK2 substrates like retinoblastoma protein (Rb) and measuring changes in markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Tolerability: Close monitoring of animal well-being, including body weight and clinical signs of toxicity, is crucial throughout the study.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies of other selective CDK2 inhibitors in cancer models. This data can serve as a benchmark when designing and interpreting studies with this compound.

Table 1: In Vivo Efficacy of Selective CDK2 Inhibitors in Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
INX-315OVCAR-3 (Ovarian Cancer)Oral, dailyDose-dependent[3][5]
INX-315MCF7 (Breast Cancer)200 mg/kg, dailySignificant inhibition[6]
PNU-292137A2780 (Ovarian Cancer)Not specified70%[7]
CYC065Aneuploid Cancer CellsNot specifiedInduced anaphase catastrophe[3]

Table 2: Pharmacodynamic Effects of Selective CDK2 Inhibitors In Vivo

CompoundCancer ModelBiomarkerObserved EffectReference
INX-315Ovarian Carcinoma ModelspRb, Cyclin A2Reduction in tumor tissue[5]
CVT2584MYC/BCL-XL AMLpRb, pMYC (Ser-62)Reduced phosphorylation[8]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the anti-cancer efficacy of a CDK2 inhibitor like this compound in animal models.

Protocol 1: Xenograft Tumor Model Efficacy Study

Objective: To determine the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Human cancer cell line (e.g., OVCAR-3, with CCNE1 amplification)

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Matrigel

  • Calipers

  • Standard animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Randomization and Treatment:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the this compound formulation and vehicle control.

    • Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage) at the predetermined dose and schedule.

  • Monitoring:

    • Continue to measure tumor volumes and monitor animal body weight and overall health 2-3 times per week.

  • Study Endpoint:

    • Euthanize mice when tumors in the control group reach the predetermined maximum size, or if any animal shows signs of excessive toxicity.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot).

Protocol 2: Pharmacodynamic Analysis of Tumor Tissue

Objective: To assess the in vivo target engagement and downstream effects of this compound in tumor tissue.

Materials:

  • Tumor samples from the efficacy study

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-Cyclin A, anti-Ki-67, anti-cleaved caspase-3, anti-β-actin)

  • Secondary antibodies

  • Chemiluminescence detection system

  • Formalin and paraffin (B1166041) embedding reagents

  • Immunohistochemistry (IHC) staining reagents

Procedure:

Western Blotting:

  • Homogenize a portion of the excised tumor in lysis buffer.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Immunohistochemistry (IHC):

  • Fix a portion of the tumor in 10% neutral buffered formalin.

  • Process the tissue and embed in paraffin.

  • Cut thin sections (4-5 µm) and mount on slides.

  • Perform antigen retrieval and block endogenous peroxidase activity.

  • Incubate with primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3).

  • Apply a secondary antibody and a detection system (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Image the slides and perform quantitative analysis of staining intensity and distribution.

Visualizations

The following diagrams illustrate key concepts related to the application of CDK2 inhibitors in cancer.

CDK2_Signaling_Pathway cluster_G1 G1/S Transition G1 G1 Phase S S Phase CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 (Active) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylation E2F E2F pRb p-Rb GeneTranscription Gene Transcription for S Phase pRb->GeneTranscription Release of E2F GeneTranscription->S CDK2_IN_3 This compound CDK2_IN_3->CDK2 Inhibition Inhibition

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment with This compound or Vehicle randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection data_collection->treatment Repeated Cycles endpoint Study Endpoint data_collection->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for an in vivo xenograft efficacy study of a CDK2 inhibitor.

Logical_Relationship CDK2_Inhibitor This compound Administration Target_Engagement Inhibition of CDK2 Activity CDK2_Inhibitor->Target_Engagement Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Target_Engagement->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Target_Engagement->Apoptosis Senescence Induction of Senescence Target_Engagement->Senescence Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Senescence->Tumor_Growth_Inhibition

Caption: Logical relationship between CDK2 inhibition and the resulting anti-tumor effects in cancer models.

References

Application Notes and Protocols for CDK2-IN-3 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition, making it a compelling target for therapeutic intervention in various cancers.[1] CDK2-IN-3 is a potent and selective inhibitor of CDK2 with an IC50 of 60 nM.[2] In vitro studies have demonstrated its ability to block the G1/S transition and protect cells from chemotherapy-induced cytotoxicity.[2] While comprehensive in vivo data for this compound in mice is limited, this document provides detailed protocols and application notes based on established methodologies for evaluating CDK2 inhibitors in murine models. These guidelines are intended to serve as a starting point for researchers designing preclinical studies with this compound.

Mechanism of Action and Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle.[1] The CDK2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[1] E2F then activates the transcription of genes essential for DNA replication.[1] this compound exerts its therapeutic effect by inhibiting the kinase activity of CDK2, thereby preventing Rb phosphorylation and inducing cell cycle arrest at the G1/S checkpoint.[3]

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates p16 p16 p16->CDK4/6 Inhibits E2F E2F Rb->E2F Inhibits pRb pRb Rb->pRb Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->Rb Phosphorylates CDK2_IN_3 This compound CDK2_IN_3->CDK2 Inhibits p21/p27 p21/p27 p21/p27->CDK2 Inhibits E2F_S E2F DNA_Replication DNA Replication E2F_S->DNA_Replication Promotes Transcription Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HCT116, OVCAR3) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Vehicle vs. This compound) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (TGI, Regression, Biomarkers) Monitoring->Endpoint

References

preparing CDK2-IN-3 stock solution and working concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for CDK2-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a critical serine/threonine kinase that, in complex with Cyclin E or Cyclin A, plays a pivotal role in regulating the G1/S phase transition of the cell cycle.[1] Its dysregulation is a frequent occurrence in various human cancers, making it a significant target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of CDK2, which acts by competing with ATP for the kinase's binding site.[2][3] This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells dependent on CDK2 activity. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for use in both biochemical and cell-based assays.

Quantitative Data for this compound

The following table summarizes the essential quantitative data for this compound.

ParameterValueReference(s)
Molecular Weight 395.23 g/mol [4]
CAS Number 222035-13-4[2][4]
IC₅₀ (CDK2) 60 nM[2][3]
Appearance Solid powder[5]
Solubility 10 mM in DMSO[4]
Purity >95.0%[4]
Storage (Powder) -20°C for up to 3 years[4]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[3]

Note: The IC₅₀ value represents the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in a biochemical assay. Cellular potency can vary depending on the cell line, culture conditions, and assay type.

CDK2 Signaling Pathway

The diagram below illustrates a simplified canonical CDK2 signaling pathway and the point of inhibition by this compound.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS/RAF/MEK/ERK Pathway RTK->RAS CycD_CDK46 Cyclin D / CDK4/6 RAS->CycD_CDK46 Upregulates Rb pRb CycD_CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits CycE_CDK2 Cyclin E / CDK2 E2F->CycE_CDK2 Activates Transcription Releases CycE_CDK2->Rb p Releases G1_S_Genes G1/S Phase Progression Genes CycE_CDK2->G1_S_Genes Activates Releases CycA_CDK2 Cyclin A / CDK2 CycA_CDK2->G1_S_Genes Activates Releases DNA_Rep DNA Replication G1_S_Genes->DNA_Rep Releases Inhibitor This compound Inhibitor->CycE_CDK2 Releases Inhibitor->CycA_CDK2 Releases

Caption: Simplified CDK2 signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Accurate preparation is crucial for reproducible experimental results.

Materials and Equipment:

  • This compound powder (MW: 395.23 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or covered in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, nitrile gloves, safety glasses

Procedure:

  • Preparation: Don appropriate PPE and perform all steps in a chemical fume hood or a well-ventilated area.[6]

  • Centrifugation: Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.[1]

  • Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare a stock solution from 1 mg of the compound.

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    Example for 1 mg of this compound:

    • Mass = 1 mg = 0.001 g

    • Concentration = 10 mM = 0.01 mol/L

    • Molecular Weight = 395.23 g/mol

    • Volume (L) = 0.001 g / (0.01 mol/L * 395.23 g/mol ) = 0.000253 L

    • Volume (µL) = 253 µL

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 253 µL for 1 mg).

    • Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved.[6] Visually inspect to ensure no particulates are present.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[3]

Protocol for Preparing Working Concentrations for Cell-Based Assays

This protocol describes the dilution of the 10 mM stock solution to desired working concentrations for treating cells in culture.

Materials and Equipment:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Determine Final Concentration Range: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A typical starting range for a potent inhibitor is 0.1 nM to 1 µM.[1] It is highly recommended to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the IC₅₀ for your specific cell line.[7]

  • Serial Dilution: It is best to perform serial dilutions of the DMSO stock solution before adding it to the aqueous cell culture medium to prevent precipitation.

  • Final Dilution in Medium:

    • Prepare the working solutions by diluting the stock solution into complete cell culture medium.

    • Important: The final concentration of DMSO in the cell culture wells should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO in the medium as the highest concentration of the inhibitor.[1]

Example Dilution Calculation (for a final concentration of 100 nM):

  • Step 1: Intermediate Dilution (Optional but recommended):

    • Dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate stock.

    • (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

  • Step 2: Final Dilution in Medium:

    • To achieve a 100 nM final concentration from a 100 µM intermediate stock, a 1:1000 dilution is required.

    • (e.g., Add 1 µL of the 100 µM intermediate stock to 1 mL of cell culture medium).

    • This results in a final DMSO concentration of 0.1%.

Recommended Working Concentrations:

ApplicationSuggested Concentration RangeReference(s)
Biochemical Assays (Kinase Assay) 1 nM - 1 µM[2][3]
Cell Proliferation / Viability Assays 10 nM - 10 µM (Dose-response curve recommended)[3][7]
Cell Cycle Analysis (G1/S Arrest) 7.5 µM (in human diploid fibroblasts)[3]
Western Blot (Target Phosphorylation) 10 nM - 1 µM[7]

Experimental Workflow Diagram

The diagram below outlines the general workflow for preparing this compound stock and working solutions.

Stock_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Powder This compound Powder Weigh Weigh Powder Powder->Weigh Dissolve Dissolve & Vortex Weigh->Dissolve DMSO DMSO (Solvent) DMSO->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot Stock->Aliquot Store Store at -80°C / -20°C Aliquot->Store Dilute Dilute in Medium Store->Dilute Working Final Working Solution (e.g., 0.1 nM - 10 µM) Dilute->Working Assay Add to Cell Culture or Biochemical Assay Working->Assay

Caption: Workflow for preparing this compound stock and working solutions.

Safety and Handling Precautions

  • Always consult the Material Safety Data Sheet (MSDS) before handling the compound.

  • Handle this compound powder in a chemical fume hood or other ventilated enclosure to avoid inhalation.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.[5]

  • Avoid direct contact with skin and eyes. In case of contact, wash immediately and thoroughly with water.

  • Disposal of the compound and its solutions should be in accordance with institutional and local regulations for chemical waste.

References

Application Notes and Protocols for Western Blot Analysis of Retinoblastoma Protein (pRb) Phosphorylation Following CDK2-IN-3 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinoblastoma protein (pRb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[1] The function of pRb is tightly regulated by its phosphorylation status. In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby inhibiting the expression of genes necessary for DNA synthesis and cell cycle progression.[1]

During the G1/S transition, the cyclin-dependent kinase 2 (CDK2), in complex with cyclin E and subsequently cyclin A, phosphorylates pRb.[1][2] This hyperphosphorylation of pRb leads to its inactivation and the release of E2F, which in turn activates the transcription of S-phase genes, allowing the cell to proceed with DNA replication.[1] Dysregulation of the CDK2/pRb signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1]

CDK2-IN-3 is a potent and selective inhibitor of CDK2 with an IC50 of 60 nM.[3] By targeting CDK2, this compound is expected to prevent the hyperphosphorylation of pRb, thus maintaining pRb in its active, growth-suppressive state and inducing a cell cycle arrest at the G1/S checkpoint.[1][3] This application note provides a detailed protocol for using Western blot analysis to examine the phosphorylation status of pRb in response to treatment with this compound.

Signaling Pathway and Mechanism of Action

The CDK2/pRb signaling pathway is a crucial component of cell cycle regulation. Mitogenic signals lead to the activation of CDK4/6-Cyclin D complexes which initiate the phosphorylation of pRb. Subsequently, the CDK2-Cyclin E complex further phosphorylates pRb, leading to its complete inactivation and the release of E2F transcription factors.[4] this compound directly inhibits the kinase activity of CDK2, thereby preventing the hyperphosphorylation of pRb and holding the cell in a G1-arrested state.[4]

CDK2_pRb_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 pRb_E2F pRb-E2F Complex (Active/Growth Suppressive) Cyclin_D_CDK4_6->pRb_E2F Initial Phosphorylation Cyclin_E_CDK2 Cyclin E / CDK2 pRb_E2F->Cyclin_E_CDK2 Primed for further phosphorylation p_pRb Hyperphosphorylated pRb (Inactive) Cyclin_E_CDK2->p_pRb Hyperphosphorylation CDK2_IN_3 This compound CDK2_IN_3->Cyclin_E_CDK2 Inhibition E2F E2F p_pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

CDK2/pRb signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of pRb phosphorylation after treatment with this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells and grow to 70-80% confluency. - Treat with this compound or vehicle control (DMSO). B 2. Cell Lysis and Protein Extraction - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE - Denature protein samples. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting - Block the membrane with 5% BSA in TBST. - Incubate with primary antibodies (anti-p-pRb, anti-total pRb, loading control). - Incubate with HRP-conjugated secondary antibodies. E->F G 7. Signal Detection - Add ECL substrate. - Capture chemiluminescent signal using an imaging system. F->G H 8. Data Analysis - Quantify band intensities. - Normalize p-pRb to total pRb and loading control. G->H

Workflow for Western blot analysis of pRb phosphorylation.

Quantitative Data Summary

The following table provides representative quantitative data on the effect of a CDK2 inhibitor on the phosphorylation of pRb at Ser807/811. This data is based on studies with the CDK2 inhibitor Cdk2-IN-12 and serves as an expected outcome for treatment with this compound.[4] Actual results may vary depending on the cell line, experimental conditions, and specific batch of this compound.

Target ProteinTreatmentFold Change in Phosphorylation (Normalized to Total Protein & Loading Control)
pRb (Ser807/811)Vehicle (DMSO)1.0
This compound (1 µM)Expected ~0.45
This compound (5 µM)Expected ~0.20

Detailed Experimental Protocol: Western Blotting

Reagents and Materials
  • Cell Lines: e.g., MCF-7, U2OS, or other relevant cancer cell lines.

  • This compound: Specific concentrations to be determined based on dose-response experiments.

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-Polyacrylamide Gels: Appropriate percentage for pRb (~110-130 kDa).

  • Transfer Buffer: Standard Tris-Glycine transfer buffer.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]

  • Primary Antibodies:

    • Rabbit anti-phospho-pRb (e.g., Ser807/811, Ser780).

    • Mouse anti-total pRb.

    • Antibody against a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager.

Protocol
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.[4]

    • Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 10 µM. Include a DMSO-only vehicle control.[1]

    • Treat the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.[1]

    • Add ice-cold lysis buffer to each plate.[1]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Incubate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant (protein lysate) to a new tube.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[1]

    • Normalize the protein concentrations of all samples with lysis buffer.[1]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.[1]

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[1]

    • Run the gel until adequate separation of proteins is achieved.[1]

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[1]

  • Immunoblotting:

    • Block the membrane in 5% BSA/TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer as a starting point.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Signal Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.[1]

    • Incubate the membrane with the substrate and capture the chemiluminescent signal using an imaging system.[1]

    • To analyze total pRb and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.[1]

    • Quantify the band intensities using image analysis software. Normalize the phospho-pRb signal to the total pRb signal and the loading control.

References

Application Notes and Protocols for Cell Viability Assays with CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and DNA replication.[1] Dysregulation of the CDK2 signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. This makes CDK2 an attractive target for the development of novel anticancer therapeutics. CDK2-IN-3 is a potent and selective inhibitor of CDK2 with a reported biochemical IC50 of 60 nM.[2] These application notes provide detailed protocols for assessing the effect of this compound on cell viability and outline the underlying signaling pathways.

Data Presentation

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for selective CDK2 inhibitors in various cancer cell lines. It is important to note that while this compound has a biochemical IC50 of 60 nM, specific cell-based IC50 values for this compound are not widely available in the public domain and should be determined experimentally for the cell lines of interest.[2] The data presented below is for other selective CDK2 inhibitors and serves as a reference for expected potency.

InhibitorCell LineCancer TypeAssay TypeIC50 (nM)
INX-315OVCAR-3Ovarian CancerCellTiter-Glo< 100
INX-315MKN1Gastric CancerCellTiter-Glo< 100
RoscovitineA549Lung CarcinomaMTT15,000
AT7519HCT116Colon CarcinomaNot Specified44
BAY-1000394HeLaCervical CancerNot Specified5 - 25

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_cdk2_regulation CDK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2_Cyclin_E CDK2 / Cyclin E (Active Complex) Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E pRb pRb CDK2_Cyclin_E->pRb hyper-phosphorylates p_pRb p-pRb (Inactive) pRb->p_pRb S_Phase_Entry S-Phase Entry & DNA Replication p_pRb->S_Phase_Entry promotes CDK2_IN_3 This compound CDK2_IN_3->CDK2_Cyclin_E inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Incubation_Adherence Incubate overnight for cell adherence Cell_Seeding->Incubation_Adherence Compound_Preparation Prepare serial dilutions of this compound Treatment Treat cells with This compound or vehicle Compound_Preparation->Treatment Incubation_Treatment Incubate for 24, 48, or 72 hours Treatment->Incubation_Treatment Add_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation_Treatment->Add_Reagent Incubation_Assay Incubate for 1-4 hours Add_Reagent->Incubation_Assay Read_Plate Read absorbance/ luminescence Incubation_Assay->Read_Plate Data_Normalization Normalize data to vehicle control Read_Plate->Data_Normalization IC50_Calculation Calculate IC50 value Data_Normalization->IC50_Calculation

References

Application Notes and Protocols for Flow Cytometry-Based Cell Cycle Analysis Using CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine kinase that, in partnership with its regulatory cyclins E and A, governs the G1 to S phase transition of the cell cycle.[1][2][3] Dysregulation of CDK2 activity is a common feature in many cancers, making it a prime therapeutic target.[1][2] CDK2-IN-3 is a potent and selective inhibitor of CDK2 with an IC50 of 60 nM.[4] This document provides detailed protocols for utilizing this compound to induce cell cycle arrest and its subsequent analysis using flow cytometry with propidium (B1200493) iodide (PI) staining.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its key substrates.[1][3] A primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb).[1][2][3] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for DNA synthesis and S-phase entry.[1][3] By inhibiting CDK2, this compound maintains Rb in its active state, leading to a cell cycle arrest at the G1/S boundary and a subsequent inhibition of cellular proliferation.[1][4]

Data Presentation

Quantitative Analysis of this compound Effects

Treatment of cells with this compound is expected to induce a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. While extensive quantitative data for this compound is emerging, the following table provides expected results based on its known mechanism of action and data from other well-characterized CDK2 inhibitors.

Treatment GroupConcentration (µM)Incubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)0.1%2445%35%20%
This compound0.12460%25%15%
This compound1.02475%15%10%
This compound10.02485%8%7%

Note: These are representative data. Actual results will vary depending on the cell line, experimental conditions, and the specific CDK2 inhibitor used.

Inhibitory Concentration of this compound
CompoundTargetIC50 (nM)
This compoundCDK260

Mandatory Visualizations

Signaling Pathway of CDK2 and Point of Inhibition

CDK2_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F E2F E2F pRb_p_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase S-Phase Entry E2F->S_Phase CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 Upregulates Cyclin E CyclinE_CDK2->pRb_E2F Hyper-phosphorylates CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 Inhibits

Caption: CDK2 signaling at the G1/S transition and the inhibitory action of this compound.

Experimental Workflow for Cell Cycle Analysis

Workflow start Seed Cells in Culture Plates treat Treat with this compound (and vehicle control) start->treat harvest Harvest Cells (Trypsinization) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in Cold 70% Ethanol (B145695) wash_pbs->fix stain Stain with Propidium Iodide (containing RNase A) fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Workflow for flow cytometry-based cell cycle analysis with this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cell line into 6-well plates at a density that will allow for logarithmic growth during the treatment period (typically 50-60% confluency at the time of treatment). Allow cells to adhere and grow for 16-24 hours in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment, with concentrations ranging from 0.1 µM to 10 µM to observe a graded effect.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. A typical incubation time to observe significant G1 arrest is 24 hours.

Protocol 2: Cell Preparation for Flow Cytometry
  • Harvesting: After the incubation period, collect both floating (potentially apoptotic) and adherent cells. Aspirate the medium into a 15 mL conical tube. Wash the adherent cells once with phosphate-buffered saline (PBS) and add this wash to the same conical tube. Detach the adherent cells using Trypsin-EDTA and add them to the same conical tube.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for permeabilizing the cells to the DNA dye.

  • Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.

Protocol 3: Propidium Iodide Staining and Flow Cytometry
  • Washing Fixed Cells: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol without disturbing the cell pellet.

  • Rehydration: Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).

  • Incubation for Staining: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample for accurate cell cycle analysis.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 peak is the expected outcome of CDK2 inhibition.

References

Application Notes and Protocols for Immunofluorescence Staining of CDK2 Targets Following CDK2-IN-3 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, making it a prime target for therapeutic intervention. CDK2-IN-3 is a potent and selective inhibitor of CDK2, offering a valuable tool to investigate the cellular consequences of CDK2 inhibition.

These application notes provide detailed protocols for the immunofluorescence (IF) staining of key CDK2 downstream targets in cells treated with this compound. Immunofluorescence allows for the visualization and quantification of changes in protein expression, localization, and post-translational modifications, providing crucial insights into the mechanism of action of CDK2 inhibitors.

CDK2 Signaling Pathway and Inhibition by this compound

CDK2 plays a pivotal role in the cell cycle by phosphorylating a multitude of substrates. A key event is the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis. Upon phosphorylation by CDK4/6 and subsequently by CDK2/Cyclin E, Rb releases E2F, allowing for the transcription of S-phase genes. CDK2 also directly phosphorylates other substrates crucial for DNA replication and centrosome duplication, such as Nucleophosmin (NPM/B23) and Nbs1.

This compound, as a selective CDK2 inhibitor, is expected to block these phosphorylation events, leading to cell cycle arrest at the G1/S boundary, inhibition of DNA synthesis, and potentially apoptosis.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis activates genes for CyclinE_CDK2->Rb hyper-phosphorylates CyclinE_CDK2->DNA_Synthesis promotes PCNA PCNA CyclinE_CDK2->PCNA regulates NPM Nucleophosmin (NPM/B23) CyclinE_CDK2->NPM phosphorylates CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition and its inhibition by this compound.

Expected Outcomes of this compound Treatment

Treatment of cells with this compound is anticipated to induce a G1/S phase cell cycle arrest. This can be visualized and quantified by immunofluorescence staining for key cell cycle markers. The following table summarizes the expected changes in the expression and localization of these markers.

Target ProteinExpected Change with this compound TreatmentSubcellular LocalizationRationale
Phospho-Rb (Ser807/811) Decreased nuclear intensityNucleusCDK2 is a primary kinase for Rb phosphorylation at these sites. Inhibition of CDK2 will lead to hypophosphorylation of Rb.
Cyclin E Increased nuclear intensityNucleusInhibition of CDK2 activity may lead to the stabilization and accumulation of its binding partner, Cyclin E.
E2F1 Altered nuclear localization/intensityNucleusHypophosphorylated Rb sequesters E2F1, potentially leading to decreased nuclear E2F1 available for transcription.
PCNA Decreased nuclear intensity/foci formationNucleusPCNA is a marker for DNA replication sites. G1/S arrest will reduce the number of cells in S-phase, thus decreasing PCNA foci.
BrdU Incorporation Decreased number of BrdU-positive cellsNucleusBrdU is incorporated into newly synthesized DNA. Inhibition of DNA synthesis will result in fewer BrdU-positive cells.
Nucleophosmin (NPM/B23) Altered nucleolar/centrosomal localizationNucleolus, CentrosomeCDK2-mediated phosphorylation of NPM is involved in centrosome duplication. Inhibition may alter its localization and function.

Quantitative Data Summary

While specific quantitative immunofluorescence data for this compound is limited in the public domain, data from studies using other selective CDK2 inhibitors can provide an expectation of the magnitude of the effects.

Table 1: Representative Quantitative Effects of CDK2 Inhibition on Cell Cycle Markers

Cell LineCDK2 InhibitorTarget MarkerQuantitative ChangeReference
SUM149 (TNBC)Palbociclib (CDK4/6i) + CDK2iCDK2 Activity (FRET sensor)Significant decrease in CDK2 activity in CDK2low cells.[1]
GIST cell linesCDK2 inhibitor IIBrdU IncorporationSignificant reduction in the fraction of S-phase cells.[2]
LNCaP (Prostate Cancer)1,25-(OH)2D3 (induces CDK2 cytoplasmic relocalization)Nuclear CDK2 Intensity~50% decrease in the ratio of nuclear to total CDK2 fluorescence intensity.[3]
RPE1Flavopiridol (pan-CDK inhibitor)POLR1A association with rDNA~70% reduction in POLR1A immunofluorescence signal on rDNA.[4]

Note: The data presented are from studies using various CDK inhibitors and cell lines and should be considered as representative examples. Optimal concentrations and treatment times for this compound should be determined empirically for each cell line and experiment.

Experimental Protocols

The following are detailed protocols for immunofluorescence staining of key CDK2 targets in cells treated with this compound.

IF_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Imaging & Analysis Seed_Cells 1. Seed cells on coverslips Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Fixation 3. Fixation (e.g., 4% PFA) Treat_Cells->Fixation Permeabilization 4. Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain 8. Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting 9. Mount Coverslips Counterstain->Mounting Imaging 10. Acquire Images (Fluorescence Microscope) Mounting->Imaging Quantification 11. Image Analysis & Quantification Imaging->Quantification

Caption: General workflow for immunofluorescence staining of CDK2 targets.

Protocol 1: General Immunofluorescence Staining for Phospho-Rb, Cyclin E, E2F1, and PCNA

Materials:

  • Cells of interest

  • Sterile glass coverslips or chamber slides

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibodies (e.g., anti-Phospho-Rb (Ser807/811), anti-Cyclin E, anti-E2F1, anti-PCNA)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.

    • Incubate for 24 hours at 37°C in a humidified CO₂ incubator.

  • This compound Treatment:

    • Prepare working concentrations of this compound in pre-warmed complete culture medium. Include a vehicle control (DMSO).

    • Remove the medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.

    • Incubate with the secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining:

    • Wash the cells three times with PBST for 5 minutes each in the dark.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

  • Mounting:

    • Carefully remove the coverslips and mount them onto glass slides with a drop of antifade mounting medium.

  • Imaging and Analysis:

    • Image the slides using a fluorescence or confocal microscope.

    • Quantify the fluorescence intensity or the number of positive cells using image analysis software such as ImageJ or Fiji.

Protocol 2: BrdU Incorporation Assay

Additional Materials:

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 mM stock)

  • 2M Hydrochloric acid (HCl)

  • 0.1 M Sodium borate (B1201080) buffer, pH 8.5

  • Anti-BrdU antibody

Procedure:

  • Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.

  • BrdU Labeling:

    • Two hours before the end of the this compound treatment, add BrdU labeling solution to the culture medium to a final concentration of 10 µM.

    • Incubate for 2 hours at 37°C.

  • Fixation: Follow step 3 from Protocol 1.

  • DNA Denaturation:

    • Incubate the fixed cells with 2M HCl for 30 minutes at room temperature to denature the DNA.

    • Aspirate the HCl and neutralize by adding 0.1 M sodium borate buffer for 5 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation: Follow steps 5, 6 (using anti-BrdU antibody), and 7 from Protocol 1.

  • Counterstaining, Mounting, and Analysis: Follow steps 8, 9, and 10 from Protocol 1. The percentage of BrdU-positive cells can be determined by counting the number of green (BrdU) and blue (DAPI) nuclei.

Protocol 3: Immunofluorescence Staining for Nucleophosmin (NPM/B23)

Procedure:

  • Cell Seeding, Treatment, Fixation, Permeabilization, and Blocking: Follow steps 1-5 from Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the anti-NPM/B23 antibody in Blocking Buffer.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation, Counterstaining, Mounting, and Analysis: Follow steps 7-10 from Protocol 1. Pay close attention to the localization of the NPM signal within the nucleolus, nucleoplasm, and at the centrosomes.

Image Quantification

Quantitative analysis of immunofluorescence images is crucial for obtaining objective data.

Quantification_Workflow Acquire_Images Acquire Raw Images (Consistent Settings) Define_ROI Define Regions of Interest (ROIs) (e.g., Nuclei based on DAPI) Acquire_Images->Define_ROI Measure_Intensity Measure Mean Fluorescence Intensity within ROIs Define_ROI->Measure_Intensity Background_Subtraction Subtract Background Fluorescence Measure_Intensity->Background_Subtraction Normalize_Data Normalize to Control or Loading Marker Background_Subtraction->Normalize_Data Statistical_Analysis Perform Statistical Analysis Normalize_Data->Statistical_Analysis

Caption: Workflow for quantitative analysis of immunofluorescence images.

Key Considerations for Quantification:

  • Consistency: Acquire all images (control and treated) using identical microscope settings (e.g., exposure time, gain).

  • Regions of Interest (ROIs): Define ROIs based on a nuclear stain (DAPI) to measure nuclear-specific signals.

  • Background Subtraction: Measure the fluorescence intensity in a region without cells and subtract this value from your measurements.

  • Normalization: For intensity measurements, it can be useful to normalize the signal of your target protein to the DAPI signal to account for variations in cell size or staining.

  • Statistical Analysis: Analyze data from multiple fields of view and independent experiments to ensure statistical significance.

Troubleshooting

ProblemPossible CauseSolution
High Background - Inadequate blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or try a different blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of wash steps
Weak or No Signal - Primary antibody not effective for IF- Low protein expression- Inefficient permeabilization- Over-fixation- Check antibody datasheet for IF validation- Increase primary antibody concentration or incubation time- Optimize Triton X-100 concentration and incubation time- Reduce fixation time or use a different fixative
Non-specific Staining - Secondary antibody cross-reactivity- Aggregated antibodies- Use pre-adsorbed secondary antibodies- Centrifuge antibody solutions before use
Photobleaching - Excessive exposure to excitation light- Use an antifade mounting medium- Minimize exposure time during image acquisition

By following these detailed protocols and considering the expected outcomes, researchers can effectively utilize immunofluorescence to elucidate the cellular mechanisms of this compound and other CDK2 inhibitors.

References

Application Notes and Protocols: CDK2-IN-3 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] Its dysregulation is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[2][4] CDK2-IN-3 is a potent and selective inhibitor of CDK2 with an IC50 of 60 nM.[5] While preclinical studies have shown the potential of CDK2 inhibitors as monotherapies, their true therapeutic promise may be realized in combination with other anticancer agents.[1] Combining CDK2 inhibitors with traditional chemotherapy or other targeted therapies can enhance cytotoxic effects, overcome resistance mechanisms, and potentially broaden the therapeutic window.[1][6]

These application notes provide a summary of the preclinical rationale and findings for combining this compound and other selective CDK2 inhibitors with various chemotherapy agents. Detailed protocols for key experimental assays are also provided to aid researchers in designing and executing their own studies.

Rationale for Combination Therapy

The primary rationale for combining CDK2 inhibitors with other chemotherapy agents stems from their complementary mechanisms of action. Many conventional chemotherapies induce DNA damage, leading to cell cycle arrest and apoptosis. However, cancer cells can often evade these effects through various resistance mechanisms. Upregulation of CDK2 activity, often driven by amplification of its binding partner Cyclin E1 (CCNE1), is a key mechanism of resistance to certain therapies, such as CDK4/6 inhibitors.[1] By inhibiting CDK2, it is possible to restore sensitivity to these agents and induce synthetic lethality.

Key rationales for combination therapy include:

  • Overcoming Resistance: CDK2 inhibition can counteract the upregulation of the CDK2/Cyclin E pathway, a known resistance mechanism to CDK4/6 inhibitors in cancers like HR+/HER2- breast cancer.[1]

  • Synergistic Cytotoxicity: Preclinical evidence suggests that sequential treatment with a CDK inhibitor followed by a DNA-damaging agent can be synthetically lethal, particularly in cancer cells with p53 mutations.[7]

  • Enhanced Apoptosis: Combination therapies involving CDK2 inhibitors have been shown to lead to enhanced apoptosis in cancer cells.[8][9][10]

  • Protection of Healthy Cells: Interestingly, this compound has been shown to protect normal cells from the cytotoxic damage induced by various chemotherapy drugs, including Taxol, Etoposide, Cisplatin, 5-FU, and Doxorubicin (B1662922).[5] This suggests a potential to mitigate chemotherapy-induced side effects.

Preclinical Data Summary

While specific quantitative data for this compound in combination therapies is emerging, preclinical studies on highly selective CDK2 inhibitors provide strong evidence for their synergistic potential.

Cell Line/ModelCombination Agent(s)Key FindingsReference
CCL64 Mink Lung Epithelial CellsTaxol, Etoposide, Cisplatin, 5-FU, DoxorubicinThis compound (12 µM, 24 hr) significantly protected cells from cytotoxic damage.[5]
Neonatal Rat ModelCyclophosphamide and DoxorubicinTopical application of this compound (2.5-250 µg, once daily for 1 week) significantly reduced the incidence of alopecia.[5]
Palbociclib-Resistant MCF7 and T47D Breast Cancer CellsPalbociclib (CDK4/6 inhibitor)Combination with BLU-222 (a selective CDK2 inhibitor) demonstrated a strong synergistic effect, enhanced apoptosis, and cell cycle accumulation in G1 or G2/M phases.[10]
Patient-Derived Xenograft (PDX) Models of CDK4/6 Inhibitor-Resistant Breast CancerPalbociclib or Ribociclib (CDK4/6 inhibitors)Combination with BLU-222 (60 mg/kg; b.i.d.) exhibited significant antitumor activity compared to either agent alone, inducing durable tumor regression and prolonged survival.[10]
Triple-Negative Breast Cancer (TNBC) Cell LinesEribulin (B193375) (microtubule-depolymerizing agent)Combination with CYC065 (a CDK2/9 inhibitor) had a superior effect on decreasing cell proliferation, inducing apoptosis, and inhibiting migration.[8]
Small Cell Lung Cancer (SCLC) Cell LinesCamptothecin (B557342) AnalogsCDK inhibitors showed synergistic cytotoxic activity with camptothecin analogs.[11]
p53-Mutant Triple-Negative Breast Cancer XenograftsDoxorubicinSequential treatment with the pan-CDK inhibitor roscovitine (B1683857) before doxorubicin significantly reduced tumor volume and increased overall survival.[7]

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in driving the G1/S transition and S phase progression. Inhibition of CDK2 by agents like this compound blocks this progression, leading to cell cycle arrest.

CDK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CDK46 CDK4/6- Cyclin D AKT->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE transcription CyclinA Cyclin A E2F->CyclinA transcription CDK2_CyclinE CDK2- Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->Rb P G1S_Transition G1/S Phase Transition CDK2_CyclinE->G1S_Transition Apoptosis Apoptosis CDK2_CyclinE->Apoptosis inhibition of pro-apoptotic factors DNA_Replication DNA Replication G1S_Transition->DNA_Replication CDK2_CyclinA CDK2- Cyclin A CyclinA->CDK2_CyclinA CDK2_CyclinA->DNA_Replication CDK2_IN_3 This compound CDK2_IN_3->CDK2_CyclinE CDK2_IN_3->CDK2_CyclinA Chemotherapy Chemotherapy (e.g., Doxorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis Synergy_Workflow start Start: Select Cancer Cell Lines ic50 Determine IC50 values for This compound and Chemotherapy Agent start->ic50 combo_design Design Combination Experiment (e.g., Constant Ratio, Checkerboard) ic50->combo_design cell_treatment Treat Cells with Single Agents and Combinations combo_design->cell_treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_treatment->viability_assay data_analysis Data Analysis: Calculate Combination Index (CI) viability_assay->data_analysis synergy Synergy (CI < 0.9) data_analysis->synergy CI Value additive Additive (0.9 ≤ CI ≤ 1.1) data_analysis->additive antagonism Antagonism (CI > 1.1) data_analysis->antagonism mechanism_studies Mechanism of Action Studies synergy->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis western_blot Western Blot for Key Pathway Proteins mechanism_studies->western_blot end End: In Vivo Validation mechanism_studies->end

References

Application Notes: Long-Term Storage and Stability of CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper long-term storage, handling, and stability assessment of CDK2-IN-3 (CAS 222035-13-4), a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC₅₀ of 60 nM.[1][2] Adherence to these recommendations is crucial for ensuring the compound's integrity, activity, and the reproducibility of experimental results.

Storage and Handling

Proper storage is critical to prevent degradation and maintain the potency of this compound. The following conditions are recommended based on the compound's form.

Recommended Storage Conditions

It is imperative to store the compound at the recommended temperatures immediately upon receipt, even though it may be shipped at ambient temperature.[3]

Compound FormStorage TemperatureRecommended DurationSource(s)
Solid (Powder) -20°CUp to 3 years[4]
Stock Solution (in DMSO) -20°CUp to 1 month[1]
Stock Solution (in DMSO) -80°CUp to 6 months[1]
Protocol for Reconstitution and Aliquoting

To maintain the compound's stability, stock solutions should be prepared and stored as single-use aliquots to avoid multiple freeze-thaw cycles, which can lead to degradation.[1][3]

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of atmospheric moisture.

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).[4]

  • Dissolution: Cap the vial securely and vortex gently until the powder is fully dissolved. If needed, brief sonication in a water bath can aid dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots and store them immediately at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).

  • Working Solutions: For aqueous-based cellular assays, prepare fresh working solutions from a thawed DMSO aliquot for each experiment. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

G cluster_prep Preparation cluster_storage Storage of Aliquots cluster_use Experimental Use A Receive this compound (Solid Powder) B Store Solid at -20°C (Long-Term) A->B C Equilibrate Vial to Room Temp A->C D Reconstitute in Anhydrous DMSO C->D E Aliquot into Single-Use Volumes D->E F Store at -80°C (≤ 6 months) E->F G Store at -20°C (≤ 1 month) E->G H Thaw One Aliquot F->H G->H I Prepare Fresh Aqueous Dilutions H->I J Perform Experiment I->J

Caption: Recommended workflow for handling, reconstitution, and storage of this compound.

Stability Assessment Protocols

Periodic assessment of the purity and activity of stored this compound is recommended to ensure data quality. Below are general protocols for chemical stability analysis by HPLC and functional stability via a cell-based assay.

Protocol: HPLC Analysis for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of small molecules and detect potential degradation products over time.

Objective: To quantify the purity of a this compound sample and compare it to a reference standard or a previously analyzed batch.

Workflow:

  • Sample Preparation:

    • Prepare a solution of the this compound sample (e.g., from a long-stored aliquot) in a suitable solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a fresh solution from a new or reference standard vial of this compound at the same concentration.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the reference standard and the test sample.

    • Integrate the peak area of the main compound peak and any impurity/degradation peaks.

    • Calculate the purity of the test sample as a percentage of the total peak area.

    • Compare the chromatogram of the test sample to the reference. The appearance of new peaks or a significant decrease in the main peak's area indicates degradation.

G A Prepare Samples: 1. Stored this compound 2. Reference Standard B Set Up HPLC System (C18 Column, Gradient Elution) A->B C Inject Samples and Acquire Chromatograms B->C D Integrate Peak Areas C->D E Calculate Purity (%) % Purity = (Area_Main / Area_Total) * 100 D->E F Compare to Reference E->F G Sample is Stable F->G Purity & Profile Match H Degradation Detected F->H Purity Loss or New Peaks

Caption: Experimental workflow for assessing this compound chemical stability via HPLC.
Protocol: Cell-Based Assay for Functional Stability

A cell-based assay can verify that the stored inhibitor retains its biological activity. As CDK2 is a critical regulator of the G1/S cell cycle transition, an assay measuring cell proliferation or cell cycle arrest is appropriate.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a stored this compound sample and compare it to that of a freshly prepared standard.

Materials:

  • A cancer cell line with known sensitivity to CDK2 inhibition (e.g., MCF7).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Stored and fresh stock solutions of this compound in DMSO.

  • Cell proliferation reagent (e.g., Resazurin, WST-1, or CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of both the stored and fresh this compound samples in culture medium. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium and add the medium containing the compound dilutions to the cells.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression (four-parameter logistic) model to calculate the IC₅₀ value for both the stored and fresh samples. A significant increase in the IC₅₀ value for the stored sample indicates a loss of functional activity.

CDK2 Signaling Pathway Context

This compound exerts its effect by inhibiting the kinase activity of CDK2. Understanding this pathway is key to designing functional assays. During the G1 phase of the cell cycle, Cyclin E binds to and activates CDK2. The active Cyclin E/CDK2 complex then phosphorylates key substrates, including the Retinoblastoma protein (Rb), which promotes the G1/S transition and commitment to DNA replication.[5][6] this compound blocks the ATP-binding site of CDK2, preventing this phosphorylation event and causing cell cycle arrest.[5]

G cluster_Rb CyclinE Cyclin E Complex Active Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb ATP->ADP Rb_E2F Rb-E2F (Inactive) Complex->Rb_E2F Phosphorylates Rb pRb p-Rb E2F E2F G1S G1/S Phase Progression CDK2IN3 This compound CDK2IN3->Complex Inhibits pRb_E2F p-Rb + E2F (Active) pRb_E2F->G1S Activates Transcription

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint, showing inhibition by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target. CDK2-IN-3 is a potent and selective inhibitor of CDK2, which preclinical data suggest may have significant anti-tumor activity. In vitro, this compound has been shown to block the G1/S transition and protect cells from cytotoxic damage.[1] Moreover, in an in vivo neonatal rat model, it demonstrated the ability to mitigate chemotherapy-induced alopecia.[1]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of this compound in cancer models. The methodologies are based on established protocols for selective CDK2 inhibitors, such as INX-315 and others, and are intended to serve as a guide for preclinical evaluation.[3][4][5]

Mechanism of Action

CDK2 inhibitors, including this compound, exert their anti-tumor effects primarily by inducing cell cycle arrest at the G1/S checkpoint.[3] By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to the sequestration of E2F transcription factors, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression.[2] This can ultimately result in the inhibition of tumor cell proliferation and, in some cases, the induction of apoptosis or a senescence-like state.[2][3] A simplified representation of this pathway is illustrated below.

Signaling Pathway Diagram

CDK2_Signaling_Pathway CDK2 Signaling Pathway at the G1/S Transition cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F Phosphorylates Cyclin_E_Gene Cyclin E Gene pRb_E2F->Cyclin_E_Gene E2F released, activates transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_Gene->Cyclin_E_CDK2 Expression DNA_Replication DNA Replication Cyclin_E_CDK2->DNA_Replication Promotes CDK2_IN_3 This compound CDK2_IN_3->Cyclin_E_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Quantitative Data from In Vivo Studies of Selective CDK2 Inhibitors

The following table summarizes representative data from preclinical in vivo studies of various selective CDK2 inhibitors in xenograft models. This information can be used as a reference for designing efficacy studies with this compound.

InhibitorCancer TypeXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Citation
Unnamed Selective CDK2 Inhibitor Ovarian CancerOVCAR3 CDX50 mg/kg, twice daily (oral)112%[6]
Unnamed Selective CDK2 Inhibitor Ovarian CancerOVCAR3 CDX125 mg/kg, once daily (oral)81%[6]
INX-315 Ovarian CancerOVCAR3 CDX100 mg/kg, twice dailyTumor Stasis[7]
INX-315 Ovarian CancerOV5398 PDXNot specifiedTumor Regression[7]
INX-315 Gastric CancerGA0103 PDX100 mg/kg, twice dailyTumor Stasis[7]
INX-315 Gastric CancerGA0114 PDX100 mg/kg, twice daily95%[7]
PF-06873600 Ovarian CancerOVCAR3 CDX50 mg/kg, twice daily (oral)90%[8]

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for evaluating the in vivo efficacy of a CDK2 inhibitor in a xenograft mouse model is depicted below.

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Studies cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Administration 5. Drug Administration (e.g., Oral Gavage) Randomization->Administration Monitoring 6. Monitor Tumor Volume & Body Weight (2-3 times/week) Administration->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Excision 8. Tumor Excision & Weighing Endpoint->Excision PD_Analysis 9. Pharmacodynamic Analysis (e.g., Western Blot, IHC) Excision->PD_Analysis

Caption: A generalized experimental workflow for in vivo xenograft studies.

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vivo efficacy, pharmacokinetic, and pharmacodynamic studies of this compound.

Protocol 1: In Vivo Efficacy Study in a Xenograft Model[1][2][4][5]
  • Cell Culture and Implantation:

    • Select a suitable human cancer cell line, preferably one with known CDK2 pathway dysregulation (e.g., CCNE1 amplification), such as OVCAR3 (ovarian) or MKN1 (gastric).[4][5]

    • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[5]

    • Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.[2]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[1][2]

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[2][5]

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Common vehicles include 0.5% methylcellulose (B11928114) or a solution containing DMSO, PEG300, and Tween 80.

    • Administer the vehicle alone to the control group.

    • The dosing schedule (e.g., once daily, twice daily) and dose levels should be determined based on prior tolerability and pharmacokinetic studies.[1]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week to assess efficacy and monitor for toxicity.[1][4]

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., >1000 mm³) or if significant signs of toxicity (e.g., >20% body weight loss) are observed.[1]

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[9]

Protocol 2: Pharmacokinetic (PK) Study[1]
  • Animal Model and Dosing:

    • Use male CD-1 mice or another appropriate strain.

    • Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Separate plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

Protocol 3: Pharmacodynamic (PD) Study[1]
  • Animal Model and Treatment:

    • Use tumor-bearing mice from the efficacy study or a satellite group.

    • Treat the mice with this compound as described in the efficacy protocol.

  • Tissue Collection:

    • Collect tumor and/or surrogate tissues at specified time points after the final dose.

  • Biomarker Analysis:

    • Assess target engagement and downstream effects by analyzing relevant biomarkers.

    • Western Blot: Measure the phosphorylation status of CDK2 substrates, such as Rb. A decrease in phosphorylated Rb (pRb) would indicate target engagement.[1]

    • Immunohistochemistry (IHC): Visualize the expression and localization of biomarkers like Ki-67 (a proliferation marker) and pRb within the tumor tissue.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the preclinical in vivo evaluation of this compound. A thorough assessment of its efficacy, pharmacokinetics, and pharmacodynamics in relevant cancer models is crucial for its potential advancement into clinical development. These protocols, based on established methodologies for selective CDK2 inhibitors, provide a solid foundation for such investigations.

References

Application Notes and Protocols for Developing a CDK2-IN-3 Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] CDK2-IN-3 is a potent and selective inhibitor of CDK2 with an IC50 of 60 nM.[5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[6][7] These application notes provide a comprehensive guide to developing and characterizing a this compound resistant cell line, a crucial tool for understanding resistance mechanisms and developing novel therapeutic strategies.

Principles of Resistance to CDK2 Inhibitors

Acquired resistance to CDK2 inhibitors can arise through various mechanisms, which can be broadly categorized as on-target alterations, bypass pathway activation, or changes in drug efflux/metabolism. Understanding these potential mechanisms is crucial for designing experiments to characterize the resistant cell line.

Common Mechanisms of Resistance:

  • Upregulation of CDK2 or its activating partner, Cyclin E1: Increased expression of the target protein or its essential co-factor can overcome the inhibitory effect of the drug.[3][8] CCNE1 gene amplification is a frequent event in some cancers and is associated with a poor prognosis.[3][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pathways to circumvent the cell cycle block imposed by CDK2 inhibition.[3][8] Common bypass pathways include the CDK4/6-Cyclin D axis, which can also phosphorylate the Retinoblastoma protein (Rb), and the PI3K/AKT pathway, which promotes cell survival.[6][8]

  • Gatekeeper Mutations: Although less common for CDK2, mutations in the ATP-binding pocket of the kinase can reduce the binding affinity of the inhibitor.[8]

  • Selection of Polyploid Cells: Pre-existing polyploid cells within a heterogeneous tumor population may be inherently less sensitive to CDK2 inhibition and can be selected for during treatment.[8]

Experimental Workflow for Developing and Characterizing a this compound Resistant Cell Line

The overall workflow involves a stepwise process of generating the resistant cell line, confirming the resistant phenotype, and then elucidating the underlying molecular mechanisms.

G cluster_0 Phase 1: Generation of Resistant Cell Line cluster_1 Phase 2: Confirmation and Phenotypic Characterization cluster_2 Phase 3: Mechanistic Investigation A 1. Determine IC50 of this compound in Parental Cell Line B 2. Continuous Culture with Increasing Concentrations of this compound A->B C 3. Isolation of Resistant Clones B->C D 4. Confirm Resistance with Cell Viability Assays (IC50 Shift) C->D E 5. Analyze Cell Cycle Profile (Flow Cytometry) D->E F 6. Assess Proliferation Rate (e.g., Doubling Time) E->F G 7. Analyze Protein Expression (Western Blotting) F->G H 8. Investigate Gene Amplification/Mutation (qPCR/Sequencing) G->H I 9. Explore Bypass Pathway Activation H->I

Caption: Experimental workflow for generating and characterizing a this compound resistant cell line.

Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

This protocol is essential for establishing the baseline sensitivity of the parental cell line to this compound and for confirming the degree of resistance in the newly developed cell line.[9]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)[10][11]

  • Plate reader (spectrophotometer or luminometer)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[12]

  • Treatment: Replace the medium with the drug-containing medium. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at 570 nm.[13]

    • CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.[12]

Protocol 2: Generation of a this compound Resistant Cell Line

This protocol uses a dose-escalation method to select for resistant cells.[9][12]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Culture flasks/dishes

Procedure:

  • Initial Treatment: Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), which is determined from the initial IC50 curve.[15]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound.[12] A stepwise increase of 1.5 to 2-fold is recommended.[12]

  • Monitoring: Monitor the cells closely for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Passaging: Passage the cells as they reach 70-80% confluency, always maintaining the selective pressure of the drug.[9]

  • Long-Term Culture: Continue this process for several months. The goal is to establish a cell line that can proliferate in the presence of a high concentration of this compound (e.g., 10-fold or higher than the parental IC50).

  • Isolation of Resistant Clones: Once a resistant population is established, you can either use the polyclonal population or isolate single-cell clones using methods like limiting dilution or cloning cylinders.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.[16]

Protocol 3: Western Blot Analysis for Mechanistic Investigation

Western blotting is used to analyze changes in protein expression and phosphorylation status that may contribute to resistance.[4][17]

Materials:

  • Parental and resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see Table 2)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[17]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation

Table 1: Quantitative Comparison of Parental and Resistant Cell Lines
ParameterParental Cell LineThis compound Resistant Cell LineFold Resistance
This compound IC50 (nM) e.g., 60 nMe.g., 600 nM10
Cell Proliferation Rate (Doubling Time, hours) e.g., 24 hourse.g., 26 hoursN/A
Percentage of Cells in S-phase (untreated) e.g., 35%e.g., 33%N/A
Percentage of Cells in S-phase (+ this compound) e.g., 10%e.g., 30%N/A

Note: The values in this table are examples and should be replaced with experimental data.

Table 2: Recommended Primary Antibodies for Western Blot Analysis
Target ProteinExpected Change in Resistant CellsRationale
CDK2 Increased expressionOn-target resistance mechanism.[3]
Cyclin E1 Increased expressionKey activating partner of CDK2; upregulation is a common resistance mechanism.[3][8]
Phospho-Rb (Ser807/811) Maintained or increased phosphorylation in the presence of this compoundIndicates bypass of CDK2 inhibition, possibly by CDK4/6.[6][8]
Total Rb No significant changeControl for phospho-Rb levels.[3]
p27 Kip1 Decreased expressionA CDK inhibitor; its loss can contribute to increased CDK2 activity.[19]
Phospho-AKT (Ser473) Increased phosphorylationIndicates activation of the PI3K/AKT survival pathway.[3]
Total AKT No significant changeControl for phospho-AKT levels.[3]
GAPDH or β-actin No changeLoading control.

Signaling Pathway Diagrams

G cluster_0 G1 Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb_E2F Rb-E2F Complex CDK2_CyclinE->Rb_E2F Phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CDK2_IN_3 This compound CDK2_IN_3->CDK2_CyclinE Inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

G cluster_0 Potential Resistance Mechanisms Upregulation Upregulation of CDK2/Cyclin E1 Resistance Resistance to This compound Upregulation->Resistance Bypass Activation of Bypass Pathways (e.g., CDK4/6, PI3K/AKT) Bypass->Resistance Mutation Gatekeeper Mutation in CDK2 Mutation->Resistance Polyploidy Selection of Polyploid Cells Polyploidy->Resistance

Caption: Logical relationships of potential mechanisms leading to this compound resistance.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No resistant cells emerge The concentration of this compound is too high, causing excessive cell death. The parental cell line is not prone to developing resistance.Start with a lower concentration of this compound (e.g., IC10). Try a different parental cell line. Consider using a mutagenic agent to increase the mutation rate.
Resistant phenotype is lost after drug withdrawal The resistance is transient or dependent on continuous drug pressure.Maintain a low concentration of this compound in the culture medium to preserve the resistant phenotype.
Inconsistent results in viability assays Variation in cell seeding density. Inconsistent drug dilutions. High passage number of cells.Ensure accurate cell counting and seeding. Prepare fresh drug dilutions for each experiment. Use cells within a defined passage number range.[13]

Conclusion

The development and characterization of a this compound resistant cell line is a valuable in vitro model for investigating the molecular mechanisms of drug resistance. The protocols and information provided in these application notes offer a comprehensive framework for researchers to successfully establish and analyze these resistant cell lines. A thorough understanding of the acquired resistance mechanisms will facilitate the development of more effective therapeutic strategies to overcome resistance to CDK2 inhibitors in the clinic.

References

Application Notes and Protocols for CDK2-IN-3 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a critical regulator of cell cycle progression, particularly during the transition from the G1 to the S phase.[1][2] CDK2 forms active complexes with cyclin E and cyclin A, which then phosphorylate key substrates to drive DNA replication.[3][4] Dysregulation of CDK2 activity is a common feature in many types of cancer, leading to uncontrolled cell proliferation.[5][6] This makes CDK2 an attractive and important target for the development of novel anticancer therapies. CDK2-IN-3 is a potent and selective inhibitor of CDK2, making it a valuable chemical tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing new therapeutic agents.[7]

Mechanism of Action

CDK2, in partnership with cyclin E and cyclin A, orchestrates the G1/S transition by phosphorylating the Retinoblastoma protein (Rb).[1][8] This phosphorylation event causes the release of the E2F family of transcription factors, which in turn activate the expression of genes essential for DNA synthesis and entry into the S phase.[8][9]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and blocking its kinase activity.[5][6] This inhibition prevents the phosphorylation of Rb and other downstream substrates. As a result, E2F remains sequestered, gene transcription for S-phase is halted, and the cell cycle is arrested at the G1/S checkpoint.[6][7][9] This blockade of cell cycle progression can ultimately lead to the suppression of tumor growth.[6]

Data Presentation

Quantitative data for this compound and other relevant CDK inhibitors are summarized below for comparative analysis.

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (nM)Assay Type
This compoundCDK260Biochemical
[7]

Table 2: Comparative Biochemical Potency of Selected CDK Inhibitors

CompoundCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK5 (nM)CDK7 (nM)CDK9 (nM)
Flavopiridol3010020-1010
(R)-Roscovitine2700100>100000-500800
AT7519190446718-<10
BAY-10003945-255-255-25-5-255-25
MilciclibSub-µM45Sub-µMSub-µM--
[10][11]

Note: Data is compiled from various sources and assay conditions may differ. This table is for illustrative comparative purposes.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F CyclinE_Gene Cyclin E Transcription E2F->CyclinE_Gene Activates CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2_CyclinE Active CDK2-Cyclin E CyclinE->CDK2_CyclinE Binds & Activates CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb_E2F Hyper-phosphorylates pRb G1_S_Transition G1/S Transition & DNA Replication CDK2_CyclinE->G1_S_Transition Promotes Inhibitor This compound Inhibitor->CDK2_CyclinE

Caption: CDK2 signaling at the G1/S checkpoint and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening Assay (Luminescence-Based)

This protocol outlines a method for determining the in vitro potency of compounds against CDK2/Cyclin A using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This format measures the amount of ADP produced, which correlates directly with kinase activity.[9][12]

Objective: To identify and quantify the inhibitory activity of test compounds against CDK2 in a high-throughput format.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme[13]

  • CDK2 substrate peptide (e.g., derived from Rb or Histone H1)[4][9]

  • ATP

  • This compound (for use as a positive control)

  • Test compound library (solubilized in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader capable of measuring luminescence

Workflow Diagram: Biochemical HTS Assay

HTS_Workflow start Start prep Prepare Reagents: - Enzyme (CDK2/Cyclin A) - Test Compounds (Serial Dilution) - this compound (Control) start->prep dispense Dispense Compounds & Controls into 384-well plate prep->dispense add_enzyme Add CDK2/Cyclin A Enzyme Solution to all wells dispense->add_enzyme preincubate Pre-incubate at RT (10-15 min) add_enzyme->preincubate initiate Initiate Reaction: Add ATP/Substrate Mix preincubate->initiate incubate Incubate at 30°C (e.g., 60 min) initiate->incubate stop Stop Reaction: Add ADP-Glo™ Reagent incubate->stop incubate2 Incubate at RT (40 min) stop->incubate2 detect Add Kinase Detection Reagent incubate2->detect incubate3 Incubate at RT (30-60 min) detect->incubate3 read Read Luminescence incubate3->read analyze Data Analysis: Calculate % Inhibition & IC50 read->analyze end End analyze->end

Caption: Workflow for a luminescence-based biochemical HTS assay for CDK2 inhibitors.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the this compound positive control in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of each compound dilution into the wells of a 384-well assay plate. Include "vehicle control" wells (DMSO only) for 0% inhibition and "no enzyme" wells for background signal.

  • Enzyme Addition: Prepare a solution of CDK2/Cyclin A2 enzyme in kinase assay buffer. Add 5 µL of the enzyme solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow compounds to bind to the enzyme.[5]

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be near its Michaelis constant (Km) for CDK2 to ensure sensitive detection of ATP-competitive inhibitors. Initiate the kinase reaction by adding 5 µL of this solution to all wells. The final reaction volume is typically 10 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the enzymatic reaction, which should be determined during assay development.

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

Data Analysis:

  • Background Subtraction: Subtract the average signal from the "no enzyme" wells from all other measurements.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

Protocol 2: Cell-Based High-Throughput Proliferation Assay

This protocol measures the effect of this compound or test compounds on the proliferation and viability of a relevant cancer cell line (e.g., those with cyclin E amplification, such as OVCAR-3).[14]

Objective: To assess the anti-proliferative activity of test compounds in a cellular context.

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • This compound (for use as a positive control)

  • Test compounds solubilized in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Sterile, clear-bottom, white-walled 96-well or 384-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into the wells of a 96-well or 384-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume growth by incubating overnight.[15]

  • Compound Treatment: Prepare serial dilutions of test compounds and this compound in complete cell culture medium. Remove the medium from the cell plate and add 100 µL of the medium containing the compound dilutions. Ensure the final DMSO concentration is low (≤ 0.1%) to avoid solvent toxicity.[15] Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.[9][15]

  • Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add a volume of CellTiter-Glo® equal to the volume of medium in the well).

  • Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Target Engagement Confirmation by Western Blot

This protocol provides a method to confirm that an active compound from a screen is engaging its intended target, CDK2, within the cell. This is achieved by measuring the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (Rb).[15][16]

Objective: To verify the mechanism of action of hit compounds by assessing the inhibition of CDK2-mediated Rb phosphorylation in cells.

Workflow Diagram: Western Blot for Target Engagement

WB_Workflow start Start cell_culture Seed and grow cells to 70-80% confluency start->cell_culture treatment Treat cells with inhibitor (e.g., 0.1, 0.3, 1 µM) and vehicle control cell_culture->treatment lysis Wash with PBS and lyse cells (e.g., RIPA buffer) treatment->lysis quantify Determine protein concentration (BCA assay) lysis->quantify sds_page Separate protein lysates by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% milk in TBST) transfer->block primary_ab Incubate with primary antibodies overnight: - anti-phospho-Rb (Ser807/811) - anti-total Rb - anti-Actin (loading control) block->primary_ab secondary_ab Wash and incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal with chemiluminescence substrate secondary_ab->detect analyze Image and quantify band intensity detect->analyze end End analyze->end

Caption: Workflow for confirming CDK2 target engagement by analyzing pRb levels.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) and grow until they reach 70-80% confluency. Treat the cells with various concentrations of the hit compound or this compound for a specified time (e.g., 6-24 hours). Include a vehicle control.[15]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., at Ser807/811, a site targeted by CDK2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin or GAPDH). A dose-dependent decrease in the phospho-Rb signal relative to total Rb and the loading control indicates successful target engagement by the inhibitor.

References

Troubleshooting & Optimization

CDK2-IN-3 not showing expected phenotype in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing CDK2-IN-3 in their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter when this compound does not produce the expected phenotype in cells.

Issue 1: No Observable Effect on Cell Proliferation or Cell Cycle

Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in cell viability or the anticipated G1 phase arrest. What could be the problem?

Answer: A lack of an observable phenotype is a common issue that can stem from several factors, from the compound itself to the experimental setup. Follow this troubleshooting workflow to identify the potential cause:

Caption: Troubleshooting workflow for lack of expected phenotype.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Integrity and Storage This compound may have degraded. Ensure the compound has been stored correctly at -20°C for short-term and -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Use a fresh aliquot for your experiment.
Compound Solubility The inhibitor may have precipitated out of the solution when added to the aqueous cell culture medium. Visually inspect for any precipitate. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.[2] If solubility issues persist, gentle warming or sonication of the stock solution may help.[2]
Incorrect Concentration Verify all calculations for preparing stock and working solutions. Use calibrated pipettes to ensure accurate dilutions. An inaccurate concentration can lead to no observable effect.
Cell Line Dependency The cellular phenotype of CDK2 inhibition is cell-line dependent. Some cell lines may have redundant pathways or be less reliant on CDK2 for cell cycle progression.[3] Research the specific cell line to confirm its dependency on the CDK2 pathway. Consider testing a cell line known to be sensitive to CDK2 inhibition as a positive control, especially those with Cyclin E1 (CCNE1) amplification.[4]
Suboptimal Treatment Duration or Dose The concentration or incubation time may be insufficient to elicit a response. Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.[5]
Cell Culture Conditions High cell density can lead to contact inhibition, which may mask the anti-proliferative effects of the inhibitor. Ensure a consistent and appropriate cell seeding density. Use cells within a low passage number range to avoid phenotypic drift.
Resistance Mechanisms The cell line may have intrinsic or acquired resistance to CDK2 inhibitors. Common mechanisms include the upregulation of CDK2 or its binding partner Cyclin E.[6][7][8] Another possibility is the activation of bypass signaling pathways, such as increased CDK4/6 activity, which can compensate for CDK2 inhibition.[7]
Issue 2: High Levels of Cell Death Observed at Expected Efficacious Concentrations

Question: I'm observing significant cytotoxicity and cell death at concentrations where I expect to see cell cycle arrest. Is this normal, or is it an off-target effect?

Answer: While induction of apoptosis can be an expected outcome of CDK2 inhibition in some cancer cells, widespread and rapid cell death at concentrations intended to induce cytostatic effects may indicate off-target activity or general cytotoxicity.[9]

G A Observe High Cytotoxicity B Is concentration too high? A->B C Is it an off-target effect? B->C No D Perform Dose-Response Assay (e.g., MTT) B->D Yes F Use Structurally Different CDK2 Inhibitor C->F G Perform Target Knockdown (siRNA/CRISPR) C->G E Determine IC50 and Cytotoxic Threshold D->E I On-Target Apoptosis E->I If phenotype correlates with target inhibition H Compare Phenotypes F->H G->H H->I If phenotypes are similar J Off-Target Cytotoxicity H->J If phenotypes differ

Caption: Logic diagram for troubleshooting high cytotoxicity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Concentration Too High The concentration of this compound may be in the cytotoxic range for your specific cell line. Perform a careful dose-response curve to determine the concentration that causes 50% inhibition of proliferation (IC50) and distinguish it from concentrations that cause widespread cell death. Use the lowest effective concentration that inhibits the target to minimize off-target effects.[10]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically ≤ 0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability.
Off-Target Effects At higher concentrations, this compound may inhibit other kinases essential for cell survival.[10] Due to high structural homology in the ATP-binding pocket, a common off-target for CDK2 inhibitors is CDK1.[11] Inhibition of CDK1 can lead to G2/M arrest and subsequent apoptosis.[10]
On-Target Induced Apoptosis In some cancer cell lines, particularly those dependent on CDK2 for survival, inhibition can lead to programmed cell death (apoptosis).[9] To confirm this, perform an Annexin V/Propidium Iodide apoptosis assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 60 nM.[1] It functions by competing with ATP for the binding site on the CDK2 enzyme.[12] This prevents the CDK2/Cyclin E and CDK2/Cyclin A complexes from phosphorylating their substrates, most notably the Retinoblastoma protein (Rb).[12][13] The lack of Rb phosphorylation prevents the release of the E2F transcription factor, leading to a cell cycle arrest at the G1/S checkpoint.[13]

G cluster_pathway CDK2 Signaling Pathway CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Transition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription E2F->G1_S_Transition drives CDK2_CyclinE CDK2-Cyclin E S_Phase_Genes->CDK2_CyclinE includes Cyclin E CDK2_CyclinE->Rb hyper-phosphorylates CDK2_IN_3 This compound CDK2_IN_3->CDK2_CyclinE inhibits

Caption: Simplified CDK2 signaling pathway and the point of inhibition by this compound.

Q2: What are the expected phenotypes after treating cells with this compound? A2: The primary expected phenotype is a G1 phase cell cycle arrest.[1] Other reported phenotypes include a significant reduction in DNA synthesis and protection of certain cells from chemotherapy-induced cytotoxic damage.[1]

Expected Cellular Phenotypes of this compound Treatment

Phenotype Assay Expected Outcome
Reduced Cell Proliferation MTT or CellTiter-Glo AssayDecrease in cell viability/metabolic activity.
G1 Cell Cycle Arrest Flow Cytometry (Propidium Iodide Staining)Accumulation of cells in the G1 phase and a decrease in the S phase population.
Inhibition of DNA Synthesis BrdU Incorporation AssayDecreased percentage of BrdU-positive cells.[1]
Target Engagement Western Blot for Phospho-Rb (e.g., Ser807/811)Decreased phosphorylation of Retinoblastoma protein (p-Rb) at CDK2-specific sites.[14]
Apoptosis Induction Flow Cytometry (Annexin V/PI Staining)Increased percentage of Annexin V-positive cells (in sensitive cell lines).

Q3: How should I prepare and store this compound? A3: For long-term storage, the solid compound should be kept at -20°C for up to 3 years.[15] Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[15] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly.

Q4: How can I confirm that the effect I'm seeing is due to on-target CDK2 inhibition? A4: To confirm on-target activity, you can perform several experiments:

  • Perform a rescue experiment: Overexpressing a drug-resistant mutant of CDK2 should reverse the phenotype caused by the inhibitor.[11]

  • Target knockdown: Using siRNA or CRISPR to deplete CDK2 should mimic the phenotype observed with this compound.[11]

  • Western Blot: Confirm a decrease in the phosphorylation of known CDK2 substrates, such as Rb at Serine 807/811.[14]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.[5][16][17][18][19]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. A recommended concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Remove the medium and add 100 µL of the drug dilutions to the respective wells.

  • Incubate for the desired duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing cell cycle distribution using flow cytometry.[20][21][22][23]

Materials:

  • 6-well plates

  • This compound stock solution

  • Ice-cold 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the pellet while vortexing gently.

  • Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.

  • Use the appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.[24][25][26][27]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

  • Harvest both adherent and floating cells.

  • Wash cells once with cold PBS and then resuspend in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: Western Blot for Phosphorylated Rb (p-Rb)

This protocol examines the effect of this compound on the phosphorylation of Rb.[4][12][14][28][29]

Materials:

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Treat cells with this compound for the optimal duration determined from time-course experiments (e.g., 6-24 hours).

  • Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-Rb and anti-total Rb, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the p-Rb signal to total Rb and a loading control (e.g., GAPDH).

References

Technical Support Center: Troubleshooting CDK2-IN-3 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective CDK2 inhibitor, CDK2-IN-3, ensuring its proper dissolution is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the insolubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, and concentrations up to 100 mg/mL can be achieved, though this may require ultrasonication to fully dissolve.[1] For optimal results, it is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of the compound.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?

A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution.

Here are several strategies to prevent precipitation:

  • Lower the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Maintain a Low Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to minimize solvent-induced toxicity. However, you may need to empirically determine the lowest final DMSO concentration that maintains the solubility of this compound at your desired working concentration.

  • Pre-warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound DMSO stock can sometimes improve solubility.

  • Use of Surfactants or Co-solvents (for in vivo or biochemical assays): For specific applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, or a co-solvent like polyethylene (B3416737) glycol (PEG), may help to maintain the solubility of the compound in an aqueous formulation.

Q3: Can I sonicate or gently warm the solution to aid dissolution?

A3: Yes, gentle warming (e.g., to 37°C) and/or brief sonication can be used to help dissolve this compound in DMSO, especially when preparing high-concentration stock solutions.[1] However, avoid excessive heat, as it may lead to degradation of the compound.

Q4: How should I store my this compound solutions?

A4: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years.[1] Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Quantitative Data: Solubility of this compound

The following table summarizes the available solubility data for this compound. Please note that solubility in aqueous buffers is generally low and can be influenced by factors such as pH and the presence of other solutes.

SolventConcentrationNotes
DMSO100 mg/mL (253.02 mM)May require ultrasonication. Use of anhydrous DMSO is recommended.[1]
Aqueous Buffers (e.g., PBS)Poorly solublePrecipitation is likely to occur at micromolar concentrations without the presence of a co-solvent like DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 395.23 g/mol ), add approximately 253 µL of DMSO.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (Serial Dilution): To minimize precipitation, it is recommended to perform serial dilutions. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:

    • Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock solution to 18 µL of pre-warmed medium/buffer. This results in a 1 mM solution in 10% DMSO.

    • Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium/buffer. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Vortex Gently: Immediately after each dilution step, gently vortex the solution to ensure it is well mixed.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential precipitation over time.

Visualizing Key Processes

To further aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.

G start This compound Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw serial_dilution Perform Serial Dilution in Pre-warmed Aqueous Buffer thaw->serial_dilution use_immediately Use Immediately in Experiment serial_dilution->use_immediately

Experimental workflow for this compound solution preparation.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 activates pRb_E2F pRb-E2F Complex Cyclin_D_CDK4_6->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F releases Cyclin_E Cyclin E Transcription E2F->Cyclin_E Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 activates G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition promotes CDK2_IN_3 This compound CDK2_IN_3->Cyclin_E_CDK2 inhibits

Simplified CDK2 signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Optimizing CDK2-IN-3 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of CDK2-IN-3 for in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this potent and selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 60 nM.[1][2] Its primary mechanism of action is the competitive binding to the ATP-binding pocket of the CDK2 enzyme. This prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[3][4] Hypophosphorylation of pRb prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for the G1/S phase transition and DNA synthesis.[3][4] Consequently, inhibition of CDK2 by this compound leads to cell cycle arrest at the G1/S checkpoint and can ultimately induce apoptosis.[4]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. A good starting point for a dose-response experiment is to test a broad concentration range, for instance, from 10 nM to 10 µM.[5] Based on existing data, effective concentrations have been reported to be 7.5 µM for blocking G1/S transition in human diploid fibroblasts (HDFs) and 12 µM for protecting CCL64 mink lung epithelial cells from cytotoxic damage.[2]

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound, for example, 10 mM, in a suitable solvent like DMSO.[5][6][7] To prepare the stock solution, ensure the powdered compound is at the bottom of the vial by brief centrifugation. Add the appropriate volume of sterile, anhydrous DMSO and vortex thoroughly until the compound is completely dissolved.[7] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2][8] Store the stock solution at -20°C or -80°C for long-term stability.[5] When preparing working solutions for cell culture, dilute the stock solution in a sterile cell culture medium. To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in the culture medium is low, typically ≤ 0.5%.[5]

Q4: I am not observing the expected G1/S arrest. What could be the issue?

Several factors could contribute to a lack of the expected phenotype. Consider the following:

  • Cell Line Dependency: The reliance on CDK2 for cell cycle progression can be cell-type specific. Some cell lines may have redundant compensatory mechanisms or be less dependent on CDK2.[9]

  • Inhibitor Concentration and Treatment Duration: The effective concentration and treatment time can vary significantly between cell lines. It is highly recommended to perform a thorough dose-response and time-course experiment to determine the optimal conditions for your specific model.[9]

  • Compound Stability and Solubility: Ensure proper storage and handling of this compound. Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock to avoid issues with compound degradation or incomplete dissolution.[8][9]

Q5: Should I expect to see a decrease in total CDK2 protein levels after treatment with this compound?

No, this is not the expected outcome. This compound is a kinase inhibitor, not a protein degrader. Its function is to block the catalytic activity of the CDK2 protein, not to cause its degradation. Therefore, you should not expect to see a change in the total levels of CDK2 protein in a western blot analysis. To confirm the efficacy of the inhibitor, you should assess the phosphorylation status of its downstream substrates, such as Rb, or analyze the effects on the cell cycle.[8]

Data Presentation

Summary of this compound In Vitro Activity
ParameterValueCell Line/SystemReference
IC50 60 nMBiochemical Assay[1][2]
Effective Concentration 7.5 µMHuman Diploid Fibroblasts (HDFs)[2]
Observed Effect Blocked G1/S transition, reduced DNA synthesisHuman Diploid Fibroblasts (HDFs)[2]
Effective Concentration 12 µMCCL64 Mink Lung Epithelial Cells[2]
Observed Effect Protection from chemotherapy-induced cytotoxic damageCCL64 Mink Lung Epithelial Cells[2]
Comparative IC50 Values of CDK Inhibitors
CompoundCDK2/Cyclin E IC50 (µM)CDK1/Cyclin B IC50 (µM)CDK4/Cyclin D1 IC50 (µM)Reference
CDK2 Inhibitor III (CVT-313) 0.54.2215[10]
Roscovitine ~15 (Growth Inhibition)--[11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell proliferation and to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[9]

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A common concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.[7]

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[9]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.[7][12]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.[5]

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.[7]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).[3][5][13]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[5]

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[3][13]

  • Analyze the cell cycle distribution using a flow cytometer.[3][13]

Protocol 3: Western Blot Analysis of pRb Phosphorylation

This protocol is to examine the effect of this compound on the phosphorylation of its downstream target, Rb.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-Rb and total Rb)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).[7]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[9]

  • Determine the protein concentration of the lysates using a BCA assay.[9]

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[9]

  • Transfer the separated proteins to a PVDF membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. A decrease in the phospho-Rb/total Rb ratio indicates on-target CDK2 inhibition.[3]

Mandatory Visualizations

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_hypo p-pRb (hypo) E2F E2F (Active) pRb_hypo->E2F Releases pRb_hyper p-pRb (hyper) CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene Activates G1S_Transition G1/S Phase Transition E2F->G1S_Transition Promotes CyclinE_CDK2 Cyclin E-CDK2 CyclinE_Gene->CyclinE_CDK2 Forms complex CyclinE_CDK2->pRb_hypo Hyper-phosphorylates pRb_hyper->E2F Further releases CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed cells of interest) Treatment 2. Treatment (Add this compound at various concentrations and times) Cell_Culture->Treatment Assays 3. Downstream Assays Treatment->Assays Viability Cell Viability (MTT, etc.) Assays->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Western_Blot Target Modulation (Western Blot for pRb) Assays->Western_Blot Data_Analysis 4. Data Analysis (Determine GI50, cell cycle distribution, protein levels) Viability->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: A general experimental workflow for evaluating the in vitro effects of this compound.

References

CDK2-IN-3 dose-response curve analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CDK2-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of CDK2.[1] It functions by binding to the ATP-binding site of the CDK2 enzyme, preventing it from phosphorylating its substrates.[2] This inhibition of CDK2 activity leads to cell cycle arrest, primarily at the G1/S transition, thereby halting cell proliferation.[2]

Q2: What is the IC50 of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound is 60 nM.[1] This value represents the concentration of the inhibitor required to reduce the activity of the CDK2 enzyme by 50% in biochemical assays.

Q3: In what types of assays can this compound be used?

A3: this compound is suitable for a variety of in vitro and cell-based assays. These include:

  • In Vitro Kinase Assays: To directly measure the inhibitory effect on purified CDK2/cyclin complexes.

  • Cell Proliferation Assays: To determine the effect of the inhibitor on the growth of cancer cell lines.[3]

  • Cell Cycle Analysis: To investigate the inhibitor's impact on cell cycle progression, typically showing an arrest in the G1 phase.[4]

  • Western Blotting: To analyze the phosphorylation status of CDK2 substrates, such as the Retinoblastoma protein (Rb).[4]

Q4: What is the role of CDK2 in the cell cycle?

A4: CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition and during S phase progression.[5][6] In complex with Cyclin E, CDK2 phosphorylates substrates like the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[7][8] Subsequently, CDK2 associates with Cyclin A to facilitate progression through the S phase.[5][9]

Dose-Response Data

The following table summarizes the inhibitory activity of this compound.

ParameterValueDescription
IC50 60 nMThe concentration of this compound that inhibits 50% of CDK2 activity in a biochemical assay.[1]

Experimental Protocols

In Vitro CDK2 Kinase Assay Protocol

This protocol outlines a method to determine the dose-response curve and IC50 value of this compound against recombinant CDK2/Cyclin E.

Materials:

  • Recombinant human CDK2/Cyclin E

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Histone H1 (as a substrate)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Add the diluted this compound or a vehicle control (DMSO) to the wells of the 96-well plate.

  • Add the CDK2/Cyclin E enzyme to all wells except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding a mixture of the Histone H1 substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Cell Proliferation Assay Protocol (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Sterile, clear-bottom 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A common concentration range to test is from 1 nM to 10 µM.[4]

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Normalize the data to the vehicle control (set to 100% viability) and plot the percentage of cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE transcribes CyclinA Cyclin A E2F->CyclinA transcribes CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinA CDK2-Cyclin A CyclinA->CDK2_CyclinA CDK2_CyclinE->Rb hyper-phosphorylates G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression promotes CDK2_IN_3 This compound CDK2_IN_3->CDK2_CyclinE inhibits CDK2_IN_3->CDK2_CyclinA inhibits

Simplified CDK2 signaling pathway at the G1/S transition.

Dose_Response_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Assay_Setup Set up Kinase or Cell-Based Assay Prepare_Inhibitor->Assay_Setup Incubation Incubate with Inhibitor Assay_Setup->Incubation Measurement Measure Signal (Luminescence/Absorbance) Incubation->Measurement Data_Analysis Data Analysis: Normalize and Plot Measurement->Data_Analysis IC50_Determination Determine IC50/GI50 Data_Analysis->IC50_Determination

Experimental workflow for dose-response curve generation.

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal in kinase assay Compound interference with detection reagents.Run a "no enzyme" control with the inhibitor to see if it directly affects the assay signal.[10]
High ATP concentration.Use an ATP concentration at or near the Km for CDK2 to avoid masking the effect of an ATP-competitive inhibitor.
Inhibitor shows low potency in cell-based assays Poor cell permeability.Ensure the final DMSO concentration is appropriate (typically <0.5%) and that the compound is fully solubilized in the media.
Compound degradation.Prepare fresh dilutions of this compound for each experiment.
High variability between replicate wells Inconsistent cell seeding.Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Unexpected cell toxicity at low concentrations Off-target effects.Test the inhibitor on a cell line known to be insensitive to CDK2 inhibition.
Solvent toxicity.Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the cell line.
No inhibition observed in kinase assay Inactive enzyme or inhibitor.Verify the activity of the recombinant kinase with a known inhibitor. Confirm the integrity of this compound.
Incorrect assay conditions.Optimize incubation time, temperature, and buffer components for the kinase assay.

References

Technical Support Center: Cell Line-Specific Resistance to CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line-specific resistance to CDK2-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It functions by binding to the ATP-binding site of the CDK2 enzyme, preventing the phosphorylation of key substrates required for cell cycle progression, particularly at the G1/S transition.[2][3][4] The primary regulatory partners for CDK2 are Cyclin E and Cyclin A.[2][4] By inhibiting CDK2 activity, this compound can induce cell cycle arrest and, in some cases, apoptosis in cancer cells with overactive CDK2.[3]

Q2: What are the known mechanisms of acquired resistance to CDK2 inhibitors like this compound?

Cancer cells can develop resistance to CDK2 inhibitors through several mechanisms:

  • Upregulation of CDK2 and Cyclin E: Increased expression of CDK2 and its binding partner, Cyclin E (encoded by the CCNE1 and CCNE2 genes), is a common resistance mechanism.[5][6] This is particularly prevalent in cancers with pre-existing amplification of the CCNE1 gene.[2][5]

  • Selection of Polyploid Cells: In heterogeneous tumor populations, pre-existing polyploid cells may be inherently less sensitive to CDK2 inhibition and can be selected for during treatment.[6][7]

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the G1/S checkpoint, such as the CDK4/6-Cyclin D pathway or the PI3K/AKT pathway.[2][8][9]

  • Loss of CDK Inhibitors: Loss or downregulation of endogenous CDK inhibitors like p21 and p27 can contribute to resistance by increasing overall CDK activity.[8]

Q3: How can I determine if my cell line is intrinsically resistant or has acquired resistance to this compound?

To determine the nature of the resistance, you can perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Intrinsic Resistance: If your cell line shows a high IC50 value for this compound from the initial experiments compared to known sensitive cell lines, it likely possesses intrinsic resistance. This can be due to the genetic background of the cells, such as a pre-existing CCNE1 amplification.[2]

  • Acquired Resistance: If you observe a gradual increase in the IC50 value over time with continuous exposure to this compound, this indicates acquired resistance.[2]

Q4: Are there strategies to overcome resistance to this compound?

Yes, several strategies are being explored to overcome resistance to CDK2 inhibitors:

  • Combination Therapy: Combining CDK2 inhibitors with inhibitors of bypass pathways, such as CDK4/6 inhibitors, PARP inhibitors, or PI3K inhibitors, has shown promise in preclinical studies.[9][10]

  • Targeting Downstream Effectors: Investigating and targeting downstream effectors of the CDK2 pathway that are still active in resistant cells could be a viable approach.

  • Novel Therapeutic Agents: The development of next-generation CDK2 inhibitors or agents with different mechanisms of action may be effective against resistant cell lines.[10]

Troubleshooting Guides

Issue 1: Decreased sensitivity (increasing IC50) to this compound in my cell line over time.

  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response cell viability assay to quantify the shift in the IC50 value compared to the parental cell line.[5]

    • Analyze Protein Expression: Use Western blotting to compare the expression levels of CDK2, Cyclin E1, and phosphorylated Rb (p-Rb) in your parental and resistant cell lines.[11] An increase in CDK2 and/or Cyclin E1 expression in the resistant line is a common mechanism.[5][6]

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of parental and resistant cells treated with this compound. Resistant cells may show a reduced G1 arrest compared to sensitive cells.[12]

    • Sequence CDK2 Gene: Although less common, mutations in the CDK2 gene could potentially mediate resistance. Sequence the CDK2 gene in resistant clones to identify any potential mutations.[6]

Issue 2: My cell line shows high intrinsic resistance to this compound from the start.

  • Possible Cause: The cell line may not be dependent on the CDK2 pathway for proliferation or may have pre-existing resistance mechanisms.

  • Troubleshooting Steps:

    • Characterize the Cell Line: Analyze the genomic and proteomic profile of your cell line. Check for amplification of the CCNE1 gene, which is often associated with sensitivity to CDK2 inhibitors.[2][7]

    • Assess CDK4/6 Dependence: Investigate the role of the CDK4/6 pathway in your cell line's proliferation. These cells might be more sensitive to CDK4/6 inhibitors.[8]

    • Evaluate Bypass Pathways: Use Western blotting to check for the activation of known bypass pathways, such as high basal levels of phosphorylated AKT (p-AKT).[2][9]

Quantitative Data Summary

Table 1: IC50 Values of CDK2 Inhibitors in Sensitive vs. Resistant Ovarian Cancer Cell Lines

Cell LineGenetic BackgroundCDK2 InhibitorIC50 (Parental)IC50 (Resistant)Fold ChangeReference
OVCAR-3CCNE1 AmplifiedPHA-533533~1 µM>10 µM>10[7]
OVCAR-3CCNE1 AmplifiedDinaciclib~10 nM~100 nM~10[7]

Key Experimental Protocols

1. Generation of Resistant Cell Lines

This protocol describes how to generate cell lines with acquired resistance to a CDK2 inhibitor through continuous dose escalation.

  • Initial Seeding: Plate cancer cells at a low density in the appropriate culture medium.

  • Initial Treatment: Treat the cells with the CDK2 inhibitor at a concentration equivalent to their IC20 (the concentration that inhibits 20% of cell growth).[5]

  • Gradual Dose Escalation: Once the cells resume normal proliferation, passage them and incrementally increase the concentration of the CDK2 inhibitor.[5]

  • Verification of Resistance: Periodically perform cell viability assays to confirm the shift in the IC50 value compared to the parental cell line.[5]

2. Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of a CDK2 inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[11]

  • Drug Treatment: Prepare serial dilutions of the CDK2 inhibitor. Add the different concentrations to the wells, including a vehicle-only control. The final volume in each well should be 200 µL.[11]

  • Incubation: Incubate the plates for 72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration to determine the IC50 value.

3. Western Blotting for Protein Expression

This protocol is for assessing the protein levels of key players in CDK2 inhibitor resistance.

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-CDK2, anti-Cyclin E1, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin) overnight at 4°C.[11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[11]

Visualizations

G cluster_0 G1 Phase cluster_1 S Phase cluster_2 Inhibitor Action CDK46 CDK4/6 pRb pRb CDK46->pRb CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F pRb->E2F Inhibits DNA_Synth DNA Synthesis E2F->DNA_Synth Promotes CDK2 CDK2 CDK2->pRb CyclinE Cyclin E CyclinE->CDK2 Activates CDK2_IN_3 This compound CDK2_IN_3->CDK2

Caption: The this compound signaling pathway in cell cycle regulation.

G cluster_0 Parental Cell Line cluster_1 Resistance Development cluster_2 Resistant Cell Line Parental Sensitive Parental Cell Line IC50_Low Low IC50 Parental->IC50_Low Dose_Escalation Continuous Exposure to Increasing Doses of This compound Parental->Dose_Escalation Resistant Resistant Cell Line Dose_Escalation->Resistant IC50_High High IC50 Resistant->IC50_High

Caption: Experimental workflow for generating resistant cell lines.

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Troubleshooting Steps Problem Decreased Sensitivity to this compound Cause1 Upregulation of CDK2/Cyclin E Problem->Cause1 Cause2 Selection of Polyploid Cells Problem->Cause2 Cause3 Bypass Pathway Activation Problem->Cause3 Step1 Western Blot for Protein Expression Cause1->Step1 Step2 Cell Cycle Analysis (FACS) Cause2->Step2 Step3 Genomic Analysis (e.g., for CCNE1 amp) Cause2->Step3 Step4 Pathway Inhibitor Combination Studies Cause3->Step4

Caption: Logical relationship for troubleshooting this compound resistance.

References

Technical Support Center: Overcoming Compensatory Signaling with CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDK2-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound effectively in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome challenges related to compensatory signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with Cyclin E or Cyclin A, regulates the G1-to-S phase transition of the cell cycle.[2][3][4] By binding to the ATP pocket of CDK2, this compound blocks its kinase activity, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[2][5] This leads to a halt in cell cycle progression at the G1/S checkpoint and can induce apoptosis in cancer cells.[2]

Q2: Why is inhibiting CDK2 a strategy to overcome resistance to CDK4/6 inhibitors?

A2: Resistance to CDK4/6 inhibitors is a significant clinical challenge. A primary mechanism of this resistance is the activation of compensatory signaling pathways that bypass the G1/S checkpoint.[6][7] When CDK4/6 is inhibited, cancer cells can upregulate CDK2 activity, often through the amplification of Cyclin E (CCNE1).[6][7] This activated CDK2-Cyclin E complex can then phosphorylate Rb, releasing E2F transcription factors and driving cell cycle progression despite the presence of a CDK4/6 inhibitor.[6] Therefore, concurrently inhibiting CDK2 with a selective agent like this compound can block this escape route, restore sensitivity, and achieve a more durable cell cycle arrest.[6][7]

Q3: I treated my cells with this compound but see no change in total CDK2 protein levels on my Western blot. Is the compound not working?

A3: This is an expected result. This compound is a kinase inhibitor, not a protein degrader (like a PROTAC). Its function is to block the catalytic activity of the CDK2 enzyme, not to cause its degradation.[8] To confirm the compound's efficacy, you should assess its effect on downstream markers of CDK2 activity, such as the phosphorylation status of Rb, or functional outcomes like cell cycle arrest.[8]

Q4: What are the known mechanisms of acquired resistance to CDK2 inhibitors?

A4: While CDK2 inhibition is a promising strategy, cancer cells can develop resistance through several mechanisms. Studies have identified two primary modes of resistance:

  • Upregulation of the CDK2 target protein : Cells may increase the expression of CDK2 itself to overcome the inhibitory effect of the compound.[9][10]

  • Selection of polyploid cells : Resistance can emerge through the selection of a pre-existing population of polyploid (having more than two sets of chromosomes) cancer cells that are less dependent on CDK2 for survival and proliferation.[9][10][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: I am not observing the expected G1/S cell cycle arrest after treatment.

  • Possible Cause 1: Cell Line Dependency. The reliance on CDK2 for proliferation is highly cell-type specific. Cells with amplification of CCNE1 (the gene encoding Cyclin E) are often highly sensitive.[9][11] Other cell lines may have redundant pathways or be less dependent on CDK2.

    • Recommendation: Test this compound on a panel of cell lines, including a known sensitive line (e.g., OVCAR-3, which has CCNE1 amplification) as a positive control.[9][11]

  • Possible Cause 2: Suboptimal Inhibitor Concentration or Duration. The effective concentration and treatment time can vary significantly between cell lines.

    • Recommendation: Perform a dose-response and time-course experiment. Test a broad range of this compound concentrations (e.g., 10 nM to 10 µM) over several time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your model system.[12]

  • Possible Cause 3: Compound Stability and Solubility. Like many small molecules, this compound may have limited stability in aqueous solutions and can degrade with repeated freeze-thaw cycles.

    • Recommendation: Store the stock solution in aliquots at -80°C.[1] Prepare fresh dilutions in culture medium for each experiment. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before further dilution.[8]

Issue 2: My flow cytometry results show a significant population of cells arresting in the G2/M phase, not G1/S.

  • Possible Cause: Off-Target Effects. While this compound is selective, at higher concentrations, it may exhibit off-target activity against other kinases. The most common off-target for CDK2 inhibitors is the highly homologous CDK1, a key regulator of G2/M progression.[13] Inhibition of CDK1 can lead to a G2/M arrest.

    • Recommendation: Lower the concentration of this compound to a range where it is more selective for CDK2 over CDK1. Refer to the selectivity data (Table 2) to guide your concentration choice. Confirm target engagement by checking for reduced Phospho-Rb (a CDK2 substrate) without a corresponding increase in Phospho-Histone H3 (a mitotic marker).[13]

Issue 3: How can I definitively confirm that this compound is inhibiting CDK2 in my cells?

  • Primary Method: Assess Phosphorylation of Downstream Substrates. The most direct way to measure CDK2 inhibition in cells is to analyze the phosphorylation status of its key substrates.

    • Recommendation: Perform a Western blot to detect the phosphorylation of Retinoblastoma protein (pRb) at CDK2-specific sites (e.g., Ser807/811).[11] Effective inhibition of CDK2 should lead to a significant decrease in pRb phosphorylation. This is the gold-standard cellular readout for CDK2 activity.

Quantitative Data

The following tables summarize key quantitative data for this compound and representative CDK2 inhibitors.

Table 1: Biochemical Potency of this compound

Target IC₅₀ (nM)
CDK2 60

Data from MedchemExpress.[1]

Table 2: Selectivity Profile of a Representative Selective CDK2 Inhibitor

Kinase Target IC₅₀ (nM) Fold Selectivity vs. CDK2/Cyclin E
CDK2/Cyclin E 5 1
CDK2/Cyclin A 8 1.6
CDK1/Cyclin B 50 10
CDK5/p25 600 120
CDK4/Cyclin D1 800 160
CDK9/Cyclin T1 1,100 220

This data is for a representative selective CDK2 inhibitor and illustrates typical selectivity patterns.[13][14]

Visualizations

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE transcribes CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates G1S_Transition G1/S Phase Transition CyclinE_CDK2->G1S_Transition promotes p21_p27 p21/p27 p21_p27->CyclinE_CDK2 inhibits CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits

Caption: Canonical CDK2 signaling pathway at the G1/S transition.

Compensatory_Pathway CDK46_Inhibitor CDK4/6 Inhibitor CDK46 CDK4/6 CDK46_Inhibitor->CDK46 inhibits Compensatory Compensatory Upregulation (e.g., CCNE1 Amplification) CDK46_Inhibitor->Compensatory induces Rb Rb Phosphorylation CDK46->Rb leads to G1_Arrest G1 Arrest Rb->G1_Arrest Resistance Resistance & Cell Proliferation Rb->Resistance CDK2 CDK2 Compensatory->CDK2 activates CDK2->Rb bypasses block, leads to CDK2_IN_3 This compound CDK2_IN_3->CDK2 inhibits

Caption: Compensatory CDK2 activation upon CDK4/6 inhibition.

Troubleshooting_Workflow Start Start: No G1/S Arrest Observed with this compound Check_Controls 1. Check Controls: Is positive control cell line (e.g., OVCAR-3) arrested? Start->Check_Controls Controls_OK Yes Check_Controls->Controls_OK Compound/protocol likely OK Controls_Fail No Check_Controls->Controls_Fail Issue with compound/protocol Check_Dose 2. Check Dose & Time: Have you performed a dose-response and time-course experiment? Controls_OK->Check_Dose Investigate_Compound Investigate Compound: - Prepare fresh stock - Verify solubility - Re-run experiment Controls_Fail->Investigate_Compound Dose_OK Yes Check_Dose->Dose_OK Dose_Fail No Check_Dose->Dose_Fail Check_Target 3. Confirm Target Engagement: Is Phospho-Rb (Ser807/811) decreased on Western Blot? Dose_OK->Check_Target Conclusion_Resistant Conclusion: Cell line is likely resistant to CDK2 inhibition. Dose_OK->Conclusion_Resistant If pRb is not decreased even at high doses Optimize_Dose Optimize Experiment: - Run dose-response (10nM-10µM) - Run time-course (24-72h) Dose_Fail->Optimize_Dose Target_OK Yes Check_Target->Target_OK Target_Fail No Check_Target->Target_Fail Compound not engaging target at effective concentration Conclusion_Success Conclusion: Phenotype observed. Proceed with optimized conditions. Target_OK->Conclusion_Success Target_Fail->Optimize_Dose

Caption: Experimental workflow for troubleshooting lack of efficacy.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for 24-48 hours.

    • Harvest cells by trypsinization, transfer to 15 mL conical tubes, and collect by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Add an additional 4 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

    • Resuspend the cell pellet in 0.5 mL of PI staining solution and incubate for 30 minutes at room temperature, protected from light.

    • Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 2: Western Blot for Phospho-Retinoblastoma (pRb)

This protocol is used to confirm target engagement by assessing the phosphorylation status of a key CDK2 substrate.

  • Materials:

    • Cancer cell line of interest

    • This compound stock solution (10 mM in DMSO)

    • RIPA buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-Phospho-Rb (Ser807/811), anti-Total Rb, anti-GAPDH or β-actin

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Plate cells and treat with a dose-range of this compound and a vehicle control for 6-24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Phospho-Rb) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 8.

    • Detect the signal using an ECL substrate and an imaging system.

    • If desired, strip the membrane and re-probe for Total Rb and a loading control like GAPDH.

    • Quantify band intensities to determine the change in pRb levels relative to Total Rb and the loading control.

References

why is CDK2-IN-3 not inhibiting cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDK2-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 60 nM.[1] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates.[2] The primary role of the CDK2/Cyclin E and CDK2/Cyclin A complexes is to regulate the transition from the G1 to the S phase of the cell cycle and to facilitate DNA replication.[2][3] By inhibiting CDK2, this compound is expected to block the G1/S transition, inhibit DNA synthesis, and consequently, halt cell proliferation.[1][4]

Q2: What are the expected effects of this compound in a sensitive cell line?

In cancer cell lines that are dependent on CDK2 for proliferation, treatment with this compound should lead to:

  • Cell Cycle Arrest: A significant block in the G1/S transition, observable through flow cytometry as an accumulation of cells in the G1 phase.[1][4][5]

  • Inhibition of DNA Synthesis: A marked reduction in the incorporation of nucleotides, which can be measured using assays like BrdU incorporation.[1]

  • Reduced Cell Proliferation: A decrease in the overall number of viable cells over time, quantifiable by assays such as MTT or CellTiter-Glo.[6]

  • Decreased Phosphorylation of Downstream Targets: Reduced phosphorylation of CDK2 substrates, most notably the Retinoblastoma protein (pRb).[5]

Troubleshooting Guide: Why is this compound Not Inhibiting Cell Proliferation?

Here we address potential reasons and provide systematic steps to investigate why you might not be observing the expected anti-proliferative effects of this compound in your experiments.

Issue 1: Problems with the Compound or Experimental Setup

Q: My IC50 values for this compound are inconsistent, or I'm not seeing any effect. Could my experimental setup be the issue?

A: Yes, several factors related to the compound and experimental procedure can lead to a lack of efficacy.

Possible Causes and Solutions:

Potential Issue Troubleshooting Steps
Poor Solubility/Stability Ensure this compound is fully dissolved. It is reported to be soluble in DMSO.[7] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Incorrect Concentration Perform a dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line.[5][8]
Assay Conditions Standardize incubation times and temperatures. Ensure that the final concentration of the solvent (e.g., DMSO) does not adversely affect cell viability.[9]
Cell Health and Passage Number Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase at the start of the experiment.[9]
Issue 2: Cell Line-Specific Characteristics

Q: I've confirmed my experimental setup is correct, but this compound is still not working in my chosen cell line. Why could this be?

A: The efficacy of CDK2 inhibitors can be highly dependent on the specific characteristics of the cell line being used.

Possible Causes and Solutions:

Potential Issue Troubleshooting Steps
Low CDK2 Dependence Not all cell lines are equally dependent on CDK2 for proliferation. Some cell lines may rely on redundant pathways, such as those mediated by CDK4/6 or CDK1.[10][11] It has been shown that CDK2 can be dispensable for proliferation in some cancer cells.[11]
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[9] This can lead to a significant discrepancy between biochemical assay potency and cell-based assay effectiveness.
Drug Efflux Pumps Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters, which can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9]
High Intracellular ATP The concentration of ATP within a cell (millimolar range) is much higher than that used in biochemical assays (micromolar range).[9] For an ATP-competitive inhibitor like this compound, this high intracellular ATP concentration can outcompete the inhibitor, leading to reduced potency.[9]
Issue 3: Mechanisms of Cellular Resistance

Q: Could my cells be resistant to this compound? What are the common resistance mechanisms?

A: Yes, both intrinsic and acquired resistance to CDK2 inhibitors are well-documented phenomena.

Possible Causes and Solutions:

Resistance Mechanism How to Investigate
Upregulation of Cyclin E (CCNE1) Amplification of the CCNE1 gene is a common mechanism of resistance to various cancer therapies, including CDK inhibitors.[6][12] Use qPCR or FISH to check for CCNE1 gene amplification and Western blotting to assess Cyclin E protein levels.
Activation of Bypass Pathways Cancer cells can develop resistance by activating alternative signaling pathways to bypass the need for CDK2. A common bypass mechanism involves the upregulation of the CDK4/6-Cyclin D pathway.[10][13] Assess the activity of the CDK4/6 pathway by checking for pRb levels and test the sensitivity of your cells to a CDK4/6 inhibitor.[6]
Loss of Retinoblastoma (Rb) Protein The tumor suppressor Rb is a key substrate of CDK2. Loss of Rb function can uncouple the cell cycle from CDK regulation, leading to resistance to CDK inhibitors.[10] Check for Rb protein expression using Western blotting.
Selection of Polyploid Cells It has been observed that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells within a tumor population.[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from a 10 mM stock in DMSO.[7]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

Western Blot for pRb (a CDK2 Substrate)

This protocol confirms the on-target activity of this compound by assessing the phosphorylation of Rb.

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound at the desired concentration for 24 hours.[5]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5][6]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[5]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Rb (e.g., pRb Ser807/811) overnight at 4°C.[8]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.[5]

  • Harvesting: Harvest the cells by trypsinization.[5]

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[5]

  • Staining: Wash the fixed cells with PBS and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate for 30 minutes in the dark.[7]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F (Active Repressor) CyclinD_CDK46->pRb_E2F P E2F E2F (Free) pRb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE Activates CDK2_CyclinE->pRb_E2F G1_S_Transition G1/S Transition (DNA Synthesis) CDK2_CyclinE->G1_S_Transition Promotes CDK2_IN_3 This compound CDK2_IN_3->CDK2_CyclinE Inhibits

Caption: Simplified CDK2 signaling pathway in G1/S cell cycle progression.

Troubleshooting Workflow for this compound Efficacy

Troubleshooting_Workflow Start Start: this compound shows no effect on cell proliferation Check_Setup 1. Verify Experimental Setup - Compound solubility & stability - Dose-response curve - Cell health & passage Start->Check_Setup Still_No_Effect Still no effect? Check_Setup->Still_No_Effect Check_On_Target 2. Confirm On-Target Engagement - Western blot for pRb - Cell cycle analysis (G1 arrest) Still_No_Effect->Check_On_Target Yes Re_evaluate Re-evaluate protocol and compound integrity Still_No_Effect->Re_evaluate No (Effect Observed) Target_Engaged Target engaged? Check_On_Target->Target_Engaged Target_Engaged->Check_Setup No Investigate_Resistance 3. Investigate Resistance - Check CCNE1 amplification - Assess CDK4/6 pathway activity - Verify Rb expression Target_Engaged->Investigate_Resistance Yes Conclusion Conclusion: Cell line is likely resistant or not dependent on CDK2 Investigate_Resistance->Conclusion

Caption: A logical workflow to troubleshoot lack of efficacy for this compound.

References

Technical Support Center: Enhancing the In Vivo Efficacy of CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CDK2-IN-3 in in vivo studies. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) to help you overcome common challenges and enhance the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an in vitro IC50 of 60 nM.[1][2] CDK2 is a key protein in cell cycle regulation, particularly at the G1/S transition.[3][4] By inhibiting CDK2, this compound blocks the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), which in turn prevents the release of the E2F transcription factor.[5] This ultimately leads to cell cycle arrest at the G1/S checkpoint, inhibiting DNA synthesis and cell proliferation.[1][3]

Q2: What is a recommended formulation for in vivo administration of this compound?

A2: A common formulation for administering hydrophobic small molecule inhibitors like this compound in vivo involves a mixture of solvents to ensure solubility and stability. A recommended starting formulation is a vehicle containing DMSO, PEG300, Tween-80, and saline.[1] It is crucial to first dissolve the compound in DMSO before adding the other components. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Q3: We are observing limited in vivo efficacy despite potent in vitro activity. What are the potential causes?

A3: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[6] Several factors could be contributing to this issue:

  • Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or fast clearance, preventing it from reaching and maintaining an effective concentration at the target site.[6][7]

  • Inadequate Formulation: Poor solubility can lead to the compound precipitating upon injection, which reduces the amount of drug absorbed.[6]

  • Suboptimal Dosing Regimen: The dose level or frequency of administration may not be sufficient to maintain a therapeutic concentration of the drug.

  • Tumor Model Characteristics: The chosen tumor model may have intrinsic or acquired resistance to CDK2 inhibition.

Q4: How can we monitor target engagement of this compound in our animal models?

A4: To confirm that this compound is reaching its target and exerting a biological effect, you can measure downstream biomarkers. A key substrate of CDK2 is the retinoblastoma protein (Rb).[5] Target engagement can be assessed by measuring the phosphorylation status of Rb (pRb) in tumor tissue samples via Western blot or immunohistochemistry (IHC). A decrease in the levels of pRb in the treated group compared to the vehicle control would indicate successful target engagement.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation of this compound during formulation or upon injection. Poor solubility of the compound in the chosen vehicle.1. Ensure the compound is fully dissolved in a small amount of DMSO before adding other co-solvents. 2. Gentle heating and sonication can aid in dissolution.[6] 3. Visually inspect the formulation for any precipitates before each administration. 4. Consider alternative formulations if precipitation persists.
High variability in tumor growth inhibition between animals in the same treatment group. Inconsistent formulation or administration. Biological variability in tumor growth.1. Standardize the formulation protocol to ensure consistency. 2. Ensure accurate and consistent administration of the compound to each animal. 3. Increase the number of animals per group to account for biological variability. 4. Ensure tumors are of a consistent size at the start of treatment and randomize animals into groups accordingly.[5]
No significant difference in downstream target phosphorylation (e.g., pRb) in tumor tissue between treated and vehicle groups. Insufficient drug exposure at the tumor site. Suboptimal timing for tissue collection.1. Perform a pharmacokinetic (PK) study to determine the concentration of this compound in plasma and tumor tissue over time. 2. Optimize the dosing regimen (dose and frequency) based on PK data. 3. Conduct a pharmacodynamic (PD) study to identify the optimal time point for observing maximal target inhibition after dosing.
Toxicity or adverse events (e.g., weight loss) are observed in the treated animals. The dose of this compound is too high. Potential off-target effects of the inhibitor.1. Conduct a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity. 2. Monitor animal health closely, including body weight, throughout the study.[5] 3. Consider performing in vitro kinase profiling to identify potential off-target interactions.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Properties of this compound

PropertyValue/DescriptionReference
Target Cyclin-Dependent Kinase 2 (CDK2)[1]
IC50 60 nM[1][2]
In Vitro Effects Blocks G1/S transition, reduces DNA synthesis[1]
In Vivo Model Neonatal rat model of chemotherapy-induced alopecia[1]
In Vivo Effect Significantly reduced the incidence of alopecia[1]

Table 2: Recommended In Vivo Formulation for this compound

ComponentPercentageNotes
DMSO 10%First, dissolve this compound in DMSO.
PEG300 40%Add as a co-solvent.
Tween-80 5%Add as a surfactant.
Saline 45%Add as the final vehicle component.
Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflows

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb pRb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription pRb->E2F releases CDK2 CDK2 CyclinE->CDK2 activates CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Rb hyper-phosphorylates CDK2_IN_3 This compound CDK2_IN_3->CDK2_CyclinE inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

In_Vivo_Efficacy_Workflow start Start: In Vivo Efficacy Study cell_culture 1. Cell Culture & Implantation start->cell_culture tumor_growth 2. Tumor Growth & Randomization cell_culture->tumor_growth treatment 3. Treatment with this compound or Vehicle tumor_growth->treatment monitoring 4. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 5. Study Endpoint monitoring->endpoint analysis 6. Tissue Collection & Biomarker Analysis endpoint->analysis data_analysis 7. Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo xenograft efficacy study of this compound.

Troubleshooting_Workflow start Problem: Limited In Vivo Efficacy check_formulation Check Formulation (Solubility, Stability) start->check_formulation check_pk Conduct PK Study (Plasma & Tumor Levels) check_formulation->check_pk Formulation OK check_pd Conduct PD Study (Target Engagement, pRb) check_pk->check_pd Sufficient Exposure check_dose Optimize Dosing Regimen (MTD) check_pd->check_dose Target Engagement OK check_model Evaluate Tumor Model (Sensitivity to CDK2i) check_dose->check_model Dose Optimized solution Improved Efficacy check_model->solution

References

dealing with CDK2-IN-3 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

<_content_type_Thought> The user wants a technical support center focused on the degradation of a small molecule inhibitor, CDK2-IN-3, in long-term experiments.

Here's a breakdown of the required components:

  • Content Type: Technical support center with troubleshooting guides and FAQs.

  • Format: Question-and-answer.

  • Audience: Researchers, scientists, and drug development professionals.

  • Core Topic: Dealing with this compound degradation.

  • Data Presentation: Quantitative data in tables.

  • Experimental Protocols: Detailed methodologies.

  • Mandatory Visualization: Graphviz diagrams for signaling pathways, workflows, and logical relationships.

  • Diagram Specifications: Max width 760px, specific color palette, high contrast rules for arrows, symbols, and node text.

Mental Sandbox Simulation:

  • Quantitative Data: Since I won't find specific half-life data for this compound, I will create a table with hypothetical or representative stability data under different conditions (temperature, pH, solvent). This is a common practice in technical guides to illustrate the concept. I must add a clear disclaimer that this data is illustrative and needs to be determined empirically for the user's specific compound and conditions.

  • Experimental Protocols: I can create detailed protocols for key experiments. The search results provide good starting points for:

    • Preparing stock and working solutions.

    • A long-term cell culture treatment protocol.

    • A protocol to empirically determine inhibitor stability using HPLC or LC-MS.

    • A protocol to assess inhibitor activity over time (e.g., Western blot for a downstream target).

  • Signaling Pathway: The searches provided plenty of information on the CDK2 signaling pathway, its role in the cell cycle (G1/S transition), and its interaction with cyclins (Cyclin E, Cyclin A) and substrates (Rb). I can create a simplified but accurate Graphviz diagram for this.

  • Workflows & Logic Diagrams: I can create a Graphviz diagram for a standard experimental workflow for long-term treatment and another for a troubleshooting flowchart. The troubleshooting diagram will logically guide the user from an observed problem (e.g., "Loss of Effect") to potential causes and solutions.

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    • graph [size="7.6,!", ratio=compress]; or similar to control width.

    • Using the exact hex codes: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

    • CRITICAL: For every node with text, I must explicitly set fontcolor to contrast with fillcolor. For example, if fillcolor="#4285F4" (blue), I must set fontcolor="#FFFFFF" (white). If fillcolor="#FBBC05" (yellow), I must set fontcolor="#202124" (black).

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Confidence Score: 5/5 - I am confident I can meet all the user's requirements. The structure is clear, and while specific data for "this compound" is missing, the provided search results offer excellent templates and general principles that are directly applicable and allow me to create a high-quality, useful document.

Strategizing complete. I will now proceed with generating the response following these steps. I will start with the main structure (Title, Intro, FAQs, Troubleshooting), then write the content, integrating the tables and protocols. Finally, I will create the Graphviz diagrams, ensuring they meet all the strict styling rules.# Technical Support Center: this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability and degradation of the small molecule inhibitor This compound in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation in my long-term experiment? A1: Signs of inhibitor degradation include a gradual or sudden loss of the expected biological effect, such as a failure to arrest cells at the G1/S phase of the cell cycle.[1] You might also observe a decrease in potency, requiring higher concentrations to achieve the same effect, or inconsistent results between experiments.[1] The appearance of unexpected cellular phenotypes or toxicity could also indicate the presence of active degradation byproducts.[1]

Q2: What primary factors can cause this compound to degrade in cell culture media? A2: Several factors can contribute to the degradation of a small molecule inhibitor in cell culture media. These include:

  • Temperature: Incubation at 37°C can accelerate the breakdown of thermally sensitive compounds.[2]

  • pH of the media: The chemical stability of an inhibitor can be pH-dependent.[1] Sulfonamide groups, for instance, can be susceptible to hydrolysis at non-neutral pH.[3]

  • Exposure to light: Many compounds are light-sensitive and can undergo photodegradation, especially upon exposure to UV light from biosafety cabinets.[3][4][5]

  • Reactive components: Components in serum or the media itself can bind to or react with the inhibitor, reducing its effective concentration.[1][6]

  • Cellular metabolism: Cells can actively metabolize the inhibitor, converting it into inactive forms.[1]

Q3: How often should I replace the media containing this compound in my long-term experiment? A3: The frequency of media replacement is critical and depends on the stability of this compound in your specific culture conditions. For multi-day experiments, media with a fresh inhibitor might need to be replaced every 24-72 hours.[1][7] It is strongly recommended to empirically determine the half-life of the inhibitor under your experimental conditions to establish an optimal media replacement schedule.[1]

Q4: How should I prepare and store my this compound stock solutions to maximize stability? A4: Proper preparation and storage are crucial.

  • Solvent Choice: Use a high-purity, sterile solvent in which the compound is highly soluble, such as DMSO.[4][8]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent like DMSO.[5][8]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.[3][4]

  • Storage: Store the aliquots at -80°C for long-term stability, which for many compounds can be up to a year or more.[1][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound in your long-term experiments.

Problem Possible Cause Recommended Solution
Diminishing Inhibitory Effect Over Time 1. Compound Degradation: this compound is degrading in the 37°C incubator conditions.[1][2] 2. Cellular Metabolism: Cells are metabolizing the inhibitor, reducing its effective concentration.[1] 3. High Cell Density: A high cell confluency can lead to rapid depletion of the inhibitor from the media.[1]1. Increase Replenishment Frequency: Change the media and add a fresh inhibitor every 24-48 hours.[9] 2. Determine Half-Life: Perform an HPLC or LC-MS stability assay to determine the actual half-life of this compound in your media and conditions (see Protocol 2). 3. Maintain Consistent Cell Density: Subculture cells to maintain a consistent, lower density throughout the experiment.[1]
Inconsistent Results Between Replicates 1. Stock Solution Inconsistency: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[5] 2. Precipitation: The inhibitor may be precipitating out of the aqueous cell culture media upon dilution from the organic stock.[2][4] 3. Pipetting Errors: Inaccurate pipetting can lead to variable final concentrations.1. Use Fresh Aliquots: Always use a fresh, single-use aliquot of the stock solution for each experiment.[2] 2. Check Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to prevent precipitation.[4] Visually inspect the media for any precipitate after adding the inhibitor. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy.[1]
No Inhibitory Effect Observed 1. Degraded Compound: The solid compound or stock solution has completely degraded. 2. Incorrect Concentration: Errors in calculation or weighing resulted in a much lower concentration than intended. 3. Low Cell Permeability: The inhibitor may not be efficiently entering the cells.[2]1. Verify Stock Integrity: Use an analytical method like HPLC or LC-MS to confirm the identity and purity of your stock solution.[5] 2. Use a Positive Control: Test the inhibitor on a sensitive cell line known to respond to CDK2 inhibition. 3. Consult Literature: Review literature for known permeability issues with similar compounds or try a different, structurally distinct CDK2 inhibitor to confirm the phenotype.[2]

Experimental Protocols

Protocol 1: Long-Term Cell Culture Treatment with this compound

This protocol outlines a general procedure for treating adherent cells with this compound for several days.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will prevent them from becoming over-confluent during the experiment. Allow cells to adhere and recover for 24 hours.[8]

  • Preparation of Working Solution: Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO). Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations. Also, prepare a vehicle control using the same final concentration of DMSO.[8]

  • Initial Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Media Replenishment: Every 48 hours (or based on your empirically determined stability), carefully remove the media and replace it with fresh media containing the freshly diluted inhibitor or vehicle.

  • Endpoint Analysis: At the end of the treatment period (e.g., 10 days), harvest the cells for downstream analysis, such as Western blotting for cell cycle markers (e.g., Phospho-Rb), cell viability assays (e.g., MTT), or cell cycle analysis by flow cytometry.

Protocol 2: Determining the Stability of this compound in Cell Culture Media by HPLC

This protocol allows you to empirically measure the half-life of this compound under your specific experimental conditions.

  • Sample Preparation: Prepare cell culture media containing this compound at the final working concentration. Dispense this mixture into sterile, light-protected tubes.[1]

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).[1]

  • Time Points: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot. Immediately stop potential degradation by mixing with an equal volume of cold acetonitrile (B52724) to precipitate proteins and store at -80°C until analysis.[1][3]

  • HPLC Analysis:

    • Thaw the samples and centrifuge to pellet the precipitated proteins.[1]

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto an appropriate HPLC column (e.g., C18).[1]

    • Use a suitable mobile phase gradient to separate the parent compound from any degradation products.

    • Detect the inhibitor using a UV detector at its maximum absorbance wavelength.[1]

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the remaining concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.[1]

    • Plot the concentration versus time and fit the data to a first-order decay model to calculate the inhibitor's half-life.

Data & Visualization

Illustrative Stability of a Small Molecule Inhibitor

The following table presents hypothetical stability data for a generic small molecule inhibitor to illustrate how stability can vary with conditions. Note: This data is for illustrative purposes only. You must determine the stability of this compound under your specific experimental conditions.

Condition Solvent/Medium Estimated Half-Life Notes
-80°C DMSO> 1 yearOptimal for long-term storage of stock solutions.[1]
4°C Cell Culture Media~96 hoursSuitable for short-term storage of working solutions.
37°C Cell Culture Media~36-48 hoursRepresents standard cell culture conditions. Degradation is expected.[1]
37°C (Light Exposed) Cell Culture Media~12-24 hoursIllustrates potential for photodegradation.

Diagrams

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S_Transition G1/S Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD induces synthesis CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (hypo) E2F E2F Rb->E2F releases pRb p-Rb (Inactive) CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates (hyper) S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes CDK2_IN_3 This compound CDK2_IN_3->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle transition.

Experimental_Workflow start Start prep_stock Prepare & Aliquot This compound Stock (-80°C) start->prep_stock seed_cells Seed Cells in Culture Plates start->seed_cells prep_working Prepare Working Solutions (from fresh stock aliquot) prep_stock->prep_working adhere Allow Cells to Adhere (24 hours) seed_cells->adhere adhere->prep_working treat Treat Cells with This compound & Vehicle prep_working->treat incubate Incubate (e.g., 48 hours) treat->incubate decision End of Experiment? incubate->decision replenish Replenish Media with Fresh Inhibitor decision->replenish No harvest Harvest Cells for Analysis (e.g., Western, Flow Cytometry) decision->harvest Yes replenish->incubate end End harvest->end

Caption: Workflow for a long-term cell culture experiment with this compound.

Troubleshooting_Flowchart problem Problem: Loss of Inhibitor Effect q_stock Is the stock solution old or freeze-thawed? problem->q_stock sol_stock Solution: Prepare fresh stock from powder & aliquot. q_stock->sol_stock Yes q_stability Have you determined stability at 37°C? q_stock->q_stability No end Problem Resolved sol_stock->end sol_stability Action: Perform HPLC/LC-MS stability assay. q_stability->sol_stability No q_replenish Are you replenishing media with fresh inhibitor? q_stability->q_replenish Yes sol_replenish Solution: Increase media replacement frequency (e.g., every 24-48h). q_replenish->sol_replenish No q_density Is cell density too high? q_replenish->q_density Yes sol_replenish->end sol_density Solution: Optimize seeding density to avoid over-confluence. q_density->sol_density Yes q_density->end No sol_density->end

Caption: Troubleshooting flowchart for diminishing this compound efficacy.

References

Technical Support Center: Troubleshooting Unexpected Results with CDK2-IN-3 in Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results when using the CDK2 inhibitor, CDK2-IN-3, in Western blot experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly at the G1/S transition.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its downstream substrates.[2] This inhibition leads to cell cycle arrest and can be monitored by assessing the phosphorylation status of key proteins like the Retinoblastoma protein (pRb).

Q2: I am not seeing the expected decrease in pRb phosphorylation after treating my cells with this compound. What could be the reason?

Several factors could contribute to this observation:

  • Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Insufficient Incubation Time: The time required for this compound to exert its effect may vary. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to identify the optimal treatment duration.[3]

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to CDK2 inhibitors.

  • Inactive Compound: Ensure that this compound has been stored correctly and handled properly to maintain its activity. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]

Q3: My Western blot shows unexpected bands or changes in protein levels that are not directly related to the CDK2 pathway. Why is this happening?

This could be due to off-target effects of this compound. While it is a selective CDK2 inhibitor, at higher concentrations it may inhibit other kinases.

  • Kinase Selectivity: The selectivity profile of a kinase inhibitor is crucial. Due to the high homology in the ATP-binding sites of kinases, some inhibitors may bind to other kinases, leading to off-target effects.[5] Common off-targets for CDK2 inhibitors can include other CDKs like CDK1, CDK3, and CDK5, as well as other kinases like CSF1R.[6][7]

  • Confirming On-Target vs. Off-Target Effects: To distinguish between on-target and off-target effects, consider the following strategies:

    • Use a structurally different CDK2 inhibitor: If a different CDK2 inhibitor produces the same phenotype, it is more likely an on-target effect.

    • Genetic knockdown/knockout: Using siRNA or CRISPR to deplete CDK2 should mimic the effect of the inhibitor if it is on-target.[7]

    • Rescue experiments: Expressing a CDK2 mutant that is resistant to the inhibitor should reverse the observed phenotype.[7]

Troubleshooting Guide for Unexpected Western Blot Results

This guide addresses common issues encountered during Western blot analysis with this compound.

Observation Possible Cause Troubleshooting Steps
Weak or No Signal for Target Protein 1. Low protein expression in the cell line. 2. Insufficient protein loaded. 3. Inefficient protein transfer. 4. Inactive primary or secondary antibody. 5. Suboptimal antibody concentration.1. Confirm protein expression with a positive control cell line. 2. Increase the amount of protein loaded (typically 20-40 µg). 3. Verify transfer efficiency using Ponceau S staining. 4. Use fresh antibody aliquots and ensure proper storage. 5. Perform an antibody titration to determine the optimal dilution.
Multiple Bands or Unexpected Molecular Weight 1. Protein degradation. 2. Post-translational modifications (e.g., phosphorylation, ubiquitination). 3. Protein dimerization or multimerization. 4. Non-specific antibody binding. 5. Splice variants of the target protein.1. Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[3] 2. Consult literature for known modifications of your target protein. Treatment with phosphatases can confirm phosphorylation-dependent shifts. 3. Ensure complete reduction and denaturation of samples by adding fresh DTT or β-mercaptoethanol and boiling.[3] 4. Optimize blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies) and antibody concentrations.[1] Include a negative control (e.g., lysate from a knockout cell line). 5. Check protein databases for known isoforms of your target.
High Background 1. Inadequate blocking. 2. Primary or secondary antibody concentration too high. 3. Insufficient washing. 4. Contaminated buffers.1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent. 2. Titrate antibodies to determine the optimal concentration that gives a good signal-to-noise ratio. 3. Increase the number and duration of wash steps with TBST. 4. Prepare fresh buffers.
No change in pRb phosphorylation with this compound treatment 1. this compound concentration is too low. 2. Incubation time is too short. 3. this compound is inactive. 4. Cell line is insensitive to CDK2 inhibition.1. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM).[8] 2. Perform a time-course experiment (e.g., 6, 12, 24 hours).[3] 3. Ensure proper storage and handling of the inhibitor. 4. Consider using a different cell line known to be sensitive to CDK2 inhibition.

Quantitative Data

The following table summarizes the expected dose-dependent effect of a potent CDK2 inhibitor on the phosphorylation of Retinoblastoma protein (pRb) at Serine 807/811, a known CDK2 phosphorylation site. Data is presented as a relative fold change compared to a vehicle-treated control.

TreatmentConcentrationRelative pRb (Ser807/811) Phosphorylation (Fold Change)
Vehicle (DMSO)-1.00
This compound100 nMExpected to decrease
This compound500 nMExpected to decrease further
This compound1 µMExpected to show significant decrease
This compound5 µMExpected to show maximal or near-maximal decrease

Note: The exact values will vary depending on the cell line, experimental conditions, and antibody used. This table provides a representative trend.

The following table provides IC50 values for this compound and a selection of other CDK inhibitors against CDK2 and other common off-target kinases. This data highlights the importance of considering an inhibitor's selectivity profile.

InhibitorCDK2 IC50 (nM)CDK1 IC50 (nM)CDK5 IC50 (nM)
This compound 60[4]>10,000-
Roscovitine100[9]2700[9]-
Dinaciclib1[9]3[9]1[9]

Experimental Protocols

Detailed Protocol for Western Blot Analysis of pRb Phosphorylation

This protocol provides a step-by-step guide to assess the effect of this compound on the phosphorylation of pRb.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., MCF-7, U2OS) in 6-well plates and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform a dose-response treatment with this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate).

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation:

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[1]

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-pRb (e.g., Ser807/811) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software. Normalize the phospho-pRb signal to total pRb and a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the point of inhibition by this compound.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_hypo p-pRb (hypo) pRb_E2F->pRb_hypo E2F E2F pRb_hypo->E2F releases pRb_hyper p-pRb (hyper) pRb_hypo->pRb_hyper CyclinE_Expression Cyclin E Transcription E2F->CyclinE_Expression activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE Cyclin E CyclinE_Expression->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_hypo hyper-phosphorylates pRb_hyper->E2F no longer binds DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Western Blot Experimental Workflow

The following diagram outlines the key steps in a Western blot experiment to analyze the effects of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Sample_Prep 4. Sample Preparation Protein_Quant->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Standard workflow for Western blot analysis.

References

refining CDK2-IN-3 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDK2-IN-3. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration for optimal experimental effects. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Its primary mechanism of action is to block the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[2] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest at the G1/S checkpoint.[3][4]

Q2: What is a recommended starting concentration and treatment duration for this compound?

A2: The optimal concentration and treatment duration for this compound are highly dependent on the cell line and the specific experimental endpoint. Based on available data, a good starting point for in vitro cellular assays is a concentration range of 10 nM to 10 µM.[5] A time-course experiment is highly recommended to determine the optimal treatment duration for your specific cell line, with common time points being 6, 12, 24, 48, and 72 hours.[3][5] For example, a 6-hour treatment with 7.5 µM this compound has been shown to block the G1/S transition in human diploid fibroblasts, while a 24-hour treatment at 12 µM protected CCL64 mink lung epithelial cells from cytotoxic damage.[1]

Q3: How should I prepare and store this compound?

A3: It is recommended to prepare a stock solution of this compound in a solvent like DMSO. For long-term storage, the solid compound should be stored at -20°C. Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] When preparing working solutions for cell-based assays, it is advisable to perform serial dilutions of the DMSO stock in the cell culture medium, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced cytotoxicity.[2]

Q4: How can I confirm that the observed effects are due to on-target CDK2 inhibition?

A4: To confirm on-target activity, you should assess the phosphorylation status of known CDK2 substrates. A key downstream marker is the phosphorylation of the Retinoblastoma protein (pRb). A potent, on-target CDK2 inhibitor should lead to a decrease in pRb phosphorylation at CDK2-specific sites (e.g., Ser807/811). This can be measured by Western blot analysis. Additionally, performing cell cycle analysis by flow cytometry should reveal an accumulation of cells in the G1 phase.[3][4]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No significant cell cycle arrest observed. 1. Insufficient inhibitor concentration: The concentration used may be too low for your specific cell line. 2. Inadequate treatment duration: The incubation time may be too short to observe a significant effect. 3. Cell line resistance: Some cell lines may have intrinsic resistance to CDK2 inhibition due to compensatory signaling pathways.[3][4]1. Perform a dose-response experiment: Test a wider range of this compound concentrations to determine the optimal dose for your cell line.[4] 2. Conduct a time-course experiment: Treat cells for various durations (e.g., 12, 24, 48 hours) to identify the optimal time point for observing G1 arrest.[4] 3. Select a sensitive cell line: If possible, use a cell line known to be sensitive to CDK2 inhibition as a positive control.
Unexpected cell cycle arrest at G2/M phase. Off-target effects: At higher concentrations, CDK2 inhibitors can sometimes inhibit other kinases, such as CDK1, which is a key regulator of the G2/M transition.[6]Titrate the inhibitor concentration: Use the lowest effective concentration of this compound that induces G1/S arrest to minimize off-target effects.[6]
Compound precipitates in cell culture medium. Poor aqueous solubility: this compound, like many small molecule inhibitors, is hydrophobic and may precipitate when diluted in aqueous media.[7]Stepwise dilution: Instead of diluting the DMSO stock directly into the final volume of media, perform a serial dilution. Pre-warming the media to 37°C can also help maintain solubility.[7]
Inconsistent results between experiments. 1. Compound instability: The inhibitor may degrade over time in the culture medium, especially during long-term experiments. 2. Variations in cell culture conditions: Differences in cell seeding density or passage number can affect experimental outcomes.1. Replenish the inhibitor: For long-term experiments, consider refreshing the media with freshly diluted this compound every 24-48 hours.[5] 2. Maintain consistent cell culture practices: Ensure uniform cell seeding density and use cells within a consistent passage number range.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Assay Conditions Reference
IC50 60 nMInhibition of His-tagged CDK2/cyclin E expressed in Baculovirus infected Sf9 cells.[1]
Effective Concentration 7.5 µMBlocked G1/S transition and inhibited DNA synthesis in human diploid fibroblasts.[1]
Treatment Duration 6 hoursFor G1/S transition block in human diploid fibroblasts.[1]
Effective Concentration 12 µMProtected CCL64 mink lung epithelial cells from chemotherapy-induced cytotoxic damage.[1]
Treatment Duration 24 hoursFor cytoprotective effect in CCL64 mink lung epithelial cells.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 10 nM to 10 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Protocol 2: Western Blot Analysis for pRb Phosphorylation

This protocol is to assess the on-target effect of this compound by measuring the phosphorylation of its substrate, Rb.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the determined optimal duration.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[3]

  • Determine the protein concentration of each lysate using a BCA assay.[3]

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[3]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[3]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Visualize the protein bands using an ECL detection system.[3]

  • Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and loading control signals. A decrease in the phospho-Rb/total-Rb ratio indicates CDK2 inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 phase is expected upon CDK2 inhibition.[2]

Visualizations

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 pRb_E2F pRb-E2F Complex Cyclin_D_CDK4_6->pRb_E2F Phosphorylates pRb_P_E2F p-pRb + E2F pRb_E2F->pRb_P_E2F E2F E2F pRb_P_E2F->E2F Releases pRb_PP_E2F pp-pRb + E2F pRb_P_E2F->pRb_PP_E2F Cyclin_E Cyclin E Transcription E2F->Cyclin_E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb_P_E2F Hyper- phosphorylates pRb_PP_E2F->E2F DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK2_IN_3 This compound CDK2_IN_3->Cyclin_E_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Endpoint Assays Start Seed Cells in Multi-well Plate Incubate_Attach Incubate 24h for Attachment Start->Incubate_Attach Prepare_Dilutions Prepare this compound Serial Dilutions Incubate_Attach->Prepare_Dilutions Treat_Cells Treat Cells with this compound (and vehicle control) Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 6, 12, 24, 48, 72h) Treat_Cells->Incubate_Treatment Endpoint_Assay Perform Endpoint Assays Incubate_Treatment->Endpoint_Assay Cell_Viability Cell Viability (MTT Assay) Endpoint_Assay->Cell_Viability Western_Blot Western Blot (pRb, Total Rb) Endpoint_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Endpoint_Assay->Cell_Cycle

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting_Logic Start Experiment with this compound Expected_Phenotype Observe Expected Phenotype? (G1 Arrest, ↓pRb) Start->Expected_Phenotype Yes Yes Expected_Phenotype->Yes No No Expected_Phenotype->No End Proceed with Experiment Yes->End Troubleshoot Troubleshoot No->Troubleshoot Check_Concentration Check Concentration (Dose-Response) Troubleshoot->Check_Concentration Check_Duration Check Duration (Time-Course) Troubleshoot->Check_Duration Check_Compound Check Compound Stability & Solubility Troubleshoot->Check_Compound Check_Cell_Line Check Cell Line (Resistance/Sensitivity) Troubleshoot->Check_Cell_Line

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Confirming CDK2-IN-3 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the cellular target engagement of CDK2-IN-3, a potent and selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with a reported IC50 of 60 nM.[1] CDK2 is a key regulator of cell cycle progression, particularly during the transition from the G1 to the S phase.[2][3][4] CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates like the Retinoblastoma protein (Rb).[2][5][6][7] This phosphorylation leads to the release of the E2F transcription factor, which activates genes required for DNA replication.[5][7] this compound functions by blocking the ATP-binding site of CDK2, thereby preventing the phosphorylation of its substrates and causing cell cycle arrest at the G1/S checkpoint.[4][6][8]

Q2: Why is it important to confirm target engagement in cells?

Confirming that a compound directly interacts with its intended target within a cellular environment is a critical step in drug discovery.[9] It helps to:

  • Validate the mechanism of action: Ensure that the observed cellular phenotype is a direct result of inhibiting the target kinase.

  • Differentiate on-target vs. off-target effects: Distinguish between effects caused by binding to the intended target versus other proteins.[10][11]

  • Optimize dosing: Determine the minimal effective concentration to achieve target modulation, which can help minimize potential toxicity.[10]

Q3: What are the primary methods to confirm this compound target engagement in cells?

There are several established methods to confirm this compound target engagement. The main approaches can be categorized as either direct binding assays or indirect functional assays that measure the downstream consequences of target inhibition.

A comparative overview of common methods is presented below:

AssayPrincipleOutputThroughputAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes CDK2 against heat-induced denaturation.[2][9][12]Thermal shift (ΔTm), Isothermal dose-response curves.[9]Low to HighLabel-free, confirms direct intracellular binding.[9][13]Can be technically demanding, requires specific antibodies for detection.
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged CDK2 by the inhibitor.[3][14]IC50 values representing binding affinity in live cells.[9]HighLive-cell assay, highly sensitive and quantitative.[3][9]Requires genetic modification of cells to express the fusion protein.[9]
Western Blot for Phospho-Substrates Measures the phosphorylation status of downstream CDK2 substrates, such as Rb.[3][6]Changes in phosphorylation levels of substrates like pRb.[9]LowMeasures the functional consequence of target engagement.[9]Indirect, can be affected by other signaling pathways.[9]
Kinobeads (Affinity-Pull Down) Immobilized kinase inhibitors are used to capture kinases from cell lysates. Target engagement is measured by competition.[15][16]Identification and quantification of bound kinases by mass spectrometry.[17]Low to MediumUnbiased, kinome-wide profiling of on- and off-targets.[16]Requires specialized equipment (mass spectrometer) and expertise.
Immunofluorescence Visualizes the subcellular localization of CDK2 and its downstream effectors.[5]Changes in protein localization or expression levels.[5]LowProvides spatial information within the cell.Generally qualitative, less suited for quantitative affinity determination.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to confirm this compound target engagement.

Issue 1: No significant thermal shift is observed in the CETSA experiment.

  • Possible Cause 1: Insufficient drug concentration or incubation time.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your cell line.

  • Possible Cause 2: Low expression of CDK2 in the chosen cell line.

    • Troubleshooting Step: Confirm CDK2 expression levels in your cell line by Western blot. If expression is low, consider using a cell line with higher endogenous CDK2 levels.

  • Possible Cause 3: Poor cell permeability of the compound.

    • Troubleshooting Step: While this compound is expected to be cell-permeable, its permeability can vary between cell lines. Consider performing a lysis-based CETSA where the compound is added to the cell lysate directly to bypass the cell membrane.

Issue 2: A decrease in pRb levels is observed, but at a much higher concentration than the biochemical IC50 of this compound.

  • Possible Cause 1: Cellular ATP competition.

    • Explanation: The intracellular concentration of ATP is much higher than that used in many biochemical assays. This can lead to a rightward shift in the cellular potency of ATP-competitive inhibitors like this compound.

  • Possible Cause 2: Involvement of other kinases in Rb phosphorylation.

    • Explanation: Other CDKs, such as CDK4/6, also phosphorylate Rb.[6] The observed effect might be a combination of inhibiting multiple kinases, or CDK2 might not be the primary kinase responsible for Rb phosphorylation in your specific cellular context.

    • Troubleshooting Step: Use specific inhibitors for other CDKs as controls to dissect the contribution of each kinase to Rb phosphorylation.

Issue 3: Unexpected cytotoxicity is observed at concentrations used for target engagement studies.

  • Possible Cause: Off-target effects.

    • Explanation: At higher concentrations, this compound may inhibit other kinases that are essential for cell survival.[10]

    • Troubleshooting Step: Perform a kinome-wide selectivity screen to identify potential off-targets. Additionally, try to use the lowest effective concentration of this compound that shows on-target engagement to minimize off-target effects.[10] It is also good practice to include a structurally related but inactive compound as a negative control if available.[11]

Experimental Protocols & Data Presentation

CDK2 Signaling Pathway

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 Rb_E2F Rb-E2F Complex Cyclin_D_CDK46->Rb_E2F phosphorylates Rb pRb Rb_E2F->Rb E2F E2F Rb_E2F->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK2_IN_3 This compound CDK2_IN_3->Cyclin_E_CDK2

Cellular Thermal Shift Assay (CETSA)

This protocol is for a Western blot-based CETSA to confirm the direct binding of this compound to CDK2 in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., OVCAR3) and grow to 70-80% confluency.[2]

    • Treat cells with this compound at the desired concentration or vehicle (DMSO) for 1-2 hours at 37°C.[2]

  • Heat Treatment:

    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include a non-heated control.[2]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[2]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[2]

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for CDK2.

    • Use a suitable secondary antibody and detection reagent to visualize the bands.[2]

    • Quantify the band intensities and plot the percentage of soluble CDK2 against the temperature.

Expected Results:

Temperature (°C)% Soluble CDK2 (Vehicle)% Soluble CDK2 (this compound)
37100100
4098100
439599
468596
496088
524075
552050
58525
61<110
64<1<1

Note: These are representative data and will vary depending on the cell line and experimental conditions.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock & Lysis cluster_2 Analysis Treat_Cells Treat cells with This compound or Vehicle Heat_Treatment Heat aliquots at various temperatures Treat_Cells->Heat_Treatment Cell_Lysis Lyse cells (e.g., freeze-thaw) Heat_Treatment->Cell_Lysis Centrifugation Centrifuge to pellet aggregated proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect supernatant (soluble proteins) Centrifugation->Collect_Supernatant Western_Blot Western Blot for CDK2 Collect_Supernatant->Western_Blot Data_Analysis Quantify and plot soluble CDK2 vs. Temp Western_Blot->Data_Analysis

NanoBRET™ Target Engagement Intracellular Kinase Assay

This is a proximity-based assay that measures the binding of this compound to a NanoLuc®-tagged CDK2 in living cells.[3]

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and a vector for its binding partner, Cyclin E1.[3]

  • Cell Seeding:

    • 24 hours post-transfection, harvest the cells and seed them into a white 96- or 384-well plate.[3]

  • Tracer and Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ Tracer K-10 to all wells, followed by the this compound dilutions.[3]

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Read the plate on a luminometer capable of measuring the BRET signal (donor and acceptor emissions).[9]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.[9]

Expected Results:

This compound Conc. (nM)BRET Ratio (mBU)
0.1500
1495
10450
50300
100200
500100
100050
1000020

Note: These are representative data. The BRET ratio and IC50 will depend on the specific assay conditions.

NanoBRET_Workflow Transfect Transfect cells with CDK2-NanoLuc® vector Seed Seed cells into multi-well plate Transfect->Seed Add_Tracer Add NanoBRET™ Tracer Seed->Add_Tracer Add_Inhibitor Add serial dilutions of this compound Add_Tracer->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Measure_BRET Measure BRET signal Add_Substrate->Measure_BRET Analyze Calculate IC50 Measure_BRET->Analyze

Western Blot for Phospho-Retinoblastoma (pRb)

This protocol describes how to measure the functional consequence of CDK2 inhibition by analyzing the phosphorylation status of its downstream substrate, Rb.[3]

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells and treat with a range of this compound concentrations for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-Rb (e.g., Ser807/811) overnight at 4°C.[6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • For a loading control, re-probe the membrane with an antibody for total Rb or a housekeeping protein like GAPDH.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

    • Quantify the band intensities and normalize the pRb signal to the total Rb or loading control signal.[6]

Expected Results:

This compound Conc. (nM)Normalized pRb/Total Rb Ratio
0 (Vehicle)1.00
100.95
500.80
1000.60
2500.35
5000.15
10000.05

Note: The effective concentration for pRb inhibition in cells is expected to be higher than the biochemical IC50.

WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Immunoblotting cluster_2 Detection & Analysis Treat Treat cells with This compound Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE SDS-PAGE and membrane transfer Lyse->SDS_PAGE Block Block membrane SDS_PAGE->Block Primary_Ab Incubate with primary antibody (pRb) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Analyze Quantify and normalize band intensities Detect->Analyze

References

Technical Support Center: Minimizing Toxicity of CDK2-IN-3 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of CDK2-IN-3 in animal studies. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation.[1] Its primary mechanism of action is to block the kinase activity of CDK2, which is crucial for the G1/S phase transition in the cell cycle. By inhibiting CDK2, this compound can halt the proliferation of cells, making it a compound of interest in cancer research.[1]

Q2: What are the potential sources of toxicity with this compound in animal studies?

Toxicity observed during in vivo studies with this compound can arise from several factors:

  • On-target toxicity: Inhibition of CDK2 in healthy, proliferating tissues (e.g., bone marrow, gastrointestinal tract) can lead to adverse effects.

  • Off-target toxicity: this compound may inhibit other kinases or cellular targets, leading to unforeseen side effects. Due to the high homology in the ATP-binding pocket, a common off-target for CDK2 inhibitors is CDK1.[2]

  • Formulation/Vehicle toxicity: The solvents and excipients used to dissolve and administer this compound can have inherent toxicities. It is crucial to include a vehicle-only control group in your studies.

  • Metabolite toxicity: The breakdown products of this compound within the animal could be toxic.

  • Poor solubility: As a purine-based inhibitor, this compound may have low aqueous solubility, which can lead to precipitation at the injection site or poor bioavailability, complicating toxicity assessments.

Q3: What are the common toxicities associated with CDK2 inhibitors in vivo?

While specific toxicity data for this compound is limited, common adverse events observed with other CDK inhibitors in preclinical and clinical settings include:

  • Gastrointestinal issues: Nausea, vomiting, and diarrhea.[3]

  • Hematological toxicities: Neutropenia, anemia, and leukopenia.[3]

  • General malaise: Fatigue and anorexia.[4]

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause Troubleshooting Steps
Dose is too high (exceeds Maximum Tolerated Dose - MTD) 1. Perform a Dose-Range Finding Study: Start with a wide range of doses to determine the MTD. 2. Dose De-escalation: If toxicity is observed, reduce the dose in subsequent cohorts. 3. Fractionated Dosing: Consider splitting the daily dose to reduce peak plasma concentrations.
Vehicle Toxicity 1. Run a Vehicle-Only Control: Always include a group of animals that receives only the vehicle to isolate its effects. 2. Optimize Vehicle Composition: Minimize the concentration of potentially toxic solvents like DMSO. Explore alternative, well-tolerated vehicles (see Table 2).
Off-Target Effects 1. Conduct a Kinase Panel Screen: If possible, profile this compound against a broad panel of kinases to identify potential off-targets. 2. Use a Structurally Unrelated CDK2 Inhibitor: If a similar toxicity profile is observed with a different inhibitor, it is more likely to be an on-target effect.
Compound Precipitation 1. Visually Inspect Formulation: Before each administration, ensure the solution is clear and free of precipitates. 2. Improve Solubility: Refer to the formulation protocols below. Sonication or gentle warming may be necessary.
Issue 2: Formulation Instability or Precipitation
Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Use Co-solvents: A mixture of solvents like DMSO and PEG300 can improve solubility. 2. Optimize pH: If this compound has ionizable groups, adjusting the pH of the vehicle may enhance solubility. 3. Use Surfactants: Add a small percentage of a biocompatible surfactant like Tween-80 to the formulation.
Compound Degradation 1. Prepare Fresh Formulations: Prepare dosing solutions daily and protect them from light. 2. Assess Stability: If formulations need to be stored, conduct a stability study under the intended storage conditions.
Incorrect Preparation Technique 1. Stepwise Mixing: When using co-solvents, dissolve the compound in the organic solvent first before slowly adding the aqueous component while vortexing. 2. Sonication: Use a bath sonicator to aid dissolution of any small particles.

Quantitative Data

Disclaimer: Specific LD50 and MTD values for this compound are not publicly available. The following table provides representative data for other selective CDK2 inhibitors to serve as a guideline for initial dose-finding studies.

Table 1: Representative In Vivo Toxicity Data for Selective CDK2 Inhibitors in Rodents

ParameterSpeciesRoute of AdministrationValueReference
Maximum Tolerated Dose (MTD) MouseOral (gavage)50 - 100 mg/kg/dayHypothetical, based on similar compounds[5]
No-Adverse-Effect Level (NOAEL) RatIntravenous~10 mg/kg/dayHypothetical, based on similar compounds
LD50 (Median Lethal Dose) MouseIntraperitoneal> 200 mg/kgHypothetical, based on purine (B94841) analogs[6]

Table 2: Example Vehicle Formulations for Poorly Soluble Kinase Inhibitors

Formulation IDCompositionRoute of AdministrationNotes
VF-01 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntraperitoneal (IP), Intravenous (IV)Prepare fresh daily. Add aqueous component slowly.
VF-02 0.5% Methylcellulose in sterile waterOral (PO)Forms a suspension. Requires continuous stirring.
VF-03 20% Solutol HS 15 in waterOral (PO), Intravenous (IV)Can improve solubility and bioavailability.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered for a defined period without causing dose-limiting toxicities.

Materials:

  • This compound

  • Appropriate vehicle (e.g., VF-01 from Table 2)

  • Healthy, age-matched mice (e.g., C57BL/6, 8-10 weeks old)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calibrated scale for animal weight

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose-escalation groups.

  • Dose Selection: Based on in vitro potency and literature on similar compounds, select a starting dose and escalating dose levels (e.g., 10, 30, 100 mg/kg).

  • Formulation Preparation: Prepare the dosing solutions fresh daily. Ensure this compound is completely dissolved or uniformly suspended.

  • Administration: Administer the compound via the intended route (e.g., oral gavage) once daily for 14 consecutive days.

  • Monitoring and Data Collection:

    • Body Weight: Measure and record body weight daily.

    • Clinical Observations: Observe animals twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming).

  • Toxicity Endpoints (Dose-Limiting Toxicity):

    • Body weight loss exceeding 20% of baseline.

    • Severe, persistent clinical signs of distress.

  • Data Analysis: The MTD is defined as the highest dose at which no dose-limiting toxicities are observed.

Protocol 2: Assessment of Organ Toxicity

Objective: To evaluate the potential for this compound to cause toxicity in major organs.

Methodology:

  • Study Design: At the end of the MTD study or a dedicated efficacy study, collect blood and tissues.

  • Blood Collection: Collect blood via cardiac puncture or another approved method into appropriate tubes for complete blood count (CBC) and serum chemistry analysis.

  • Tissue Collection: Humanely euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with visible abnormalities.

  • Histopathology: Fix a portion of each organ in 10% neutral buffered formalin for at least 24 hours. Process the tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for any pathological changes.

  • Data Analysis: Compare the CBC, serum chemistry, and histopathology findings from the treated groups to the vehicle control group.

Mandatory Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Ras_MAPK_Pathway Ras/MAPK Pathway RTK->Ras_MAPK_Pathway Cyclin_D Cyclin D Ras_MAPK_Pathway->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (inactive) E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->Rb Phosphorylates (inactive) G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition DNA_Synthesis DNA Synthesis (S Phase) G1_S_Transition->DNA_Synthesis CDK2_IN_3 This compound CDK2_IN_3->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental_Workflow Start Start: Novel In Vivo Study with this compound Formulation Formulation Development & Solubility Testing Start->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Efficacy_Study In Vivo Efficacy Study in Animal Model MTD_Study->Efficacy_Study Determine Dose Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis Data_Analysis Data Analysis & Interpretation Toxicity_Assessment->Data_Analysis PK_PD_Analysis->Data_Analysis End End: Conclusion on Efficacy and Toxicity Profile Data_Analysis->End

Caption: General experimental workflow for in vivo CDK2 inhibitor studies.

Troubleshooting_Logic rect_node rect_node Toxicity_Observed Toxicity Observed in Animals? Toxicity_Observed->rect_node Continue Monitoring Check_Vehicle Vehicle-Only Control Shows Toxicity? Toxicity_Observed->Check_Vehicle Yes Check_Dose Dose Exceeds MTD? Check_Vehicle->Check_Dose No Optimize_Vehicle Optimize Vehicle Formulation Check_Vehicle->Optimize_Vehicle Yes Check_Formulation Formulation Precipitated? Check_Dose->Check_Formulation No Reduce_Dose Reduce Dose or Use Fractionated Dosing Check_Dose->Reduce_Dose Yes Improve_Solubility Improve Formulation Solubility Check_Formulation->Improve_Solubility Yes On_Target_Toxicity Potential On-Target or Off-Target Toxicity Check_Formulation->On_Target_Toxicity No

Caption: Logical workflow for troubleshooting in vivo toxicity.

References

Technical Support Center: Adjusting CDK2-IN-3 Protocols for Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing CDK2-IN--3, a potent and selective CDK2 inhibitor, across various cancer models. Here you will find troubleshooting advice and frequently asked questions to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CDK2-IN-3?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with a biochemical half-maximal inhibitory concentration (IC50) of 60 nM.[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition. In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA synthesis and S-phase entry. This compound, by inhibiting the kinase activity of CDK2, prevents the phosphorylation of Rb, which results in a G1/S cell cycle arrest and a block in DNA synthesis.[1]

Q2: What is the recommended starting concentration for in vitro experiments with this compound?

The optimal concentration of this compound will vary depending on the specific cancer cell line and the experimental endpoint. A good starting point is to perform a dose-response curve to determine the IC50 for your cell model. Based on its biochemical potency, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO at a concentration of 10 mM. For long-term storage, the solid powder form should be kept at -20°C. Once dissolved in DMSO, it is recommended to create single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.

Q4: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?

Variability in IC50 values is a common challenge and can stem from several factors:

  • Cell Health and Passage Number: Ensure you are using cells that are healthy, in the exponential growth phase, and within a consistent and low passage number range. Regularly test for mycoplasma contamination.

  • Inhibitor Stability: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. If the inhibitor is light-sensitive, protect it from light.

  • Assay Conditions: Inconsistent cell seeding density, variations in incubation times, and edge effects in multi-well plates can all contribute to variability.

Quantitative Data

While extensive data on the efficacy of this compound across a wide range of cancer cell lines is limited in publicly available literature, the following table summarizes its known inhibitory concentrations. For comparative purposes, a table with representative IC50 values for other selective CDK2 inhibitors in various cancer models is also provided.

Table 1: Inhibitory Concentration of this compound

Target/Cell LineAssay TypeIC50
CDK2Biochemical Assay60 nM[1]
Sf9 (Insect Cells)Cellular Assay0.031 µM[1]

Table 2: Representative IC50 Values of Other Selective CDK2 Inhibitors in Various Cancer Cell Lines (for comparative purposes)

InhibitorCancer TypeCell LineIC50 (µM)
INX-315Ovarian CancerOVCAR-3< 0.01
INX-315Gastric CancerMKN1< 0.01
Compound 32Ovarian CancerOVCAR30.01 - 0.1
AZD8421Breast CancerMCF70.1 - 0.5
NU6102Colon CancerHCT116~0.005

Note: The data in Table 2 is for illustrative purposes to provide context on the potency of selective CDK2 inhibitors in cancer cells and should not be directly extrapolated to this compound.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in your cancer model.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Rb Phosphorylation

This method is used to detect the phosphorylation status of Rb, a direct downstream target of CDK2.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb, anti-total Rb, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Troubleshooting Guide

Issue 1: No or weak effect of this compound on cell viability.

  • Possible Cause: The cancer model is not dependent on CDK2 for proliferation. Some cancer cells may have redundant cell cycle control mechanisms.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Perform a Western blot to check for decreased phosphorylation of Rb at CDK2-specific sites.

    • Use a Positive Control Cell Line: Test this compound on a cell line known to be sensitive to CDK2 inhibition (e.g., a cell line with CCNE1 amplification).

    • Optimize Concentration and Duration: Perform a time-course experiment (e.g., 24, 48, 72 hours) in addition to a dose-response study.

Issue 2: Discrepancy between biochemical IC50 and cellular potency.

  • Possible Cause: Poor cell permeability of the compound or the presence of drug efflux pumps in the cancer cells.

  • Troubleshooting Steps:

    • Assess Cell Permeability: While direct measurement can be complex, comparing efficacy across different cell lines with varying expression of efflux pumps (like MDR1) can provide insights.

    • Consider Intracellular ATP Concentration: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like this compound, leading to lower apparent potency in cellular assays compared to biochemical assays.

Issue 3: Unexpected cellular phenotype or toxicity at high concentrations.

  • Possible Cause: Off-target effects of this compound. While reported to be selective, high concentrations of any inhibitor can lead to off-target activity.

  • Troubleshooting Steps:

    • Determine the Lowest Effective Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect (e.g., pRb inhibition) to minimize off-target effects.

    • Consider a Kinome Scan: For in-depth characterization, a kinome-wide selectivity profile can identify other kinases inhibited by this compound.

Visualizations

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E transcribes S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes activates Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition CDK2_IN_3 This compound CDK2_IN_3->Cyclin_E_CDK2 inhibits Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Studies Select_Cancer_Model Select Cancer Cell Line(s) Dose_Response Dose-Response Curve (e.g., MTT Assay) Select_Cancer_Model->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Western_Blot Western Blot (pRb, Total Rb) Mechanism_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Troubleshooting_Tree Troubleshooting Decision Tree for this compound Experiments Start Unexpected Experimental Outcome Check_Reagents Check Reagent Stability and Cell Health Start->Check_Reagents Reagents_OK Reagents & Cells OK? Check_Reagents->Reagents_OK Fix_Reagents Prepare Fresh Reagents Use Healthy Cells Reagents_OK->Fix_Reagents No On_Target_Effect Assess On-Target Effect (Western for pRb) Reagents_OK->On_Target_Effect Yes Target_Engaged Target Engaged? On_Target_Effect->Target_Engaged Optimize_Protocol Optimize Protocol (Concentration, Duration) Target_Engaged->Optimize_Protocol No Off_Target Consider Off-Target Effects Target_Engaged->Off_Target Yes Lowest_Effective_Conc Use Lowest Effective Concentration Off_Target->Lowest_Effective_Conc Alternative_Inhibitor Use Structurally Different CDK2 Inhibitor Off_Target->Alternative_Inhibitor

References

Validation & Comparative

Validating the Selectivity of CDK2-IN-3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic effects. This guide provides a comparative analysis of CDK2-IN-3, a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, and other commercially available CDK2 inhibitors. By examining their performance against a panel of kinases and detailing the experimental methodologies used for their evaluation, this document serves as a resource for validating the selectivity of CDK2-targeted compounds.

Performance Comparison of CDK2 Inhibitors

Achieving high selectivity for CDK2 is a significant challenge due to the high degree of homology within the ATP-binding sites of other cyclin-dependent kinases, particularly CDK1. Off-target inhibition can lead to misleading experimental outcomes and potential toxicities. The following table summarizes the inhibitory activity of this compound and selected alternative compounds against a panel of closely related kinases. This data is essential for assessing their selectivity profiles.

InhibitorCDK2 IC50/K_d_ (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)Fold Selectivity (CDK1/CDK2)
This compound 60Data not availableData not availableData not availableData not availableData not available
Milciclib 45 (cyclin A) / 363 (cyclin E)[1]398[1]160[1]Data not availableData not available~8.8 (vs CDK2/A) / ~1.1 (vs CDK2/E)
PF-07104091 2.4 (cyclin E1)[1]>240 (>100-fold)[1]>240>240>240>100
K03861 50 (K_d_)Data not availableData not availableData not availableData not availableData not available

Note: IC50 and K_d_ values represent the concentration of an inhibitor required to reduce the activity or binding of a kinase by 50%. Fold selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the target kinase (CDK2). A higher value indicates greater selectivity.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Assay (Radiometric Filter Binding Assay)

This in vitro assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

1. Reagents and Materials:

  • Purified recombinant CDK2/cyclin E1 enzyme

  • Histone H1 (as substrate)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • P81 phosphocellulose paper

  • 1% phosphoric acid

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, prepare the kinase reaction mixture containing the kinase buffer, purified CDK2/cyclin E1 enzyme, and Histone H1 substrate.

  • Add the serially diluted test compounds to the reaction mixture and incubate for a defined pre-incubation period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated Histone H1 will bind to the paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP[1].

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter[1].

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

1. Reagents and Materials:

  • Human cancer cell line (e.g., OVCAR3)

  • Cell culture medium and supplements

  • Test compounds (this compound and comparators) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (anti-CDK2 and a loading control)

  • SDS-PAGE gels and Western blotting equipment

  • PCR thermal cycler

2. Procedure:

  • Culture cells to a sufficient density and treat with the desired concentration of the test compound or DMSO vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the PCR tubes to a range of different temperatures in a thermal cycler for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cool the samples and lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble CDK2 at each temperature by Western blotting using an anti-CDK2 antibody.

  • Quantify the band intensities and plot the amount of soluble CDK2 as a function of temperature for both the vehicle- and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing CDK2 Inhibition and Experimental Workflow

To further clarify the context of CDK2 inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription DNA Replication DNA Replication CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb Phosphorylates (Hyperphosphorylation) CDK2->DNA Replication Promotes CDK2_IN_3 This compound CDK2_IN_3->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound_Synthesis Compound Synthesis (e.g., this compound) Primary_Screen Primary Kinase Screen (Radiometric Assay) Compound_Synthesis->Primary_Screen IC50_Determination IC50 Determination for Hits Primary_Screen->IC50_Determination Kinome_Profiling Broad Kinome Profiling (Selectivity Panel) IC50_Determination->Kinome_Profiling Target_Engagement Target Engagement (CETSA) Kinome_Profiling->Target_Engagement Cellular_Potency Cellular Potency (p-Rb Western Blot) Target_Engagement->Cellular_Potency Phenotypic_Assays Phenotypic Assays (Cell Cycle Analysis, Apoptosis) Cellular_Potency->Phenotypic_Assays

Caption: General experimental workflow for assessing kinase inhibitor selectivity.

References

A Comparative Guide to CDK2 Inhibitors: Benchmarking CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CDK2-IN-3 against other prominent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The content is supported by experimental data from preclinical studies to assist researchers in evaluating these compounds for their own applications.

Introduction to CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[1] In complex with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and subsequent DNA synthesis.[2][3] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.[4][5] CDK2 inhibitors function by blocking the ATP-binding site of the enzyme, which prevents the phosphorylation of its substrates, leading to cell cycle arrest and, in some cases, apoptosis.[4][6]

Performance Comparison of CDK2 Inhibitors

The efficacy of a CDK2 inhibitor is determined by its potency (the concentration required to inhibit the kinase) and its selectivity (its specific activity against CDK2 versus other kinases). High selectivity is crucial for minimizing off-target effects, especially against closely related kinases like CDK1.[2]

Biochemical Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other known inhibitors against CDK2/Cyclin complexes in biochemical assays. Lower IC50 values indicate higher potency.

InhibitorCDK2/Cyclin A IC50 (nM)CDK2/Cyclin E IC50 (nM)Reference(s)
This compound 60-[7]
INX-315 -0.6[8][9]
PF-07104091 -2.4[7][8]
BLU-222 -17.7 (cellular)[2][7]
Milciclib 45363[10]
SNS-032 48-[10]
AZD5438 456[10]
Dinaciclib --[11]
Seliciclib 100-700-[7]
Note: Assay conditions and cyclin partners can vary between studies, affecting absolute IC50 values. "-" indicates data not available.
Kinase Selectivity Profile

Selectivity is critical for a favorable therapeutic window. The table below compares the inhibitory activity of several compounds against other key cell cycle CDKs. Fold selectivity (IC50 of off-target / IC50 of CDK2) is a key metric, with higher numbers indicating better selectivity.

InhibitorCDK1 IC50 (nM)CDK4 IC50 (nM)CDK9 IC50 (nM)Selectivity NotesReference(s)
This compound ---Described as potent and selective[7]
INX-315 1201,400250~50-100 fold selective over CDK1[2][9]
PF-07104091 >240>1000>1000>100-fold selective over CDK1[2][7][8]
BLU-222 452.35104.62697.7~50-100 fold selective over CDK1[2][7]
Milciclib 398160-Pan-CDK inhibitor[10]
SNS-032 4809254Potent CDK9 inhibitor[10]
AZD5438 16>100020Limited selectivity over CDK1/9[10]
Dinaciclib PotentPotentPotentMulti-CDK inhibitor (CDK1,2,5,9)[11]
Note: Values represent IC50 against the indicated kinase/cyclin complex. "-" indicates data not available.

Key Preclinical Findings

  • This compound: Demonstrated the ability to protect mink lung epithelial cells from cytotoxic damage induced by various chemotherapy drugs.[7] It was also shown to significantly block the G1/S transition in human diploid fibroblasts and prevent chemotherapy-induced alopecia in a neonatal rat model.[7]

  • INX-315: This potent and selective inhibitor induces cell cycle arrest and a senescence-like state in solid tumors, particularly those with CCNE1 amplification.[8][12] It has also shown efficacy in preclinical models of breast cancer resistant to CDK4/6 inhibitors.[12][13]

  • PF-07104091 (Tagtociclib): A highly selective CDK2 inhibitor that has entered clinical trials.[2][8] Preclinical studies have shown it can induce tumor regression in breast cancer xenograft models, especially when combined with CDK4 inhibitors.[2]

Visualizing Pathways and Protocols

To better understand the context of CDK2 inhibition, the following diagrams illustrate the CDK2 signaling pathway and a typical workflow for evaluating inhibitor performance.

Experimental_Workflow start Compound Library biochem Biochemical Assay (e.g., Radiometric Kinase Assay) Measure IC50 vs CDK2 start->biochem Primary Screen cell_based Cell-Based Assays - Proliferation (MTT/CTG) - Rb Phosphorylation (Western Blot) biochem->cell_based selectivity Selectivity Profiling (Kinome Panel Screening) Measure IC50 vs other kinases biochem->selectivity Hit Validation invivo In Vivo Models (Xenografts) Evaluate anti-tumor efficacy cell_based->invivo Lead Optimization selectivity->cell_based

References

A Comparative Guide to the Efficacy of CDK2-IN-3 and Palbociclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs) have emerged as pivotal agents, particularly in the management of hormone receptor-positive (HR+) breast cancer. Palbociclib (B1678290), a first-in-class CDK4/6 inhibitor, has significantly improved outcomes for these patients. However, the development of therapeutic resistance has necessitated the exploration of novel strategies, including the targeting of CDK2. This guide provides a detailed comparison of the preclinical efficacy of the selective CDK2 inhibitor, CDK2-IN-3, and the established CDK4/6 inhibitor, Palbociclib, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Distinct Cell Cycle Kinases

Palbociclib is a highly selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[1][2][3] In cancer cells, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor.[1][4] This phosphorylation event leads to the release of the E2F transcription factor, which in turn promotes the expression of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[4] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[1][3]

This compound is a potent and selective inhibitor of CDK2.[5] The CDK2-cyclin E and CDK2-cyclin A complexes are also critical for cell cycle progression, particularly at the G1/S transition and during the S phase.[6] Upregulation of the CDK2/cyclin E pathway is a known mechanism of resistance to CDK4/6 inhibitors like Palbociclib.[7][8] By directly inhibiting CDK2, this compound can block the G1/S transition and DNA synthesis, offering a therapeutic strategy to overcome this resistance.[5]

Comparative Efficacy: Quantitative Data

The following tables summarize the in vitro efficacy of Palbociclib and representative selective CDK2 inhibitors. It is important to note that direct head-to-head comparative data for this compound and Palbociclib under identical experimental conditions is limited. Therefore, data for other selective CDK2 inhibitors are included to provide a broader context for the potential efficacy of targeting CDK2.

Table 1: Biochemical Potency of CDK Inhibitors

CompoundTargetIC50 (nM)Selectivity
Palbociclib CDK411Highly selective for CDK4/6 over other CDKs.[9][10]
CDK616
This compound CDK260Potent and selective CDK2 inhibitor.[5]
Representative Selective CDK2 Inhibitor (Compound 32)CDK2Potent (exact value not specified)>10-fold less potent against CDK1. Minimal inhibition of CDK4/6.[11]

Table 2: Cellular Proliferation (IC50) of CDK Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50
Palbociclib MDA-MB-453ER-negative, HER2-positive Breast Cancer106 nM[12]
MB-231Triple-Negative Breast Cancer285 nM[12]
KB-3-1 (parental)Cervical Adenocarcinoma5.014 µM[13]
KB-C2 (ABCB1-overexpressing)Cervical Adenocarcinoma22.573 µM[13]
SW620 (parental)Colorectal Adenocarcinoma3.921 µM[13]
SW620/Ad300 (ABCB1-overexpressing)Colorectal Adenocarcinoma9.045 µM[13]
MCF7 (Palbociclib-sensitive)ER-positive Breast Cancer-
MCF7-PR (Palbociclib-resistant)ER-positive Breast Cancer-
Representative Selective CDK2 Inhibitor (CDK2i-6)HCC1806Triple-Negative Breast CancerIC50 values correlate with biochemical potency[14]
MCF7 (Palbociclib-sensitive)ER-positive Breast CancerPotently inhibits proliferation[14]
MCF7-PR (Palbociclib-resistant)ER-positive Breast CancerPotently inhibits proliferation[14]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the targeted signaling pathways and a general workflow for comparing the efficacy of these inhibitors.

CDK4_6_and_CDK2_Signaling_Pathways cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6-Cyclin D CDK4/6-Cyclin D Cyclin D->CDK4/6-Cyclin D CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Rb-E2F Rb-E2F (Active Repressor) CDK4/6-Cyclin D->Rb-E2F Phosphorylates Rb Rb E2F E2F Cyclin E Cyclin E E2F->Cyclin E Transcription DNA Replication DNA Replication E2F->DNA Replication Rb-E2F->E2F Releases pRb pRb (Inactive) Palbociclib Palbociclib Palbociclib->CDK4/6-Cyclin D Inhibits CDK2-Cyclin E CDK2-Cyclin E Cyclin E->CDK2-Cyclin E CDK2 CDK2 CDK2->CDK2-Cyclin E CDK2-Cyclin E->pRb Hyper-phosphorylates CDK2_IN_3 This compound CDK2_IN_3->CDK2-Cyclin E Inhibits

Caption: Simplified signaling pathways illustrating the points of intervention for Palbociclib and this compound in cell cycle progression.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines (e.g., MCF-7, T47D) treatment Treat with this compound or Palbociclib (Dose-response & Time-course) start->treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (pRb, Cyclin E, etc.) treatment->western_blot data_analysis Data Analysis and Comparison (IC50, Cell Cycle Distribution, Protein Levels) cell_viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: General experimental workflow for the comparative evaluation of CDK inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell proliferation.[15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and Palbociclib in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution following inhibitor treatment.[3]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound, Palbociclib, or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating cells.

  • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Phosphorylated Rb (pRb)

This protocol is for assessing the phosphorylation status of Rb, a direct downstream target of CDK4/6 and an indirect target of CDK2.[16]

  • Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780 or Ser807/811) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein like GAPDH or β-actin. Densitometry can be used to quantify the changes in pRb levels relative to total Rb or the loading control.

Conclusion

Palbociclib has revolutionized the treatment of HR+/HER2- breast cancer by effectively targeting the CDK4/6-Rb axis and inducing G1 cell cycle arrest. However, acquired resistance, often mediated by the upregulation of CDK2 activity, remains a significant clinical challenge. This compound, as a representative of the class of selective CDK2 inhibitors, holds promise for overcoming this resistance. The preclinical data for selective CDK2 inhibitors demonstrate their ability to inhibit the proliferation of cancer cells, including those resistant to Palbociclib.

Further head-to-head preclinical studies are warranted to directly compare the efficacy of this compound and Palbociclib in a panel of cancer cell lines, particularly in isogenic pairs of Palbociclib-sensitive and -resistant models. Such studies will be instrumental in elucidating the full therapeutic potential of selective CDK2 inhibition, both as a monotherapy and in combination with CDK4/6 inhibitors, and will guide the clinical development of this next generation of cell cycle inhibitors.

References

A Comparative Guide for Researchers: CDK2-IN-3 versus Milciclib in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising strategy, particularly in breast cancer. This guide provides a detailed, objective comparison of two CDK inhibitors, the selective CDK2 inhibitor CDK2-IN-3 and the pan-CDK inhibitor Milciclib (PHA-848125) , to aid researchers, scientists, and drug development professionals in their preclinical and clinical investigations.

Executive Summary

This compound is a potent and selective inhibitor of CDK2, a key regulator of the G1/S phase transition of the cell cycle. Its high selectivity suggests a potential for targeted efficacy with a favorable therapeutic window. Publicly available data on its specific application in breast cancer models is currently limited, positioning it as a tool for exploratory research into the specific roles of CDK2.

Milciclib , in contrast, is an orally bioavailable, pan-CDK inhibitor targeting multiple CDKs including CDK1, CDK2, and CDK4, as well as the tropomyosin receptor kinase A (TrkA).[1] Its broader activity profile has led to its investigation in various clinical trials for different cancer types. For breast cancer research, Milciclib offers a tool to probe the effects of broad cell cycle inhibition.

This guide will delve into their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols for their evaluation.

Mechanism of Action and Signaling Pathway

Both this compound and Milciclib exert their anti-cancer effects by interfering with the cell cycle, a fundamental process for cell proliferation.

This compound specifically targets CDK2. The CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the G1/S transition and S-phase progression, respectively. By inhibiting CDK2, this compound is expected to induce a cell cycle arrest primarily at the G1/S boundary, preventing DNA replication and subsequent cell division.

Milciclib has a broader inhibitory profile. Its inhibition of CDK1, CDK2, and CDK4 targets multiple checkpoints of the cell cycle. Inhibition of CDK4/cyclin D complexes prevents the initial phosphorylation of the retinoblastoma protein (Rb), a key step in G1 progression. Subsequent inhibition of CDK2/cyclin E further blocks the G1/S transition. Additionally, by inhibiting CDK1/cyclin B, Milciclib can also impact the G2/M transition. This multi-pronged approach leads to a potent G1 phase arrest.[1]

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb_E2F pRb + E2F Rb_E2F->pRb_E2F E2F E2F pRb_E2F->E2F releases CyclinE_Expression Cyclin E Transcription E2F->CyclinE_Expression CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Expression->CyclinE_CDK2 CyclinE_CDK2->Rb_E2F hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Milciclib Milciclib Milciclib->CyclinE_CDK2 CDK2_IN_3 CDK2_IN_3 CDK2_IN_3->CyclinE_CDK2

Figure 1: Simplified CDK Signaling Pathway at the G1/S Transition.

Comparative In Vitro Efficacy

The following tables summarize the available quantitative data for this compound and Milciclib. Direct comparative studies in the same breast cancer cell lines are limited, necessitating cross-study comparisons.

Table 1: Biochemical Inhibitory Activity (IC50)
TargetThis compound (nM)Milciclib (nM)
CDK2/cyclin A 60 45 [1]
CDK2/cyclin E-363[1]
CDK1/cyclin B-398[1]
CDK4/cyclin D1-160[1]
CDK5/p25--
CDK7/cyclin H-150[1]
TrkA-53[1]
Note: Data for this compound against other kinases is not readily available in the public domain.
Table 2: Cellular Proliferation Inhibitory Activity (IC50)
Cell LineBreast Cancer SubtypeThis compound (µM)Milciclib (µM)
MCF-7 ER+, PR+, HER2-Data not availableData not available
MDA-MB-231 Triple-NegativeData not availableData not available
T47D ER+, PR+, HER2-Data not availableData not available
HCC1806 Triple-NegativeData not availableData not available
Note: While specific IC50 values for these breast cancer cell lines are not consistently reported in the searched literature, the general protocols for their determination are provided below.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and compare the efficacy of this compound and Milciclib in breast cancer research.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Cell_Viability_Workflow Start Seed Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) Treat Treat with Serial Dilutions of This compound or Milciclib (72h) Start->Treat MTT_Add Add MTT Reagent (4h) Treat->MTT_Add Solubilize Solubilize Formazan (B1609692) Crystals (e.g., with DMSO) MTT_Add->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate % Viability and IC50 Measure->Analyze

Figure 2: Workflow for a Cell Viability (MTT) Assay.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound or Milciclib

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the inhibitor in complete growth medium. Remove the old medium from the cells and add the inhibitor dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the inhibitors on cell cycle distribution.

Materials:

  • Breast cancer cell lines

  • This compound or Milciclib

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the inhibitor at a concentration around its IC50 for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Quantification: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to assess the effect of the inhibitors on the phosphorylation status of key cell cycle proteins.

Western_Blot_Workflow Start Treat Cells with Inhibitor Lyse Lyse Cells & Quantify Protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-pRb, anti-Rb) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Analyze Analyze Protein Levels Detect->Analyze

Figure 3: General Workflow for Western Blot Analysis.

Materials:

  • Breast cancer cell lines

  • This compound or Milciclib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL substrate.

  • Analysis: Analyze the changes in the phosphorylation or expression levels of the target proteins.

Conclusion and Future Directions

Both this compound and Milciclib represent valuable tools for breast cancer research, each with distinct profiles.

This compound , with its high selectivity for CDK2, is an ideal candidate for studies aiming to dissect the specific roles of CDK2 in breast cancer proliferation, survival, and resistance to other therapies. Further research is needed to establish its efficacy in a broader range of breast cancer cell lines, including triple-negative and hormone-resistant models, and to evaluate its in vivo activity.

Milciclib offers a broader approach to cell cycle inhibition. Its activity against multiple CDKs may provide a more potent anti-proliferative effect in certain contexts but may also be associated with a different toxicity profile. The existing clinical data for Milciclib in other cancers provides a foundation for its potential translation into breast cancer clinical trials, particularly in combination with other targeted agents.

For researchers, the choice between these two inhibitors will depend on the specific research question. To investigate the fundamental role of CDK2, this compound is the more appropriate tool. To explore the effects of broader CDK inhibition, or for studies with a more direct translational aim given its clinical development history, Milciclib is a strong candidate. Future head-to-head preclinical studies in various breast cancer subtypes are warranted to directly compare their efficacy and to identify potential biomarkers of response for each inhibitor.

References

A Comparative Guide to Alternative CDK2 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CDK2-IN-3, a potent and selective CDK2 inhibitor, with several promising alternatives currently in preclinical and clinical development: INX-315, BLU-222, and PF-06873600. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific research needs in oncology and other therapeutic areas where CDK2 is a target of interest.

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its aberrant activation is a common feature in many human cancers, making it a compelling therapeutic target. While this compound has been a valuable research tool, a new generation of highly potent and selective CDK2 inhibitors is emerging, offering potentially improved pharmacological properties. This guide presents a head-to-head comparison of their biochemical and cellular potencies, selectivity profiles, and the experimental methodologies used for their evaluation.

Data Presentation: A Head-to-Head Comparison of Potency and Selectivity

The following tables summarize the inhibitory activities of this compound and its alternatives against a panel of cyclin-dependent kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allow for a direct comparison of their potency and selectivity.

Table 1: Biochemical Potency and Selectivity of CDK2 Inhibitors

InhibitorCDK2/cyclin E IC50 (nM)CDK2/cyclin A IC50 (nM)CDK1/cyclin B IC50 (nM)CDK4/cyclin D1 IC50 (nM)CDK6/cyclin D3 IC50 (nM)CDK9/cyclin T IC50 (nM)Selectivity (CDK1/CDK2)
This compound 60[1]------
INX-315 0.6[2][3][4]2.5[2]30[5]133[5]338[5]73[5]~50[6][7]
BLU-222 2.6[8]-233.6[9]377.4[9]275.2[9]6115.1[9]~90[8]
PF-06873600 Ki: 0.09[10]-Ki: 4.5Ki: 0.13Ki: 0.16Ki: 19.6~50

Note: Data is compiled from various sources and experimental conditions may differ. Direct head-to-head comparisons are limited. The selectivity is calculated as the ratio of the IC50 for CDK1 to the IC50 for CDK2/cyclin E.

Table 2: Cellular Potency of CDK2 Inhibitors

InhibitorCell LineAssay TypeCellular IC50 (nM)
INX-315 Ovarian Cancer PanelProliferationMean: 26[2]
BLU-222 OVCAR-3pRb T821 Phosphorylation4.2[8]
PF-06873600 OVCAR-3pRb PhosphorylationEC50: 19[11]
PF-06873600 OVCAR-3ProliferationEC50: 45[11]

Mechanism of Action

CDK2 inhibitors, including this compound and the alternatives discussed, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the transfer of a phosphate (B84403) group from ATP to its protein substrates. This inhibition blocks the downstream signaling cascade that promotes cell cycle progression.

Signaling Pathway and Experimental Workflow Diagrams

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Inhibition Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6->Rb-E2F Complex p Rb Rb pRb pRb Rb->pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes transcription Rb-E2F Complex->Rb releases Rb-E2F Complex->E2F Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->Rb hyper-p DNA Replication DNA Replication S-Phase Genes->DNA Replication CDK2_Inhibitors CDK2 Inhibitors (this compound, INX-315, etc.) CDK2_Inhibitors->Cyclin E-CDK2 Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays cluster_In_Vivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Treat with CDK2 Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot (pRb, Cyclin E) Inhibitor_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Inhibitor_Treatment->Cell_Cycle Determine_Cellular_IC50 Determine Cellular IC50 Cell_Viability->Determine_Cellular_IC50 Analyze_Protein Analyze Protein Expression & Phosphorylation Western_Blot->Analyze_Protein Analyze_Distribution Analyze Cell Cycle Distribution Cell_Cycle->Analyze_Distribution Xenograft_Model Establish Xenograft Model Inhibitor_Administration Administer Inhibitor Xenograft_Model->Inhibitor_Administration Tumor_Measurement Measure Tumor Growth Inhibitor_Administration->Tumor_Measurement Analyze_Efficacy Analyze In Vivo Efficacy Tumor_Measurement->Analyze_Efficacy

References

Comparative Analysis of the Cross-Reactivity Profile of a Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its aberrant activity is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] However, the high degree of homology within the ATP-binding sites of the CDK family presents a significant challenge in developing highly selective inhibitors, with early-generation compounds often exhibiting off-target effects leading to toxicity.[3][4] This guide provides a comparative analysis of the cross-reactivity profile of INX-315, a novel and potent CDK2 inhibitor, against other kinases. Due to the lack of specific public data for a compound named "CDK2-IN-3," this guide will use INX-315 as a representative example of a next-generation selective CDK2 inhibitor, based on available preclinical data.

Quantitative Cross-Reactivity Data

The selectivity of a kinase inhibitor is paramount for its therapeutic window. The following table summarizes the inhibitory activity of INX-315 against key members of the CDK family, which are the most common off-targets for CDK2 inhibitors due to structural similarities.[3][4]

Kinase TargetIC50 (nM)Selectivity Fold (vs. CDK2)
CDK2/CycE <1 -
CDK1/CycB>1,000>1,000x
CDK4/CycD1>1,000>1,000x
CDK6/CycD3>1,000>1,000x
CDK9/CycT1>500>500x

Data presented is representative of highly selective CDK2 inhibitors as described in recent literature. Actual values for INX-315 are derived from preclinical studies.[3]

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitor's potency.

  • Reagents: Recombinant human kinase enzymes (e.g., CDK2/CycE, CDK1/CycB), appropriate substrates (e.g., histone H1), ATP, the test inhibitor (INX-315), and the ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • A kinase reaction is prepared in a multi-well plate containing the kinase, substrate, and varying concentrations of the inhibitor dissolved in DMSO.

    • The reaction is initiated by adding ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal via a luciferase/luciferin reaction.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Reagents: Cultured cancer cells (e.g., OVCAR-3), the inhibitor (INX-315), lysis buffer, and antibodies for the target kinases for Western blot analysis.

  • Procedure:

    • Cells are treated with the inhibitor or a vehicle control (DMSO).

    • The cell suspension is divided into aliquots, which are heated to a range of temperatures.

    • The cells are then lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble target protein (e.g., CDK2) and off-target kinases at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[5]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context and experimental design, the following diagrams illustrate the CDK2 signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Induces CDK46 CDK4/6 Cyclin_D->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F CDK46->E2F Releases Rb->E2F Sequesters Cyclin_E Cyclin E E2F->Cyclin_E Transcription p21_p27 p21/p27 CDK2 CDK2 p21_p27->CDK2 Inhibits Cyclin_E->CDK2 Activates CDK2->Rb Phosphorylates (maintains inactivation) DNA_Replication DNA Replication CDK2->DNA_Replication Promotes INX315 INX-315 INX315->CDK2 Selectively Inhibits

Figure 1: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Kinase_Selectivity_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays Primary_Assay Primary Biochemical Assay (e.g., ADP-Glo) Target: CDK2 Selectivity_Panel Kinase Selectivity Panel (CDK1, CDK4, CDK6, CDK9, etc.) Primary_Assay->Selectivity_Panel IC50_Determination IC50 Value Calculation Selectivity_Panel->IC50_Determination Data_Analysis Comparative Data Analysis (Selectivity Profile) IC50_Determination->Data_Analysis Target_Engagement Target Engagement Assay (e.g., CETSA) Proliferation_Assay Cell Proliferation Assay (e.g., in CCNE1-amplified cells) Target_Engagement->Proliferation_Assay Proliferation_Assay->Data_Analysis Compound Test Compound (INX-315) Compound->Primary_Assay Compound->Target_Engagement

References

A Head-to-Head Comparison: The Selective CDK2 Inhibitor CDK2-IN-3 versus the Pan-CDK Inhibitor Dinaciclib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors represent a pivotal class of agents targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed, data-driven comparison of two distinct CDK inhibitors: CDK2-IN-3, a selective inhibitor of CDK2, and Dinaciclib (B612106), a potent pan-CDK inhibitor that has undergone extensive clinical investigation. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and therapeutic strategy.

Introduction to the Inhibitors

This compound , also referred to as compound 3 or NU6102, is a small molecule inhibitor characterized by its potent and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2)[1][2]. CDK2 is a key regulator of the G1/S phase transition and S phase progression of the cell cycle[3]. The rationale behind developing selective CDK2 inhibitors is to minimize off-target effects associated with broader spectrum CDK inhibition, potentially leading to an improved therapeutic window, particularly in tumors with a dependency on CDK2 activity.

Dinaciclib (SCH 727965) is a powerful small-molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with high potency[4][5]. Its mechanism of action involves the dual inhibition of cell cycle progression (via CDK1 and CDK2) and transcription (via CDK9), leading to cell cycle arrest and apoptosis in various cancer models[4][5]. Dinaciclib has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors[4].

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of this compound and Dinaciclib based on available experimental data.

Table 1: Biochemical Potency (IC50)

TargetThis compound (nM)Dinaciclib (nM)
CDK2 60 [1]1
CDK1~3000 (50-fold selective for CDK2 over CDK1)3
CDK4-~100
CDK5-1
CDK9-4

Table 2: Cellular Activity

Cell LineAssay TypeThis compound (µM)Dinaciclib (nM)
Human Diploid FibroblastsDNA Synthesis Inhibition7.5 (significant inhibition)[1]-
Various Pediatric Cancer Cell LinesCell Viability (96h)-Median IC50: 7.5
T-ALL Cell LinesCell Viability-Significant reduction
Lymphoma (Raji) CellsProliferation Inhibition-Time-dependent inhibition

Mechanism of Action and Signaling Pathways

This compound acts as an ATP-competitive inhibitor of CDK2. By selectively binding to the ATP pocket of CDK2, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb). This leads to the maintenance of pRb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the G1/S transition and inhibiting DNA synthesis[1].

Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylation E2F E2F pRb_E2F->E2F Release CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F Hyper-phosphorylation G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 Inhibits

CDK2 Signaling Pathway and Inhibition by this compound.

Dinaciclib exerts its anti-tumor effects through a multi-pronged approach. As a pan-CDK inhibitor, it targets:

  • CDK1 and CDK2: Inhibition of these kinases leads to cell cycle arrest at the G1/S and G2/M checkpoints[4][5].

  • CDK5: While primarily known for its role in neuronal cells, CDK5 is also implicated in cancer progression, and its inhibition by Dinaciclib contributes to its anti-neoplastic activity.

  • CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 is essential for the transcription of short-lived anti-apoptotic proteins like Mcl-1. Dinaciclib-mediated inhibition of CDK9 leads to the downregulation of these survival proteins, thereby promoting apoptosis[4].

cluster_0 Cell Cycle Control cluster_1 Transcriptional Control CDK1_CyclinB CDK1 / Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinE CDK2 / Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK9_PTEFb CDK9 / P-TEFb RNA_PolII RNA Polymerase II CDK9_PTEFb->RNA_PolII Phosphorylation Mcl1_Gene Mcl-1 Gene RNA_PolII->Mcl1_Gene Transcription Mcl1_Protein Mcl-1 Protein Mcl1_Gene->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Dinaciclib Dinaciclib Dinaciclib->CDK1_CyclinB Inhibits Dinaciclib->CDK2_CyclinE Inhibits Dinaciclib->CDK9_PTEFb Inhibits

Multi-faceted Mechanism of Action of Dinaciclib.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Assay (Generalized)

This protocol is a general guideline for determining the IC50 values of kinase inhibitors.

  • Materials: Recombinant human CDK/Cyclin complexes, appropriate peptide substrate, ATP, test compounds (this compound, Dinaciclib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the diluted compounds.

    • Add a solution containing the CDK/Cyclin enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of the inhibitors on cell proliferation.

  • Materials: Cancer cell line of interest, complete cell culture medium, test compounds, MTT solution, and a solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds or a vehicle control (DMSO).

    • Incubate the cells for a desired period (e.g., 72 or 96 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the expression and phosphorylation status of target proteins.

  • Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer, primary antibodies (e.g., anti-pRb, anti-total Rb, anti-Mcl-1, anti-GAPDH), HRP-conjugated secondary antibodies, and ECL substrate.

  • Procedure:

    • Lyse treated cells and quantify protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control.

Start Cell Seeding & Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Experimental Workflow for Western Blot Analysis.

In Vivo Efficacy

This compound: In a neonatal rat model of chemotherapy-induced alopecia, topical application of this compound significantly reduced hair loss, demonstrating in vivo activity and a potential therapeutic application in mitigating chemotherapy side effects[1].

Dinaciclib: Dinaciclib has demonstrated significant anti-tumor activity in various preclinical xenograft models. For instance, in a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model, Dinaciclib treatment extended the survival of the mice[4]. In lymphoma xenograft models, Dinaciclib effectively inhibited tumor growth[5].

Conclusion

This guide provides a comparative overview of the selective CDK2 inhibitor, this compound, and the pan-CDK inhibitor, Dinaciclib.

This compound represents a targeted approach to cancer therapy. Its selectivity for CDK2 may offer a more favorable safety profile by minimizing the off-target effects associated with the inhibition of other CDKs. This makes it a valuable tool for studying the specific roles of CDK2 in cancer biology and a potential therapeutic for tumors with a clear dependency on CDK2 signaling.

Dinaciclib , with its broad-spectrum activity, offers a multi-pronged attack on cancer cells by simultaneously inhibiting cell cycle progression and transcription. This dual mechanism may be advantageous in overcoming resistance and treating a wider range of malignancies. However, its broader activity profile may also contribute to a higher incidence of off-target toxicities.

The choice between a selective and a pan-CDK inhibitor will ultimately depend on the specific therapeutic context, the genetic and molecular characteristics of the tumor, and the desired balance between efficacy and safety. The experimental data and protocols presented in this guide are intended to aid researchers in making informed decisions for their preclinical and clinical development programs.

References

On-Target Validation of CDK2-IN-3: A Comparative Analysis with CDK2 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides an objective comparison of the pharmacological inhibitor CDK2-IN-3 with siRNA-mediated knockdown of its target, Cyclin-Dependent Kinase 2 (CDK2). By presenting supporting experimental data and detailed protocols, this document aims to facilitate the design and interpretation of on-target validation studies.

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target.[2] this compound is a potent and selective small molecule inhibitor of CDK2 with an IC50 of 60 nM.[3] To rigorously validate that the cellular effects of this compound are a direct consequence of CDK2 inhibition, a comparison with the phenotype induced by CDK2-specific siRNA is the gold standard. This approach helps to distinguish on-target effects from potential off-target activities of the compound.

Performance Comparison: this compound vs. CDK2 siRNA

The following table summarizes representative data from key experiments designed to compare the on-target effects of this compound with those of CDK2 siRNA. These experiments typically involve treating a cancer cell line (e.g., HeLa or U2OS) with the inhibitor or transfecting it with siRNA and then assessing the impact on CDK2 protein levels, cell viability, and cell cycle distribution.

Parameter Control (Vehicle/Non-targeting siRNA) This compound (100 nM) CDK2 siRNA Rationale for Comparison
Relative CDK2 Protein Level (%) 100%~95%~20%To confirm that siRNA effectively reduces total CDK2 protein levels, while the inhibitor primarily affects its kinase activity, not its expression.
Cell Viability (%) 100%~60%~55%To demonstrate that both pharmacological inhibition and genetic knockdown of CDK2 lead to a comparable reduction in cancer cell viability.
Cell Cycle Distribution (G1/S/G2-M) 45% / 35% / 20%70% / 15% / 15%75% / 10% / 15%To show that both methods induce a similar arrest at the G1/S checkpoint, a hallmark of CDK2 inhibition.[2][4]

Note: The data presented in this table are representative and may vary depending on the cell line, experimental conditions, and specific reagents used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key experiments cited in this guide.

Protocol 1: siRNA Transfection and Inhibitor Treatment

This protocol outlines the steps for treating cells with this compound and transfecting them with CDK2 siRNA.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment or transfection.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the final desired concentration (e.g., 100 nM). Replace the existing medium with the medium containing this compound. For the vehicle control, add an equivalent amount of DMSO to the medium.

  • siRNA Transfection:

    • Complex Formation: In separate tubes, dilute CDK2-specific siRNA or a non-targeting control siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

    • Transfection: Add the siRNA-lipid complexes to the cells in a fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 48-72 hours post-treatment or transfection to allow for the desired effects to manifest before proceeding with downstream analyses.

Protocol 2: Western Blotting for CDK2 Expression

This protocol is for assessing the levels of CDK2 protein.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for CDK2 overnight at 4°C.

    • Incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with this compound or transfect them with siRNA as described in Protocol 1.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control-treated cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing the Workflow and Pathway

To further clarify the experimental logic and the biological context, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_outcome Expected Outcomes Control Control (Vehicle / Non-targeting siRNA) WB Western Blot (CDK2 Protein Level) Control->WB Via Cell Viability Assay (MTT) Control->Via FACS Cell Cycle Analysis (Flow Cytometry) Control->FACS Inhibitor This compound (100 nM) Inhibitor->WB Inhibitor->Via Inhibitor->FACS siRNA CDK2 siRNA siRNA->WB siRNA->Via siRNA->FACS WB_res CDK2 Protein Reduced with siRNA WB->WB_res Analysis Via_res Decreased Viability (Inhibitor & siRNA) Via->Via_res Analysis FACS_res G1/S Arrest (Inhibitor & siRNA) FACS->FACS_res Analysis Conclusion Conclusion: This compound has on-target effects WB_res->Conclusion Via_res->Conclusion FACS_res->Conclusion

Caption: Experimental workflow for validating the on-target effects of this compound.

G cluster_pathway CDK2 Signaling Pathway in G1/S Transition cluster_intervention Points of Intervention CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry E2F->S_Phase drives CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyper-phosphorylates Inhibitor This compound Inhibitor->CDK2 inhibits activity siRNA CDK2 siRNA siRNA->CDK2 degrades mRNA

Caption: Simplified CDK2 signaling pathway and points of intervention.

By employing the detailed protocols and understanding the comparative data presented in this guide, researchers can design and execute robust target validation studies to confidently confirm the on-target effects of CDK2 inhibitors like this compound.

References

A Comparative Analysis of CDK2 Inhibitors: CDK2-IN-3 vs. Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two cyclin-dependent kinase 2 (CDK2) inhibitors: CDK2-IN-3 and Roscovitine. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery, offering a comprehensive overview of the biochemical and cellular activities of these compounds. The comparison is based on publicly available experimental data to facilitate informed decisions in research and development.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the eukaryotic cell cycle. Dysregulation of CDK2 activity is a common hallmark of cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors of CDK2 have been developed to arrest the proliferation of cancer cells by inducing cell cycle blockade and apoptosis. This guide focuses on a comparative analysis of two such inhibitors, the potent and selective this compound and the broader-spectrum CDK inhibitor, Roscovitine.

Mechanism of Action

Both this compound and Roscovitine are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates.

Roscovitine , a 2,6,9-trisubstituted purine (B94841) analog, is known to inhibit a range of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1] Its binding to the catalytic cleft of these kinases blocks their enzymatic activity.[1]

Data Presentation

The following tables summarize the available quantitative data for this compound and Roscovitine to facilitate a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency and Kinase Selectivity
Kinase TargetThis compound IC₅₀ (nM)Roscovitine IC₅₀ (µM)
CDK2/Cyclin E 60 [1]0.7 [4]
CDK2/Cyclin A Not Available0.7 [4]
CDK1/Cyclin B Not Available0.65 [4]
CDK4/Cyclin D1 Not Available>100[4]
CDK5/p35 Not Available0.16 - 0.2 [4]
CDK7/Cyclin H Not Available~0.7
CDK9/Cyclin T Not Available~0.4
ERK1 Not Available34[4]
ERK2 Not Available14[4]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Activity - Anti-proliferative Effects
Cell LineCancer TypeThis compound GI₅₀ (µM)Roscovitine GI₅₀ (µM)
Human Diploid Fibroblasts NormalNot AvailableNot Available
CCL64 Mink Lung EpithelialNot AvailableNot Available
L1210 LeukemiaNot Available~16[4]
Various Cancer Cell Lines VariousNot AvailableAverage ~15[4]

GI₅₀ values represent the concentration of the inhibitor that causes 50% inhibition of cell growth.

This compound has been shown to block the G1/S transition and inhibit DNA synthesis in human diploid fibroblasts at a concentration of 7.5 µM.[1] It has also been reported to protect CCL64 mink lung epithelial cells from damage induced by various chemotherapy drugs at a concentration of 12 µM.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate the findings, as well as to evaluate novel compounds in a comparative manner.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay is used to determine the IC₅₀ value of a compound against a specific kinase.

Materials:

  • Recombinant CDK2/Cyclin E or A

  • Histone H1 (as substrate)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35, 10 µM ATP)

  • Test compounds (this compound, Roscovitine) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, CDK2/Cyclin enzyme, and Histone H1.

  • Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, Roscovitine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for the desired duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the GI₅₀ value from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound, Roscovitine)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compounds at appropriate concentrations for a defined period (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

The following diagrams illustrate the CDK2 signaling pathway and a general workflow for comparing CDK inhibitors.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK46 activates pRb pRb Cyclin_D_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E transcribes CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->pRb hyper-phosphorylates DNA_Replication DNA Replication CDK2_Cyclin_E->DNA_Replication initiates Inhibitor This compound or Roscovitine Inhibitor->CDK2_Cyclin_E inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Viability Cell Viability Assay (GI50 Determination) Start->Cell_Viability Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Cell_Cycle->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparing CDK inhibitors.

Conclusion

This guide provides a comparative overview of this compound and Roscovitine based on available data. Roscovitine is a well-characterized, broad-spectrum CDK inhibitor with a significant body of preclinical and clinical data. In contrast, this compound is presented as a potent and selective CDK2 inhibitor, though a comprehensive public dataset on its kinase selectivity and anti-proliferative activity is limited. The provided data tables, experimental protocols, and visualizations offer a framework for researchers to understand the characteristics of these inhibitors and to design further comparative studies. As more data on selective CDK2 inhibitors like this compound becomes available, a more complete and direct comparison will be possible, which will be invaluable for the advancement of targeted cancer therapies.

References

Unveiling the Synthetic Lethal Landscape of CDK2 Inhibition: A Comparative Guide to INX-315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Cyclin-Dependent Kinase 2 (CDK2) has emerged as a promising therapeutic strategy in oncology, particularly through the lens of synthetic lethality. This guide provides a comprehensive comparison of the novel CDK2 inhibitor, INX-315, with other therapeutic alternatives, supported by experimental data. We delve into the mechanisms of synthetic lethality, present quantitative data in a clear, tabular format, and provide detailed experimental protocols for key assays.

The Principle of Synthetic Lethality with CDK2 Inhibition

Synthetic lethality describes a genetic interaction where the loss of two genes is lethal to a cell, while the loss of either gene alone is not. In the context of cancer therapy, this concept is exploited by targeting a gene in cancer cells that is synthetic lethal to a pre-existing tumor-specific mutation (e.g., an oncogene amplification or tumor suppressor loss).

CDK2, a key regulator of the G1-S phase transition of the cell cycle, has been identified as a potent synthetic lethal partner for several cancer-associated genetic alterations. The therapeutic rationale is to selectively kill cancer cells with these alterations by inhibiting CDK2, while sparing normal cells that do not carry the specific mutation.

INX-315: A Potent and Selective CDK2 Inhibitor

INX-315 is a novel, orally bioavailable small molecule that potently and selectively inhibits CDK2.[1][2] Preclinical studies have demonstrated its robust anti-tumor activity in cancers harboring specific genetic alterations, positioning it as a promising candidate for targeted cancer therapy.[2][3][4]

Key Synthetic Lethal Interactions of INX-315:
  • CCNE1 Amplification: Amplification of the CCNE1 gene, which encodes for Cyclin E1, a key activator of CDK2, is a frequent event in several cancers, including ovarian, gastric, and breast cancers.[2][5] This amplification leads to hyperactivation of CDK2 and uncontrolled cell proliferation.[4] INX-315 has shown significant efficacy in preclinical models of CCNE1-amplified cancers, inducing cell cycle arrest and senescence.[6][7][8] The FDA has granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant ovarian cancer.[1][5][9][10]

  • Resistance to CDK4/6 Inhibitors: CDK4/6 inhibitors (CDK4/6i) are a standard of care for hormone receptor-positive (HR+)/HER2-negative breast cancer. However, acquired resistance is a major clinical challenge. One of the key mechanisms of resistance is the upregulation of CDK2 activity, which bypasses the G1 arrest induced by CDK4/6i. INX-315 has been shown to overcome resistance to CDK4/6 inhibitors by re-sensitizing resistant cells and inducing a G1 cell cycle arrest.[3][4]

Quantitative Performance Data of INX-315

The following tables summarize the in vitro and in vivo efficacy of INX-315 in various cancer models.

Table 1: In Vitro Potency and Selectivity of INX-315
TargetBiochemical IC50 (nM)Cellular NanoBRET IC50 (nM)
CDK2/Cyclin E1 0.6 2.3
CDK1/Cyclin B30374
CDK4/Cyclin D1133Not Determined
CDK6/Cyclin D3338Not Determined
CDK9/Cyclin T1732950

Data sourced from Incyclix Bio presentations and publications.[3][4]

Table 2: In Vitro Efficacy of INX-315 in Cancer Cell Lines
Cell LineCancer TypeKey Genetic AlterationINX-315 IC50 (nM)
OVCAR3Ovarian CancerCCNE1 AmplifiedLow nanomolar
MKN1Gastric CancerCCNE1 AmplifiedLow nanomolar
MCF7 (Palbociclib-resistant)Breast CancerCDK4/6i Resistant113 (in combination with Palbociclib)

Data compiled from preclinical studies.[3][4]

Table 3: In Vivo Efficacy of INX-315 in Xenograft Models
ModelCancer TypeTreatmentOutcome
OVCAR3 Ovarian CDXOvarian CancerINX-315 (100 mg/kg BID or 200 mg/kg QD)Tumor stasis (89% TGI with 200 QD)
GA0103 Gastric PDXGastric CancerINX-315 (100 mg/kg BID)Tumor stasis
MCF7 Palbociclib-resistant CDXBreast CancerINX-315 + PalbociclibRe-sensitization to Palbociclib

TGI: Tumor Growth Inhibition; CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Data from preclinical studies.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experimental protocols used in assessing the synthetic lethal interactions of CDK2 inhibitors.

CRISPR-Cas9 Screens for Identifying Synthetic Lethal Partners

CRISPR-Cas9 based genetic screens are powerful tools for identifying genes that are synthetic lethal with CDK2 inhibition.

Objective: To identify genes whose knockout sensitizes cancer cells to a CDK2 inhibitor (e.g., INX-315).

Workflow:

  • Library and Cell Line Selection: Choose a genome-wide or targeted CRISPR knockout library and a cancer cell line with the desired genetic background (e.g., CCNE1 amplification).

  • Lentiviral Library Production and Transduction: Package the CRISPR library into lentiviral particles and transduce the target cells at a low multiplicity of infection (MOI) to ensure single guide RNA (sgRNA) integration per cell.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Drug Treatment: Treat the transduced cell population with a sub-lethal concentration (e.g., IC20) of the CDK2 inhibitor. A parallel control group is treated with a vehicle (e.g., DMSO).

  • Cell Harvesting and Genomic DNA Extraction: Harvest cells at an initial time point (T0) and after a period of drug treatment. Extract genomic DNA from all samples.

  • sgRNA Sequencing and Data Analysis: Amplify the integrated sgRNA sequences via PCR and perform next-generation sequencing. Analyze the sequencing data to identify sgRNAs that are depleted in the drug-treated population compared to the control and T0 populations. Genes targeted by these depleted sgRNAs are considered synthetic lethal hits.

Cell Viability and Synergy Assays

These assays are fundamental for quantifying the efficacy of a drug and assessing synergistic effects in combination therapies.

1. MTT/CellTiter-Glo Viability Assay:

Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).

Protocol Outline (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: Treat the cells with a serial dilution of the drug of interest.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration to determine the IC50.

2. Drug Synergy Analysis:

Objective: To determine if the combination of two drugs has a greater effect than the sum of their individual effects.

Protocol Outline:

  • Matrix Dosing: Treat cells with a matrix of concentrations of the two drugs, both individually and in combination.

  • Viability Measurement: After a set incubation period, measure cell viability using an assay like MTT or CellTiter-Glo.

  • Synergy Scoring: Analyze the dose-response data using synergy models such as the Bliss independence or Loewe additivity model to calculate a synergy score. A score greater than a certain threshold indicates a synergistic interaction.

Visualizing the Pathways and Workflows

Diagrams created using the DOT language for Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Transition Control cluster_CDK2_Activation CDK2 Activation cluster_Cell_Cycle_Progression Cell Cycle Progression cluster_Inhibition Therapeutic Inhibition CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb->E2F CCNE1_gene CCNE1 Gene E2F->CCNE1_gene Activates Transcription CyclinE Cyclin E CCNE1_gene->CyclinE Transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb S_Phase S-Phase Entry CyclinE_CDK2->S_Phase DNA_Replication DNA Replication S_Phase->DNA_Replication INX315 INX-315 INX315->CDK2 Inhibits CDK46i CDK4/6 Inhibitors CDK46i->CyclinD_CDK46 Inhibits

Caption: CDK2 signaling pathway and points of therapeutic intervention.

Experimental_Workflow_CRISPR_Screen cluster_Preparation Library Preparation cluster_Transduction Cell Transduction cluster_Screening Screening cluster_Analysis Data Analysis start CRISPR Library lentivirus Lentiviral Particles start->lentivirus Packaging cells Cancer Cells lentivirus->cells Transduction transduced_cells Transduced Cells cells->transduced_cells selection Antibiotic Selection transduced_cells->selection treatment Drug Treatment (CDK2i vs. Vehicle) selection->treatment gDNA_extraction gDNA Extraction treatment->gDNA_extraction sequencing NGS gDNA_extraction->sequencing analysis Bioinformatic Analysis sequencing->analysis hits Synthetic Lethal Hits analysis->hits

Caption: Experimental workflow for a CRISPR-Cas9 synthetic lethality screen.

Conclusion

The selective inhibition of CDK2 presents a compelling therapeutic strategy for cancers with specific genetic vulnerabilities. INX-315 has demonstrated significant promise as a potent and selective CDK2 inhibitor with robust preclinical activity in models of CCNE1-amplified cancers and CDK4/6 inhibitor-resistant breast cancer. The ongoing clinical evaluation of INX-315 will be crucial in determining its ultimate clinical utility. The experimental approaches outlined in this guide provide a framework for the continued exploration of CDK2-targeted therapies and the identification of novel synthetic lethal interactions, paving the way for more precise and effective cancer treatments.

References

Comparative Efficacy of CDK2 Inhibitors in Preclinical Xenograft Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and cancer researchers, preclinical xenograft models are a cornerstone in the evaluation of novel anti-tumor agents. This guide provides a comparative analysis of the in vivo efficacy of several Cyclin-Dependent Kinase 2 (CDK2) inhibitors, offering insights that can inform the validation of emerging compounds like CDK2-IN-3. While direct public data for "this compound" is limited, this guide synthesizes available data from other potent and selective CDK2 inhibitors to provide a valuable benchmark for anti-tumor activity in xenograft models.

Introduction to CDK2 Inhibition in Oncology

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme that, in partnership with its cyclin partners (primarily Cyclin E and Cyclin A), governs the G1/S phase transition of the cell cycle.[1][2] Dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, is a frequent event in various human cancers, leading to uncontrolled cellular proliferation.[1] Consequently, CDK2 has emerged as a promising therapeutic target.[3] CDK2 inhibitors aim to block the kinase activity of CDK2, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb), which in turn halts the cell cycle and suppresses tumor growth.[1] Preclinical studies in xenograft models are critical for assessing the in vivo efficacy and safety profile of these inhibitors before they advance to clinical trials.[4][5]

Comparative Anti-Tumor Activity in Xenograft Models

The following table summarizes the publicly available data on the anti-tumor activity of several CDK2 inhibitors in various xenograft models. This data provides a framework for evaluating the potential of new chemical entities targeting CDK2.

CompoundXenograft ModelCancer TypeKey Findings in Xenograft ModelsReference(s)
INX-315 Patient-Derived Xenografts (PDX)CCNE1-amplified cancersDemonstrated durable control of tumor growth.[6][7][6][7]
ARTS-021 Ovarian and Gastric PDX ModelsOvarian and Gastric CancerShowed strong single-agent anti-tumor activity in models with high CCNE1 expression.[8][8]
T47D XenograftER+/HER2- Breast CancerEnhanced the anti-tumor activity of CDK4/6 inhibitors.[8][9][8][9]
PHA-533533 A2780 XenograftOvarian CancerExhibited 70% tumor growth inhibition.[10][10]
Homoharringtonine (HHT) Leukemia XenograftLeukemiaSignificantly longer survival in treated mice compared to vehicle control.[9][11][9][11]

Experimental Protocols

Reproducibility and accurate interpretation of in vivo studies hinge on detailed experimental protocols. Below is a generalized protocol for evaluating CDK2 inhibitor efficacy in a xenograft model, based on common practices.[4][5][12]

1. Cell Line Selection and Culture:

  • Select human cancer cell lines with known CDK2 pathway alterations (e.g., CCNE1 amplification), such as OVCAR3 (ovarian) or MKN1 (gastric) cells.[4]

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[5]

2. Animal Models:

  • Utilize immunodeficient mice (e.g., athymic nude or NOD-SCID mice, 6-8 weeks old) to prevent the rejection of human tumor xenografts.[5][12]

  • All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[5]

3. Tumor Implantation:

  • Harvest cancer cells during the logarithmic growth phase.[4]

  • Resuspend cells in a suitable medium, such as a mixture of media and Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.[4]

  • Subcutaneously inject the cell suspension into the flank of each mouse.[12]

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[12]

  • Calculate tumor volume using the formula: (Length x Width²) / 2.[12]

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5][12]

5. Drug Formulation and Administration:

  • Formulate the CDK2 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[5]

  • The control group should receive the vehicle alone.[5]

6. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volume and body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.[4]

  • The study endpoint is typically reached when tumors in the control group attain a specific size or after a predetermined treatment duration.[4]

7. Pharmacodynamic Analysis:

  • Tumor samples can be analyzed for biomarkers of CDK2 activity, such as the phosphorylation of Rb, to confirm target engagement.[6][8]

  • Immunohistochemical staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) can also be performed.[1]

Visualizing Key Processes

To better understand the biological context and experimental design, the following diagrams illustrate the CDK2 signaling pathway and a standard xenograft study workflow.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 activates pRb pRb (Retinoblastoma Protein) Cyclin_D_CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E activates transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb hyper-phosphorylates CDK2_IN_3 This compound CDK2_IN_3->Cyclin_E_CDK2 inhibits

Caption: A diagram of the CDK2 signaling pathway and the inhibitory action of this compound.

Xenograft_Experimental_Workflow Xenograft Model Experimental Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (this compound vs. Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Analysis 8. Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

References

A Comparative Guide to CDK2-IN-3 and Next-Generation CDK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK2 inhibitor, CDK2-IN-3, with emerging next-generation CDK2 inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to inform preclinical research.

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of numerous cancers, making it a compelling therapeutic target. While earlier inhibitors have been developed, a new wave of highly potent and selective "next-generation" CDK2 inhibitors is showing significant promise in preclinical and clinical studies. This guide compares the publicly available data for this compound against prominent next-generation inhibitors: INX-315, BLU-222, and PF-07104091.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the biochemical potency and selectivity of this compound and selected next-generation CDK2 inhibitors. The data is compiled from publicly available resources and presented for comparative analysis. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between data sources.

Table 1: Biochemical Potency Against CDK2

InhibitorTargetPotency (IC50/Ki)
This compound CDK260 nM (IC50)[1]
INX-315 CDK2/cyclin E10.6 nM (IC50)[2][3]
CDK2/cyclin A22.5 nM (IC50)[2]
BLU-222 CDK2/cyclin E12.6 nM (IC50)[4]
PF-07104091 CDK2/cyclin E11.16 nM (Ki)[5]

Table 2: Kinase Selectivity Profile

InhibitorCDK1 (IC50/Ki, nM)CDK4 (IC50/Ki, nM)CDK6 (IC50/Ki, nM)CDK9 (IC50/Ki, nM)Fold Selectivity (CDK1/CDK2)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
INX-315 3012534962~50
BLU-222 233.6377.4275.26115.1~90
PF-07104091 110238465117~95

Note: The selectivity fold for INX-315, BLU-222, and PF-07104091 is an approximation based on the ratio of CDK1 to CDK2 potency values.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb-E2F pRb-E2F Complex CDK4/6->pRb-E2F phosphorylates E2F E2F pRb-E2F->E2F releases pRb_pp pRb-PP Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates CDK2->pRb-E2F hyper- phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication promotes CDK2_IN_3 This compound & Next-Gen Inhibitors CDK2_IN_3->CDK2 Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Kinase_Assay In Vitro Kinase Assay (Radiometric or Luminescence) IC50_Determination Determine IC50/Ki values (Potency & Selectivity) Kinase_Assay->IC50_Determination Compare_Potency Compare Potency IC50_Determination->Compare_Potency Compare_Selectivity Compare Selectivity IC50_Determination->Compare_Selectivity Cell_Culture Cancer Cell Lines Inhibitor_Treatment Treat with CDK2 Inhibitors Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Viability_Assay Western_Blot Western Blot for pRb Inhibitor_Treatment->Western_Blot Assess_Cellular_Effects Assess Cellular Effects Viability_Assay->Assess_Cellular_Effects Western_Blot->Assess_Cellular_Effects

References

Benchmarking CDK2-IN-3: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Performance Analysis of the Potent and Selective CDK2 Inhibitor, CDK2-IN-3, Against a Panel of Cancer Cell Lines and in Comparison to Other Leading CDK2 Inhibitors.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition, making it a compelling target for cancer therapy.[1] Dysregulation of the CDK2 signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. CDK2 inhibitors aim to block the kinase activity of CDK2, thereby inducing cell cycle arrest and preventing the growth of cancer cells.[1] This guide provides a comprehensive benchmark of this compound, a potent and selective CDK2 inhibitor, against various cancer cell lines and compares its performance with other notable CDK2 inhibitors.

This compound, also identified as PHA-533533 and PNU-292137, has demonstrated a biochemical IC50 of 60 nM against CDK2.[2][3] This guide will delve into its anti-proliferative activity in cancer cells and present a comparative analysis with other well-characterized CDK2 inhibitors such as INX-315, Milciclib, BLU-222, and PF-06873600.

Performance Data of CDK2 Inhibitors Across Cancer Cell Lines

The following tables summarize the anti-proliferative activity (IC50/EC50/GI50 values) of this compound and its comparators across a panel of human cancer cell lines. Lower values indicate greater potency.

Table 1: Anti-proliferative Activity of this compound (PHA-533533)

Cell LineCancer TypeIC50 (nM)
A2780Ovarian Cancer744 - 800
HCT-116Colon Cancer1354
HT-29Colon CancerSubmicromolar

Data sourced from studies on PHA-533533.[3][4]

Table 2: Comparative Anti-proliferative Activity of Other CDK2 Inhibitors

InhibitorCell LineCancer TypeIC50/EC50/GI50 (nM)
INX-315 Ovarian Cancer Panel (mean)Ovarian Cancer26[2]
MKN1Gastric Cancer<100[3]
OVCAR3Ovarian Cancer<100[3]
Milciclib A2780Ovarian Cancer200[5]
HCT-116Colorectal Cancer275[6]
RKOColorectal Cancer403[6]
BLU-222 Ovarian & Endometrial Panel (CCNE1-amplified)Ovarian/Endometrial CancerStrong responders with GI50 ≤ 200[7]
PF-06873600 OVCAR-3Ovarian Cancer19 / 45 (EC50)[8]

Mechanism of Action: CDK2 Signaling Pathway

CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S phase transition of the cell cycle. The CDK2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates genes required for DNA synthesis and progression into the S phase. CDK2 inhibitors, including this compound, competitively bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle.

CDK2_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb E2F E2F pRb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition CDK2_IN_3 This compound CDK2_IN_3->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of CDK2 inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and comparator compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the CDK2 inhibitors in complete culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of CDK2 inhibitors on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • CDK2 inhibitors

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the CDK2 inhibitor at the desired concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Rb Phosphorylation

This assay confirms the on-target effect of CDK2 inhibitors by assessing the phosphorylation status of the downstream target, Retinoblastoma protein (Rb).

Materials:

  • Cancer cell lines

  • CDK2 inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Rb, anti-total-Rb, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with the CDK2 inhibitor, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Compare the levels of phosphorylated Rb to total Rb to determine the effect of the inhibitor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for benchmarking a CDK2 inhibitor against a panel of cancer cell lines.

Experimental_Workflow Start Start: Select Cancer Cell Line Panel Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treat with this compound & Comparators (Dose-Response) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability Mechanism_Studies Mechanism of Action Studies Compound_Treatment->Mechanism_Studies IC50_Determination Determine IC50 Values Cell_Viability->IC50_Determination Data_Analysis Data Analysis & Comparison IC50_Determination->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Western_Blot Western Blot (p-Rb, Total Rb) Mechanism_Studies->Western_Blot Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion & Report Generation Data_Analysis->Conclusion

Caption: A general experimental workflow for the in vitro benchmarking of CDK2 inhibitors.

Conclusion

References

Validating Mechanisms of Resistance to CDK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition, making it a key target in cancer therapy.[1] The development of specific CDK2 inhibitors, such as CDK2-IN-3, offers a promising avenue for treating various cancers where CDK2 is dysregulated. However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge.[2][3] This guide provides a comparative overview of the known mechanisms of resistance to CDK2 inhibitors and presents experimental data for this compound and alternative compounds. Detailed methodologies for key validation experiments are also included to aid researchers in their investigations.

Comparative Efficacy of CDK2 Inhibitors

The potency of CDK2 inhibitors is a crucial factor in their therapeutic potential. The following table summarizes the biochemical and cellular potency of this compound and several alternative CDK2 inhibitors.

InhibitorTarget(s)Potency (IC50/Ki/Kd)Cell LineCellular Potency (IC50)Reference
This compound CDK2 60 nM (IC50) --[4]
CDK-IN-14CDK297 nM (IC50)--[1]
PF-06873600CDK2/cyclin E1, CDK2/cyclin A2, CDK4/cyclin D1, CDK6/cyclin D10.12 nM (Ki), 0.083 nM (Ki), 1.3 nM (Ki), 0.1 nM (Ki)Ovcar3, MCF7, Cama1, T47D, HCC1428, ZR-75-148 nM, 48 nM, 41 nM, 63.5 nM, 62 nM, 106 nM[1]
K03861CDK2 (WT), CDK2 (mutants)50 nM (Kd), 9.7-18.6 nM (Kd)--[1]
MilciclibCDK2/cyclin A, CDK2/cyclin E, CDK1/cyclin B, CDK4/cyclin D145 nM (IC50), 363 nM (IC50), 398 nM (IC50), 160 nM (IC50)HCT-116, RKO, A27800.275 µM, 0.403 µM, 0.2 µM[1]
RoscovitineCDK2, CDK5, CDK7, CDK9---[5]
FlavopiridolCDK1, CDK2, CDK4, CDK6, CDK920-100 nM (IC50)--[5]

Mechanisms of Resistance to CDK2 Inhibition

Resistance to CDK2 inhibitors can be intrinsic or acquired and can arise through various molecular mechanisms.[2][6] Understanding these mechanisms is essential for developing strategies to overcome resistance.

Key Resistance Mechanisms:
  • Upregulation of CDK2 and Cyclin E: Increased expression of CDK2 and its primary binding partner, Cyclin E (encoded by the CCNE1 gene), is a common mechanism of resistance.[7][8] This is particularly relevant in cancers with pre-existing CCNE1 amplification.[8]

  • Selection of Polyploid Cells: Treatment with CDK2 inhibitors can lead to the selection and expansion of pre-existing polyploid cells, which are less sensitive to the cell cycle arrest induced by these inhibitors.[6][7][8]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the G1/S block imposed by CDK2 inhibition. A key bypass mechanism involves the activation of the CDK4/6-Cyclin D pathway, which can also phosphorylate the Retinoblastoma protein (pRb) and promote cell cycle progression.[6][7]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[6]

Experimental Protocols for Validating Resistance

To investigate the mechanisms of resistance to a CDK2 inhibitor like this compound, a series of well-defined experiments are required.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the CDK2 inhibitor in sensitive and resistant cell lines.

Methodology:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the CDK2 inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).

  • Add MTT reagent or CellTiter-Glo reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine cell viability.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration. A significant increase in the IC50 value in the resistant cell line compared to the parental sensitive line indicates resistance.[7]

Western Blot Analysis

Objective: To assess the protein expression levels of key components of the CDK2 signaling pathway and potential resistance markers.

Methodology:

  • Culture sensitive and resistant cells, treating the resistant line with the CDK2 inhibitor.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane overnight at 4°C with primary antibodies against CDK2, Cyclin E1, phospho-Rb (Ser807/811), and a loading control (e.g., β-actin or GAPDH).[7]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Upregulation of CDK2, Cyclin E1, or sustained phospho-Rb levels in resistant cells would suggest their involvement in the resistance mechanism.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K AKT AKT PI3K->AKT CyclinD Cyclin D AKT->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb Phosphorylation E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 CDK2->pRb Phosphorylation S_Phase S-Phase Entry CDK2->S_Phase CDK2_IN_3 This compound CDK2_IN_3->CDK2 Inhibition

Caption: The CDK2 signaling pathway and its role in G1/S phase transition.

Resistance_Mechanisms CDK2_Inhibitor CDK2 Inhibitor (e.g., this compound) CDK2_Activity CDK2 Activity Blocked CDK2_Inhibitor->CDK2_Activity Resistance Resistance Mechanisms CDK2_Inhibitor->Resistance G1_Arrest G1/S Arrest CDK2_Activity->G1_Arrest Upregulation Upregulation of CDK2/Cyclin E Resistance->Upregulation Bypass Bypass Pathway Activation (CDK4/6) Resistance->Bypass Polyploidy Selection of Polyploid Cells Resistance->Polyploidy Efflux Drug Efflux Pumps Resistance->Efflux Proliferation Continued Proliferation Upregulation->Proliferation Bypass->Proliferation Polyploidy->Proliferation Efflux->Proliferation Experimental_Workflow Start Start with Sensitive Parental Cell Line Treatment Continuous Treatment with Increasing Doses of This compound Start->Treatment Derive Derive Resistant Cell Line Treatment->Derive Validate Validate Resistance (IC50 Shift) Derive->Validate Characterize Characterize Mechanism Validate->Characterize Western Western Blot (CDK2, Cyclin E, pRb) Characterize->Western FACS FACS for Ploidy Characterize->FACS RNAseq RNA-seq for Gene Expression Characterize->RNAseq

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary control measure to protect against exposure to hazardous chemicals. The required PPE for handling CDK2-IN-3 is contingent on the specific task being performed.

TaskRecommended Personal Protective Equipment (PPE)
Handling Unopened Vials - Gloves: Single pair of chemotherapy-rated gloves.
Weighing/Aliquotting (Powder) - Gloves: Double pair of chemotherapy-rated nitrile gloves.[1] - Gown/Lab Coat: Disposable, polyethylene-coated gown or a fluid-resistant lab coat.[1] - Eye/Face Protection: Safety glasses with side shields or chemical splash goggles and a face shield.[1] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling larger quantities or if there is a risk of aerosolization. Work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.[1]
Reconstituting/Diluting (Solutions) - Gloves: Double pair of chemotherapy-rated nitrile gloves.[1] - Gown/Lab Coat: Disposable, fluid-resistant gown.[1] - Eye/Face Protection: Chemical splash goggles and a face shield for splash protection.[1]

Step-by-Step Disposal Protocol

Proper segregation and disposal of this compound waste are critical to ensure safety and compliance. All waste materials should be treated as hazardous waste.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[2]

Waste TypeDescriptionCollection Procedure
Solid Waste Unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers.[2]Collect in a designated, clearly labeled hazardous waste container for solids.[2]
Liquid Waste (Organic) Solutions of this compound in organic solvents (e.g., DMSO).[3]Collect in a labeled, sealed, and compatible hazardous waste container for flammable/organic solvents.[3] Do not mix with aqueous or halogenated waste streams.
Liquid Waste (Aqueous) Aqueous solutions containing this compound.[3]Collect in a labeled, sealed, and compatible hazardous waste container for aqueous waste.[3]
Contaminated Labware Pipette tips, centrifuge tubes, vials, etc., that have come into direct contact with this compound.[3]Collect in a labeled, sealed plastic bag or container for solid hazardous waste.[3]
Empty Containers Original vials or containers that held this compound.Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.[2]
Container Management
  • Use Approved Containers: Ensure all waste containers are in good condition, chemically resistant, and have securely fitting caps.[3]

  • Proper Labeling: All containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid," "Solution in DMSO").[3]

  • Secure Storage: Keep all waste containers tightly sealed when not in use and store them in a designated Satellite Accumulation Area (SAA).[3]

Decontamination

Glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent, which is then collected as hazardous liquid waste, is a standard procedure. This is followed by washing with soap and water.[2]

Waste Pickup
  • Contact EHS: Once a waste container is full, or before it has been stored for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1][3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered in a stepwise manner.

cluster_exp Experimental Phase cluster_waste Waste Generation cluster_disposal Disposal Pathway A Weighing Solid This compound B Preparation of Stock Solution A->B D Contaminated PPE (Gloves, etc.) A->D E Empty Vials & Contaminated Labware A->E C Cell-Based Assay or Animal Study B->C B->E C->E F Unused Solutions (Aqueous/Organic) C->F G Segregate into Labeled Hazardous Waste Containers D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I

Caption: Logical workflow for the generation and disposal of this compound waste.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex plays a crucial role in the phosphorylation of the Retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor, leading to the expression of genes required for DNA synthesis.[4] this compound acts by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and arresting the cell cycle.[4]

cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E ActiveComplex CDK2/Cyclin E (Active Complex) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylation E2F E2F Rb->E2F DNA_Synth DNA Synthesis E2F->DNA_Synth pRb p-Rb pRb->E2F CDK2_IN_3 This compound CDK2_IN_3->ActiveComplex Inhibition

Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle transition.

References

Essential Safety and Operational Guide for Handling CDK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of CDK2-IN-3, a potent and selective CDK2 inhibitor.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a potentially hazardous substance. The following procedures are based on established best practices for handling potent kinase inhibitors and other hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary control measure to protect against exposure. The consistent and correct use of the following PPE is required for all personnel handling this compound.[3]

PPE CategoryMinimum RequirementRationale
Hand Protection Double pair of chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact and absorption. Double-gloving allows for immediate removal of the outer glove if contaminated.[4][5]
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full face shield.Protects against splashes, aerosols, and airborne particles entering the eyes or face.[5]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[4][5]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[3][5]
Foot and Hair Protection Disposable, non-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the designated work area.[5]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. All handling of this compound, especially the weighing of the solid compound and preparation of stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[4]

Step-by-Step Handling Protocol:

  • Preparation:

    • Review all available safety information and establish a designated work area within a chemical fume hood or BSC.

    • Cover the work surface with plastic-backed absorbent paper to contain any potential spills.[4]

    • Ensure all necessary PPE, spill kits, and hazardous waste containers are readily accessible.

  • Compound Handling:

    • Weighing: If weighing the solid form, do so on a tared weigh boat within the containment of the fume hood or BSC to minimize powder dispersion.[3]

    • Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing. Cap the vial and vortex until fully dissolved.

  • Experimental Use:

    • Conduct all experimental work involving this compound within the certified chemical fume hood or BSC.

    • Use disposable plasticware whenever possible to minimize cross-contamination and simplify disposal.

  • Post-Handling Decontamination:

    • Wipe down all work surfaces and equipment with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).

    • Carefully doff PPE in the correct order to avoid self-contamination, typically removing the outer gloves first, followed by the gown, and then the inner gloves.[4]

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood/BSC) cluster_exp Experimental Use cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review Safety Info prep2 Designate Work Area prep1->prep2 prep3 Gather PPE & Supplies prep2->prep3 weigh Weigh Solid Compound prep3->weigh reconstitute Reconstitute Solution weigh->reconstitute experiment Conduct Experiment in Fume Hood/BSC reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal_entry Segregate & Contain Waste doff_ppe->waste_disposal_entry

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste materials should be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty vials.

  • Waste Containment:

    • Solid Waste: Collect unused solid this compound, contaminated PPE, and other solid labware in a designated, sealed, and clearly labeled hazardous waste container for solids.[5]

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[5]

    • Sharps Waste: Needles and syringes used in connection with this compound should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.[5]

  • Decontamination of Reusable Items: Glassware and equipment should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous liquid waste. This should be followed by a thorough washing with soap and water.

  • Waste Pickup: Store all hazardous waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup.

CDK2 Signaling Pathway in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[6][7] Its activity is dependent on its association with regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex plays a crucial role in the phosphorylation of the Retinoblastoma (Rb) protein. This phosphorylation leads to the release of the E2F transcription factor, which in turn promotes the expression of genes necessary for DNA synthesis.[1] this compound acts as a potent inhibitor of CDK2 kinase activity, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest.[2]

G Simplified CDK2 Signaling Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription G1_S_Transition G1/S Phase Transition (DNA Synthesis) E2F->G1_S_Transition activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb phosphorylates CDK2_IN_3 This compound CDK2_IN_3->CDK2 inhibits

Caption: The role of CDK2 in the G1/S phase transition and the inhibitory action of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。